FGFR1 inhibitor 7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H16ClNO4 |
|---|---|
Molecular Weight |
429.8 g/mol |
IUPAC Name |
2-chloro-3-[3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]anilino]naphthalene-1,4-dione |
InChI |
InChI=1S/C25H16ClNO4/c26-22-23(25(31)20-7-2-1-6-19(20)24(22)30)27-17-5-3-4-16(14-17)21(29)13-10-15-8-11-18(28)12-9-15/h1-14,27-28H/b13-10+ |
InChI Key |
FYPVVCKYZMVQBR-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)/C=C/C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC=CC(=C3)C(=O)C=CC4=CC=C(C=C4)O |
Origin of Product |
United States |
Foundational & Exploratory
The Emergence of F1-7: A Novel Pan-FGFR Inhibitor Targeting Colon Cancer
A Technical Deep Dive into the Mechanism of Action of FGFR1 Inhibitor F1-7
For Researchers, Scientists, and Drug Development Professionals
The fibroblast growth factor receptor (FGFR) signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, has been implicated in the pathogenesis of various malignancies, including colon cancer. Aberrant FGFR signaling, often driven by gene amplification, mutations, or fusions, can lead to uncontrolled tumor growth and progression. Consequently, FGFR has emerged as a promising therapeutic target. This technical guide provides an in-depth analysis of the mechanism of action of F1-7, a novel and potent pan-FGFR inhibitor, in the context of colon cancer.
Core Mechanism of Action: Inhibition of FGFR Signaling and Induction of DNA Damage
F1-7 is a second-generation tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding pocket of FGFRs, effectively inhibiting their phosphorylation and subsequent activation of downstream signaling cascades.[1][2] This targeted inhibition sets off a cascade of cellular events, culminating in anti-tumor activity.
The primary mechanism of F1-7 involves the significant inhibition of FGFR phosphorylation, which in turn downregulates key downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways.[1] These pathways are crucial for cancer cell proliferation and survival. Beyond pathway inhibition, F1-7 has been shown to directly induce DNA damage in colon cancer cells.[1] This accumulation of DNA damage triggers cell cycle arrest, hinders cell metastasis, and ultimately leads to programmed cell death through apoptosis.[1]
Signaling Pathway of F1-7 in Colon Cancer
Caption: F1-7 inhibits FGFR1 phosphorylation, blocking downstream MAPK and PI3K/AKT pathways and inducing DNA damage, leading to apoptosis.
Quantitative Data Summary
The anti-tumor effects of F1-7 have been quantified in various preclinical assays, demonstrating its potency and efficacy in colon cancer models.
Table 1: In Vitro Kinase Inhibitory Activity of F1-7
| FGFR Isoform | IC50 (nmol/L) |
| FGFR1 | 10 |
| FGFR2 | 21 |
| FGFR3 | 50 |
| FGFR4 | 4.4 |
| Data from Liu et al., 2022[1] |
Table 2: In Vitro Cell Viability Inhibition by F1-7 in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HCT-116 | ~1-2 |
| RKO | ~1-2 |
| SW620 | ~1-2 |
| Data from Liu et al., 2022[1] |
Table 3: In Vivo Tumor Growth Inhibition of F1-7 in HCT-116 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Tumor Volume Reduction |
| F1-7 | 20 | Significant |
| F1-7 | 40 | Dose-dependent |
| Qualitative data from Liu et al., 2022; quantitative values were not specified in the abstract.[1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of F1-7.
Experimental Workflow Overview
Caption: Workflow of in vitro and in vivo experiments to evaluate F1-7's efficacy.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of F1-7 on the viability of colon cancer cells.
-
Protocol:
-
Seed colon cancer cells (HCT-116, RKO, SW620) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of F1-7 (dissolved in DMSO) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[1]
-
Western Blot Analysis for Protein Phosphorylation
-
Objective: To assess the effect of F1-7 on the phosphorylation of FGFR and its downstream signaling proteins (AKT, MAPK).
-
Protocol:
-
Treat colon cancer cells with increasing concentrations of F1-7 for 12 hours.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-FGFR, FGFR, p-AKT, AKT, p-MAPK, and MAPK.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[1]
-
Colony Formation Assay
-
Objective: To evaluate the long-term effect of F1-7 on the clonogenic survival of colon cancer cells.
-
Protocol:
-
Seed colon cancer cells in 6-well plates at a density of 1,000 cells per well.
-
Treat the cells with different concentrations of F1-7 for 24 hours.
-
Replace the medium with fresh medium and incubate for 7-14 days until colonies are visible.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of colonies (containing >50 cells).[1]
-
EdU (5-ethynyl-2'-deoxyuridine) Assay for Cell Proliferation
-
Objective: To measure the effect of F1-7 on DNA synthesis and cell proliferation.
-
Protocol:
-
Treat colon cancer cells with F1-7 at various concentrations.
-
Add EdU to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction to label the incorporated EdU with a fluorescent azide.
-
Counterstain the cell nuclei with DAPI.
-
Visualize and quantify the EdU-positive cells using fluorescence microscopy.
-
Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage
-
Objective: To detect and quantify DNA damage in individual cells treated with F1-7.
-
Protocol:
-
Treat colon cancer cells with F1-7.
-
Embed the cells in a low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the tail length and intensity.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of F1-7 in a living organism.
-
Protocol:
-
Subcutaneously inject HCT-116 colon cancer cells (5 x 10^6 cells) into the flanks of BALB/c nude mice.[1]
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[1]
-
Randomly assign mice to treatment groups (vehicle control, F1-7 at different doses).
-
Administer F1-7 (e.g., 20 mg/kg and 40 mg/kg) via intraperitoneal injection daily for a specified period (e.g., two weeks).[1]
-
Measure tumor volume regularly using calipers.
-
At the end of the study, excise the tumors and perform further analysis, such as immunohistochemistry for biomarkers of proliferation and apoptosis.
-
Conclusion
The novel pan-FGFR inhibitor, F1-7, demonstrates a potent and multi-faceted mechanism of action against colon cancer. By effectively inhibiting FGFR phosphorylation and its downstream signaling pathways, and by inducing significant DNA damage, F1-7 successfully triggers cell cycle arrest and apoptosis in colon cancer cells. The robust preclinical data, both in vitro and in vivo, underscore the therapeutic potential of F1-7 as a targeted therapy for colon cancer patients with aberrant FGFR signaling. Further clinical investigation is warranted to translate these promising findings into patient care.
References
F1-7: A Technical Guide to the Discovery and Synthesis of a Novel Pan-FGFR Inhibitor
Executive Summary: The aberrant activation of Fibroblast Growth Factor Receptor (FGFR) signaling pathways is a known driver in various human cancers. This has established the FGFR family as a critical target for therapeutic intervention. F1-7 is a novel, potent, small-molecule pan-FGFR inhibitor designed to target FGFRs 1, 2, 3, and 4. Developed through advanced computational and structure-based strategies, F1-7 has demonstrated significant antitumor activity in preclinical models of colon cancer.[1] It functions by directly inhibiting FGFR kinase activity, which in turn suppresses downstream signaling, induces DNA damage, and ultimately leads to cancer cell death via apoptosis and ferroptosis.[1][2] This technical document provides an in-depth overview of the discovery, mechanism of action, quantitative efficacy, and key experimental protocols related to the F1-7 inhibitor, intended for researchers and professionals in the field of drug development.
Discovery and Synthesis
Discovery via Rational Drug Design
The discovery of F1-7 was a result of a targeted drug design strategy, rather than high-throughput screening. Researchers employed computer-aided drug design (CADD) and structure-based design methodologies to create a novel inhibitor with high potency against the four members of the FGFR family.[1] This approach leverages the known three-dimensional structure of the FGFR kinase domain to design molecules that can bind with high affinity and specificity to the ATP-binding pocket, thereby inhibiting the enzyme's function.
Chemical Synthesis
The specific, step-by-step chemical synthesis protocol for F1-7 is detailed in the supplementary materials of the primary research publication.[1] While the exact reagents and conditions are not publicly available in indexed literature, the process involves standard organic synthesis techniques guided by the computationally designed chemical structure. The synthesis of similar FGFR inhibitors often involves building upon a core scaffold, such as an indazole, and performing a series of chemical reactions to add functional groups that optimize binding affinity and selectivity for the FGFR kinase domain.[3][4]
Mechanism of Action
F1-7 exerts its anti-tumor effects through potent and direct inhibition of the FGFR signaling cascade.
Direct Inhibition of FGFR Kinase Activity
F1-7 is a pan-FGFR inhibitor, demonstrating potent, dose-dependent inhibition against the kinase domains of FGFR1, FGFR2, FGFR3, and FGFR4.[1] By binding to the ATP-binding site of the receptor, F1-7 prevents the phosphorylation of the kinase domain, which is a critical step for receptor activation. This effectively blocks the initiation of downstream signaling.
Downstream Signaling Pathway Suppression
Upon activation, FGFRs trigger multiple downstream pathways, most notably the MAPK (RAS-RAF-MEK-ERK) pathway, which is crucial for cell proliferation, differentiation, and survival.[5] F1-7 significantly inhibits the phosphorylation of FGFR and its immediate downstream effectors, leading to a shutdown of the MAPK signaling cascade.[1][2]
References
- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells [en-cancer.fr]
- 3. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Downstream Signaling of Pan-FGFR Inhibitor F1-7
Audience: Researchers, scientists, and drug development professionals.
Abstract: F1-7 is a novel, orally available, small-molecule pan-FGFR inhibitor that competitively binds to the ATP-binding pocket of Fibroblast Growth Factor Receptors (FGFRs), thereby inhibiting their phosphorylation and subsequent downstream signaling.[1] This targeted action has demonstrated significant anti-tumor activity, particularly in colon cancer models, by inducing DNA damage, cell cycle arrest, and apoptosis.[1][2][3] This document provides an in-depth overview of the F1-7 inhibitor's mechanism, its effects on key signaling pathways, quantitative efficacy data, and detailed experimental protocols used for its characterization.
Quantitative Data: Inhibitory Potency of F1-7
F1-7 exhibits potent, dose-dependent inhibitory activity against all four FGFR isoforms. The half-maximal inhibitory concentration (IC50) values, determined through in vitro kinase assays, are summarized below.
| Receptor Isoform | IC50 (nmol/L) |
| FGFR1 | 10 |
| FGFR2 | 21 |
| FGFR3 | 50 |
| FGFR4 | 4.4 |
| Table 1: In vitro kinase inhibitory activity of F1-7 against recombinant FGFR1, 2, 3, and 4. Data sourced from Chen et al., 2022.[1] |
Core Downstream Signaling Pathways
The anti-tumor effects of F1-7 are a direct consequence of its ability to block FGFR autophosphorylation, which prevents the recruitment and activation of downstream effector proteins. This action primarily disrupts the MAPK/ERK and PI3K/AKT signaling cascades, which are crucial for cell proliferation, survival, and migration.[1][4]
Inhibition of MAPK and PI3K/AKT Pathways
Upon inhibition by F1-7, the inactivated FGFRs fail to phosphorylate downstream docking proteins. This prevents the activation of two major signaling axes:
-
RAS-MAPK-ERK Pathway: F1-7 treatment leads to a significant decrease in the phosphorylation levels of Mitogen-Activated Protein Kinase (MAPK).[1] This pathway is a central regulator of cell proliferation and differentiation.
-
PI3K-AKT Pathway: A marked reduction in the phosphorylation of Protein Kinase B (AKT), a key node in the PI3K/AKT pathway, is also observed following F1-7 treatment.[1] This pathway is vital for promoting cell survival and inhibiting apoptosis.
Whole-genome RNA-sequencing analysis of colon cancer cells treated with F1-7 confirmed that the differentially expressed genes were predominantly concentrated within the MAPK signaling pathway, further validating this as a primary mechanism of action.[1][2][3]
Caption: F1-7 inhibits FGFR, blocking downstream MAPK and PI3K/AKT pathways.
Induction of DNA Damage and Apoptosis
A key consequence of F1-7-mediated FGFR inhibition is the induction of significant cellular DNA damage.[1][2] This damage, evidenced by an increase in the biomarker γ-H2AX, triggers downstream cellular responses including cell cycle arrest and apoptosis.[1] This ultimately leads to the observed anti-tumor effects, including the suppression of cell migration, invasion, and proliferation.[1][2] In vivo studies have confirmed that F1-7 treatment results in substantial DNA damage and increased cell death within tumor tissues.[1]
Caption: Logical workflow of F1-7's anti-tumor mechanism of action.
Experimental Protocols
The characterization of F1-7's effects on downstream signaling relies on standard molecular and cellular biology techniques.[1][2] Detailed methodologies for key assays are provided below.
Western Blotting for Phospho-Protein Analysis
This protocol is used to quantify the phosphorylation status of FGFR and its downstream targets (e.g., AKT, MAPK) following F1-7 treatment.
-
Cell Culture and Treatment:
-
Seed colon cancer cells (e.g., HCT-116, RKO) in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Treat cells with varying concentrations of F1-7 (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK, anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify band intensity, normalized to a loading control (e.g., β-actin).
-
MTT Cell Proliferation Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Replace the medium with fresh medium containing serial dilutions of F1-7. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 for cell proliferation.
-
Disclaimer: This document is intended for informational purposes for a scientific audience and synthesizes publicly available research data. It is not a substitute for conducting independent, validated experiments.
References
- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells [cancer.fr]
- 4. mdpi.com [mdpi.com]
The Advent of FGFR1 Inhibitor F1-7: A New Frontier in Colon Cancer Therapy by Inducing DNA Damage
A Technical Guide for Researchers and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a growing emphasis on precision medicine. In this context, the Fibroblast Growth Factor Receptor (FGFR) signaling pathway has emerged as a critical target due to its frequent dysregulation in various malignancies, including colon cancer.[1][2] This technical guide delves into the preclinical evidence surrounding a novel pan-FGFR inhibitor, F1-7, and its potent anti-tumor activity in colon cancer cells, primarily through the induction of DNA damage. This document will provide an in-depth analysis of the mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the underlying biological processes.
F1-7: A Potent Pan-FGFR Inhibitor with High Efficacy in Colon Cancer
F1-7 is a novel small molecule inhibitor that has demonstrated potent and selective inhibitory activity against all four FGFR isoforms.[2] This characteristic distinguishes it from some existing FGFR inhibitors that show selectivity for only a subset of the receptors.[2] The aberrant activation of the FGFR signaling pathway, often through overexpression or mutation, is a known driver of tumor cell proliferation, survival, invasion, and angiogenesis.[3][4][5] F1-7 directly counteracts these effects by inhibiting the kinase activity of FGFRs.
Quantitative Efficacy of F1-7
The anti-proliferative effects of F1-7 have been quantified across various colon cancer cell lines, demonstrating its potent cytotoxic activity. The half-maximal inhibitory concentration (IC50) values highlight its efficacy, particularly when compared to existing FGFR inhibitors like AZD4547.
| Cell Line | F1-7 IC50 (µM) | Notes |
| HCT-116 | 1-2 | Colon Cancer Cell Line |
| RKO | 1-2 | Colon Cancer Cell Line |
| SW620 | 1-2 | Colon Cancer Cell Line |
Table 1: In vitro cytotoxicity of F1-7 in colon cancer cell lines. The IC50 values demonstrate a consistent and potent inhibitory effect of F1-7 on the viability of multiple colon cancer cell lines.[2]
Furthermore, the direct enzymatic inhibition of FGFR kinases by F1-7 has been determined, showcasing its high affinity for these targets.
| FGFR Isoform | F1-7 IC50 (nmol/L) |
| FGFR1 | 10 |
| FGFR2 | 21 |
| FGFR3 | 50 |
| FGFR4 | 4.4 |
Table 2: Enzymatic inhibitory activity of F1-7 against FGFR isoforms. These low nanomolar IC50 values confirm F1-7 as a potent pan-FGFR inhibitor.[2]
Mechanism of Action: From FGFR Inhibition to DNA Damage and Cell Death
The primary mechanism through which F1-7 exerts its anti-tumor effects is by inhibiting the phosphorylation of FGFR and its downstream signaling pathways.[1][2] This initial action triggers a cascade of cellular events, culminating in significant DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2]
Inhibition of Downstream Signaling Pathways
Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, creating docking sites for various signaling proteins.[4][6] This leads to the activation of multiple downstream pathways, most notably the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[6] F1-7 effectively blocks this initial phosphorylation step, thereby inhibiting these key pro-survival signals.[2]
Figure 1: Simplified FGFR1 signaling pathway and the inhibitory action of F1-7.
Induction of DNA Damage
A critical finding is that F1-7 directly leads to an increase in cellular DNA damage.[1][2] This was substantiated by comet assays, which revealed a significant increase in fragmented DNA in colon cancer cells following treatment with F1-7.[2] The accumulation of DNA damage is a potent trigger for cell cycle arrest and apoptosis. Further in vivo studies confirmed that F1-7 treatment resulted in serious DNA damage in tumor cells, as indicated by increased γ-H2AX staining.[2]
Cell Cycle Arrest and Apoptosis
The DNA damage induced by F1-7 triggers a cellular response that halts the cell cycle, preventing the proliferation of damaged cells.[1][2] This cell cycle arrest is a crucial step that precedes apoptosis. The induction of apoptosis, or programmed cell death, is a key outcome of F1-7 treatment, leading to the elimination of cancer cells.[1][2] This has been confirmed by TUNEL staining in vivo, which showed increased cell death in tumors treated with F1-7.[2]
Figure 2: Logical flow of the mechanism of action of F1-7 in cancer cells.
Experimental Protocols
To facilitate the replication and further investigation of the effects of F1-7, detailed methodologies for the key experiments are provided below.
Cell Viability (MTT) Assay
-
Purpose: To determine the cytotoxic effects of F1-7 on cancer cells.
-
Protocol:
-
Seed colon cancer cells (e.g., HCT-116, RKO, SW620) in 96-well plates at a density of 5,000 cells/well and culture for 24 hours.
-
Treat the cells with a serial dilution of F1-7 for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Western Blotting
-
Purpose: To analyze the expression and phosphorylation status of proteins in the FGFR signaling pathway.
-
Protocol:
-
Treat cells with F1-7 at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-γ-H2AX, anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL chemiluminescence kit and an imaging system.
-
Comet Assay (Single Cell Gel Electrophoresis)
-
Purpose: To detect and quantify DNA damage in individual cells.
-
Protocol:
-
Treat cells with F1-7 as required.
-
Harvest and resuspend the cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Mix the cell suspension with low-melting-point agarose and spread onto a pre-coated microscope slide.
-
Lyse the cells in a high-salt lysis buffer overnight at 4°C.
-
Perform alkaline electrophoresis to separate the fragmented DNA.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualize the comets using a fluorescence microscope and quantify the tail moment using specialized software.
-
EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay
-
Purpose: To measure DNA synthesis and cell proliferation.
-
Protocol:
-
Treat cells with F1-7 for the desired duration.
-
Add EdU to the cell culture medium and incubate for 2 hours to allow for its incorporation into newly synthesized DNA.
-
Fix and permeabilize the cells.
-
Perform a click chemistry reaction to label the incorporated EdU with a fluorescent probe.
-
Counterstain the cell nuclei with DAPI or Hoechst.
-
Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
-
Figure 3: General experimental workflow for evaluating the efficacy of F1-7.
Conclusion and Future Directions
The novel FGFR1 inhibitor, F1-7, represents a promising therapeutic agent for the treatment of colon cancer. Its potent, pan-FGFR inhibitory activity translates into significant anti-tumor effects, driven by the induction of DNA damage, cell cycle arrest, and apoptosis. The detailed experimental data and protocols provided in this guide offer a solid foundation for further research and development.
Future investigations should focus on:
-
Combination Therapies: Exploring the synergistic effects of F1-7 with standard-of-care chemotherapies or other targeted agents to overcome potential resistance mechanisms.
-
Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to F1-7 treatment.
-
In-depth Mechanistic Studies: Further elucidating the precise molecular mechanisms by which F1-7 induces DNA damage.
References
- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchem.org.ua [medchem.org.ua]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
The Dual-Pathway Induction of Apoptosis and Ferroptosis by the Novel FGFR Inhibitor F1-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
F1-7 is a novel, potent small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases often dysregulated in various cancers. Recent studies in colon cancer models have revealed that F1-7 exerts its anti-tumor activity not by one, but by two distinct regulated cell death mechanisms: apoptosis and ferroptosis. This guide provides an in-depth technical overview of the molecular pathways affected by F1-7, presents a summary of its effects on key cellular markers, and details the experimental protocols necessary to investigate these phenomena.
Introduction: F1-7 and Regulated Cell Death
Fibroblast Growth Factor (FGF) signaling is a critical pathway involved in cell proliferation, survival, and differentiation. Its aberrant activation is a known driver in multiple tumor types, making FGFRs a compelling target for cancer therapy. The small molecule F1-7 was developed as a potent pan-FGFR inhibitor with high efficacy against FGFR1, 2, 3, and 4.[1]
Its mechanism of action extends beyond simple proliferation arrest, actively inducing programmed cell death. Research demonstrates that F1-7 triggers cellular DNA damage, which subsequently leads to cell cycle arrest and the initiation of two distinct cell death programs:
-
Apoptosis: A well-characterized, caspase-dependent form of programmed cell death involving cellular shrinkage, membrane blebbing, and DNA fragmentation.
-
Ferroptosis: A more recently discovered iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides.[1]
This dual-action capability makes F1-7 a promising candidate for further pre-clinical and clinical investigation.
Core Mechanism of Action: FGFR Inhibition
The primary molecular action of F1-7 is the inhibition of FGFR phosphorylation, which blocks the activation of its downstream signaling cascades. One of the most significantly affected pathways is the MAPK (Mitogen-Activated Protein Kinase) signaling pathway.[1] This inhibition disrupts pro-survival signals, leading to cellular stress and significant DNA damage, a key initiating event for the subsequent cell death pathways.[1]
F1-7 and the Induction of Apoptosis
Treatment with F1-7 leads to a classic, dose-dependent induction of apoptosis in colon cancer cells.[1] This is mediated by the intrinsic (mitochondrial) pathway, initiated by the cellular DNA damage caused by FGFR inhibition.
3.1. Apoptotic Signaling Pathway
The DNA damage triggered by F1-7 modulates the balance of the Bcl-2 family of proteins. It causes an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[1] This shift disrupts the mitochondrial outer membrane, leading to the release of cytochrome c, activation of the caspase cascade, and ultimately, the cleavage of substrates like PARP, which is a hallmark of apoptosis.
3.2. Data on Apoptotic Markers
Experimental evidence from western blot analysis confirms the modulation of key apoptotic proteins following F1-7 treatment.[1]
| Marker | Protein Family/Function | Effect of F1-7 Treatment |
| Bcl-2 | Anti-apoptotic Bcl-2 family | Decreased Expression |
| Bax | Pro-apoptotic Bcl-2 family | Increased Expression |
| Cleaved PARP | DNA repair enzyme, caspase substrate | Increased Levels |
3.3. Experimental Protocols
This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
-
Cell Culture: Seed cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of F1-7 (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Collect the culture supernatant, which contains floating (potentially apoptotic) cells.
-
Wash adherent cells with PBS, then detach them using trypsin-EDTA.
-
Combine the floating cells and the detached adherent cells for each sample.
-
Centrifuge the cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
This protocol allows for the detection of changes in the expression levels of key proteins like Bcl-2, Bax, and cleaved PARP.[4][5]
-
Cell Lysis: After treatment with F1-7, wash cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize the expression of target proteins to the loading control.
F1-7 and the Induction of Ferroptosis
Intriguingly, RNA-seq analysis and subsequent functional assays revealed that F1-7 also induces ferroptosis.[1] The induction of this iron-dependent cell death pathway contributes to the overall cytotoxic effect of the inhibitor.
4.1. Ferroptotic Signaling Pathway
Ferroptosis is characterized by the iron-catalyzed accumulation of lipid reactive oxygen species (ROS) to lethal levels. While the precise mechanism linking FGFR inhibition by F1-7 to ferroptosis is not yet fully elucidated, the outcome is confirmed.[1] Key cellular systems that regulate ferroptosis include the cystine/glutamate antiporter (System Xc⁻) and the enzyme Glutathione Peroxidase 4 (GPX4), which detoxifies lipid peroxides. Inhibition of these systems is a common trigger for ferroptosis.
4.2. Data on Ferroptosis Markers
The definitive evidence for F1-7-induced ferroptosis comes from rescue experiments using specific inhibitors.
| Experimental Condition | Observation | Interpretation |
| F1-7 Treatment | Increased cell death | F1-7 is cytotoxic |
| F1-7 + Z-VAD (Apoptosis Inhibitor) | Partially reduced cell death | A portion of cell death is apoptotic |
| F1-7 + Ferrostatin-1 (Ferroptosis Inhibitor) | Partially reduced cell death | A portion of cell death is ferroptotic |
4.3. Experimental Protocols
This assay confirms the contribution of different cell death pathways by using specific inhibitors to rescue the cell death phenotype.[6][7][8]
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Pre-treatment (Optional): Pre-incubate cells with the apoptosis inhibitor Z-VAD-FMK (e.g., 20 µM) or the ferroptosis inhibitor Ferrostatin-1 (e.g., 1 µM) for 1-2 hours.
-
Co-treatment: Add F1-7 at various concentrations to the wells, both with and without the inhibitors. Include control wells (vehicle only, F1-7 only, inhibitor only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
Viability Measurement: Assess cell viability using a method such as MTT, CellTiter-Glo®, or resazurin reduction assay according to the manufacturer's instructions.
-
Analysis: Normalize the viability data to the vehicle-treated control. Compare the viability of cells treated with F1-7 alone to those co-treated with the inhibitors. A significant increase in viability in the presence of an inhibitor indicates that the corresponding pathway is involved.
This assay directly measures lipid ROS, a key hallmark of ferroptosis, using a ratiometric fluorescent probe.[7][9][10][11]
-
Cell Culture and Treatment: Seed cells on glass-bottom dishes (for microscopy) or in plates (for flow cytometry). Treat with F1-7, a positive control (e.g., RSL3), and a vehicle control.
-
Probe Loading: Towards the end of the treatment period, incubate the cells with C11-BODIPY 581/591 (e.g., 1-2 µM) in culture media for 30 minutes.
-
Washing: Gently wash the cells twice with a buffered salt solution (e.g., HBSS or PBS).
-
Data Acquisition (Microscopy): Image live cells using a fluorescence microscope. In healthy cells, the probe emits red fluorescence (~590 nm). Upon oxidation by lipid peroxides, its emission shifts to green (~510 nm).
-
Data Acquisition (Flow Cytometry): Harvest cells as described in Protocol 1. Analyze the cells on a flow cytometer, measuring the fluorescence intensity in both the green (e.g., FITC) and red (e.g., PE) channels.
-
Analysis: Calculate the ratio of green to red fluorescence intensity. An increase in this ratio indicates a higher level of lipid peroxidation.
Conclusion and Future Directions
The novel FGFR inhibitor F1-7 demonstrates potent anti-tumor activity by co-activating two distinct cell death pathways: apoptosis and ferroptosis.[1] Its ability to induce DNA damage effectively triggers the intrinsic apoptotic cascade, while its concurrent stimulation of iron-dependent lipid peroxidation initiates ferroptosis. This dual mechanism may offer a strategic advantage in overcoming cancer cell resistance to therapies that target only a single cell death pathway.
For drug development professionals, F1-7 represents a promising lead compound. Future research should focus on elucidating the precise molecular link between FGFR inhibition and the onset of ferroptosis. A deeper understanding of this connection could pave the way for the development of even more effective, targeted cancer therapies that exploit the unique vulnerabilities of tumor cells.
References
- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for detection of ferroptosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 10. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
The Role of Infigratinib (FGFR Inhibitor) in Tumor Suppression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR signaling pathway, often through gene amplification, activating mutations, or rearrangements, is a key driver in the development and progression of various cancers.[3][4] The FGFR1 isoform, in particular, is frequently amplified in solid tumors such as squamous non-small cell lung cancer and breast cancer.[4] This has made FGFR1 a compelling target for anti-cancer therapies.
Infigratinib (also known as BGJ398) is a potent and selective oral inhibitor of FGFR1, FGFR2, and FGFR3.[5][6] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of these receptors and thereby inhibiting downstream signaling pathways that promote tumor growth.[2][7] This technical guide provides an in-depth overview of the role of Infigratinib in tumor suppression, compiling quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation
In Vitro Efficacy of Infigratinib
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Infigratinib in various cancer cell lines, demonstrating its potent anti-proliferative activity in cells with FGFR alterations.
| Cell Line | Cancer Type | FGFR Alteration | Infigratinib IC50 (nM) | Reference |
| BaF3-TEL-FGFR1 | Murine Pro-B | FGFR1 Fusion | 2.9 (µM) | [5] |
| BaF3-TEL-FGFR2 | Murine Pro-B | FGFR2 Fusion | 2.0 (µM) | [5] |
| BaF3-TEL-FGFR3 | Murine Pro-B | FGFR3 Fusion | 2.0 (µM) | [5] |
| RT112 | Bladder Cancer | FGFR3 Overexpression | 5 | [5] |
| RT4 | Bladder Cancer | FGFR3 Overexpression | 30 | [5] |
| SW780 | Bladder Cancer | FGFR3 Overexpression | 32 | [5] |
| JMSU1 | Bladder Cancer | FGFR3 Overexpression | 15 | [5] |
| AN3CA | Endometrial Cancer | FGFR2 Mutation (S252W) | Sensitive (IC50s: 0.001 to 500 nmol/L) | [6] |
| MFE-280 | Endometrial Cancer | FGFR2 Mutation (N550K) | Sensitive (IC50s: 0.001 to 500 nmol/L) | [6] |
Clinical Efficacy of Infigratinib in Cholangiocarcinoma (CCA) with FGFR2 Fusions/Rearrangements
This table presents key efficacy data from a Phase II clinical trial (NCT02150967) of Infigratinib in patients with previously treated, advanced cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements.[8]
| Efficacy Endpoint | Value | 95% Confidence Interval (CI) | Reference |
| Objective Response Rate (ORR) | 23.1% | 15.6% - 32.2% | [8][9] |
| Complete Response (CR) | 1 patient | - | [8] |
| Partial Response (PR) | 24 patients | - | [8] |
| Stable Disease | 66 patients | - | [9] |
| Disease Control Rate (DCR) | 84.3% | 76.0% - 90.6% | [9] |
| Median Duration of Response (DOR) | 5.0 months | 0.9 - 19.1 months | [8][9] |
| Median Progression-Free Survival (PFS) | 7.3 months | 5.6 - 7.6 months | [8][9] |
| Median Overall Survival (OS) | 12.2 months | 10.7 - 14.9 months | [9] |
Signaling Pathways and Mechanism of Action
Infigratinib exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and undergo autophosphorylation, which initiates downstream signaling. Infigratinib binds to the ATP-binding pocket of FGFR1-3, preventing this autophosphorylation and subsequent activation of key signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][7] Inhibition of these pathways leads to decreased cell proliferation and survival.[2]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bridgebio.com [bridgebio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 7. What is Infigratinib used for? [synapse.patsnap.com]
- 8. ascopubs.org [ascopubs.org]
- 9. targetedonc.com [targetedonc.com]
F1-7: A Novel Pan-FGFR Inhibitor for Colorectal Cancer Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge, with a high incidence and mortality rate. While advancements in targeted therapies have improved patient outcomes, the need for novel therapeutic agents targeting specific molecular pathways driving CRC progression is critical. Fibroblast growth factor receptor (FGFR) signaling has emerged as a key player in the occurrence and development of various cancers, including colorectal cancer, where its overexpression is frequently observed. F1-7, a novel small molecule pan-FGFR inhibitor, has demonstrated promising anti-tumor activity in preclinical models of colon cancer, positioning it as a potential new therapeutic agent.[1][2] This technical guide provides a comprehensive overview of F1-7, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action
F1-7 exerts its anti-cancer effects by inhibiting the FGFR signaling pathway.[1][2] This inhibition leads to a cascade of downstream events, ultimately resulting in DNA damage, cell cycle arrest, and apoptosis in colon cancer cells.[1]
FGFR Inhibition and Downstream Signaling
F1-7 acts as a pan-FGFR inhibitor, meaning it targets multiple members of the FGFR family. Upon binding to FGFRs, F1-7 significantly inhibits their phosphorylation, a critical step in the activation of the receptor.[1] This blockade prevents the activation of downstream signaling cascades, most notably the MAPK signaling pathway, which is crucial for cell proliferation and survival.[1]
Induction of DNA Damage and Cell Death
A key mechanism of F1-7's anti-tumor activity is its ability to induce DNA damage in colon cancer cells.[1] The accumulation of DNA damage triggers a cellular response that leads to cell cycle arrest, preventing the proliferation of cancerous cells.[1] Furthermore, the extensive DNA damage ultimately initiates programmed cell death pathways, including apoptosis and ferroptosis, leading to the elimination of cancer cells.[1]
Preclinical Efficacy
The anti-tumor effects of F1-7 have been evaluated in both in vitro and in vivo models of colorectal cancer.
In Vitro Studies
In vitro experiments using various colon cancer cell lines have demonstrated that F1-7 effectively inhibits cell proliferation in a dose-dependent manner.[1]
Table 1: In Vitro Efficacy of F1-7 on Colon Cancer Cell Lines
| Cell Line | Assay | Endpoint | F1-7 Concentration (µM) | Result |
| HCT116 | MTT | Cell Proliferation | 0, 1, 2, 4, 8, 16 | Dose-dependent inhibition |
| HT29 | MTT | Cell Proliferation | 0, 1, 2, 4, 8, 16 | Dose-dependent inhibition |
| SW480 | MTT | Cell Proliferation | 0, 1, 2, 4, 8, 16 | Dose-dependent inhibition |
| HCT116 | Colony Formation | Clonogenic Survival | 0, 1, 2, 4 | Dose-dependent reduction |
| HT29 | Colony Formation | Clonogenic Survival | 0, 1, 2, 4 | Dose-dependent reduction |
| SW480 | Colony Formation | Clonogenic Survival | 0, 1, 2, 4 | Dose-dependent reduction |
| HCT116 | EdU | DNA Synthesis | Not specified | Inhibition of proliferation |
| HT29 | EdU | DNA Synthesis | Not specified | Inhibition of proliferation |
| SW480 | EdU | DNA Synthesis | Not specified | Inhibition of proliferation |
| HCT116 | Flow Cytometry | Apoptosis | 0, 1, 2, 4 | Dose-dependent increase |
| HT29 | Flow Cytometry | Apoptosis | 0, 1, 2, 4 | Dose-dependent increase |
| SW480 | Flow Cytometry | Apoptosis | 0, 1, 2, 4 | Dose-dependent increase |
Source: Data summarized from a 2022 study published in the British Journal of Cancer.[1][2]
In Vivo Studies
The anti-tumor efficacy of F1-7 was also confirmed in a xenograft mouse model. Administration of F1-7 resulted in a significant inhibition of tumor growth, further supporting its potential as a therapeutic agent for colorectal cancer.[1][2]
Table 2: In Vivo Efficacy of F1-7 in a Xenograft Model
| Animal Model | Treatment | Dosage | Outcome |
| Nude mice with HCT116 xenografts | F1-7 | Not specified | Inhibition of tumor growth |
| Nude mice with HCT116 xenografts | Vehicle control | Not specified | Continued tumor growth |
Source: Data summarized from a 2022 study published in the British Journal of Cancer.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of F1-7.
Cell Culture
Human colorectal cancer cell lines (HCT116, HT29, SW480) were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
MTT Assay for Cell Proliferation
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of F1-7 (0, 1, 2, 4, 8, 16 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Colony Formation Assay
-
Seed cells in 6-well plates at a density of 500 cells per well.
-
Treat the cells with F1-7 (0, 1, 2, 4 µM) for 24 hours.
-
Replace the medium with fresh, drug-free medium and incubate for 10-14 days until visible colonies form.
-
Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
-
Count the number of colonies containing more than 50 cells.
EdU (5-ethynyl-2´-deoxyuridine) Assay
-
Seed cells on coverslips in 24-well plates.
-
Treat with F1-7 for 24 hours.
-
Incubate the cells with 50 µM EdU for 2 hours.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Perform the click reaction using an Apollo staining kit.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.
Comet Assay for DNA Damage
-
Treat cells with F1-7 for 24 hours.
-
Harvest and resuspend the cells in ice-cold PBS.
-
Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated slide.
-
Lyse the cells in a lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10).
-
Perform electrophoresis under alkaline conditions.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualize the comets using a fluorescence microscope and analyze the tail moment to quantify DNA damage.
Western Blotting
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-FGFR, FGFR, p-ERK, ERK, cleaved-caspase 3, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis
-
Treat cells with F1-7 (0, 1, 2, 4 µM) for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Analyze the stained cells using a flow cytometer.
Xenograft Mouse Model
-
Subcutaneously inject HCT116 cells into the flank of nude mice.
-
When the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer F1-7 or vehicle control to the respective groups (dosage and frequency to be optimized).
-
Measure tumor volume regularly using a caliper.
-
At the end of the study, sacrifice the mice and excise the tumors for further analysis.
Visualizations
Signaling Pathway of F1-7 in Colorectal Cancer
References
Preclinical evaluation of FGFR1 inhibitor 7
An In-depth Preclinical Evaluation of the Novel FGFR1 Inhibitor F1-7
This technical guide provides a comprehensive overview of the preclinical evaluation of F1-7, a novel second-generation Fibroblast Growth Factor Receptor (FGFR) inhibitor. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the FGFR signaling pathway in oncology.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal rearrangements, is implicated in the pathogenesis of various cancers, including breast, lung, bladder, and colon cancer.[1][4][5][6][7] This makes FGFRs attractive targets for anticancer drug development.[8][9][10] F1-7 is a novel, second-generation tyrosine kinase inhibitor (TKI) designed to competitively bind to the ATP-binding pocket of FGFRs, thereby inhibiting their phosphorylation and blocking downstream signaling.[11] This document summarizes the key preclinical findings on the anti-tumor activity of F1-7, with a focus on its effects in colon cancer models.
FGFR1 Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains.[3][4] This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which are central to regulating cell proliferation and survival.[1][3][4] The PLCγ and JAK-STAT pathways are also activated, influencing cell migration and immune responses.[3][4] Aberrant activation of these pathways is a hallmark of many cancers.[1][3][5]
In Vitro Efficacy
The anti-tumor properties of F1-7 were initially assessed in colon cancer cell lines. The studies demonstrated that F1-7 effectively inhibits FGFR phosphorylation and downstream signaling pathways, leading to reduced cell proliferation, migration, and induction of cell death.[11]
Quantitative Data Summary
| Assay Type | Cell Line | Parameter | Value | Reference |
| Kinase Inhibition | FGFR1 | IC₅₀ | Potent | [11] |
| Kinase Inhibition | FGFR2 | IC₅₀ | Potent | [11] |
| Kinase Inhibition | FGFR3 | IC₅₀ | Potent | [11] |
| Kinase Inhibition | FGFR4 | IC₅₀ | Potent | [11] |
| Cell Proliferation | Colon Cancer Cells | - | Significant Inhibition | [11] |
| Cell Migration/Invasion | Colon Cancer Cells | - | Suppressed | [11] |
Note: Specific IC₅₀ values were not provided in the source material, but F1-7 was described as showing "potent inhibition" against the four FGFR isoforms.[11]
In Vivo Efficacy
The anti-tumor activity of F1-7 was further confirmed in a mouse xenograft model of colon cancer. The results indicated that F1-7 treatment leads to significant tumor growth inhibition.[11]
Quantitative Data Summary
| Animal Model | Treatment | Outcome | Result | Reference |
| Mouse Xenograft | F1-7 | Tumor Growth | Potent anti-tumor activity | [11] |
| Mouse Xenograft | F1-7 | DNA Damage (γ-H2AX) | Serious DNA damage in tumor cells | [11] |
| Mouse Xenograft | F1-7 | Cell Proliferation (Ki-67) | Reduced | [11] |
| Mouse Xenograft | F1-7 | Cell Death (TUNEL) | Increased | [11] |
Mechanism of Action
Preclinical studies have elucidated that F1-7 exerts its anti-cancer effects through multiple mechanisms. Whole-genome RNA-seq analysis following F1-7 treatment revealed changes in genes associated not only with the MAPK signaling pathway but also with apoptosis and ferroptosis.[11]
-
Inhibition of FGFR Signaling : F1-7 directly inhibits the phosphorylation of FGFR and its downstream signaling components.[11]
-
Induction of DNA Damage : The compound was shown to directly increase the levels of cellular DNA damage.[11]
-
Cell Cycle Arrest : The DNA damage induced by F1-7 leads to cell cycle arrest.[11]
-
Induction of Apoptosis and Ferroptosis : F1-7 promotes programmed cell death through both apoptosis and ferroptosis in colon cancer cells.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the key experimental protocols used in the evaluation of F1-7.
Kinase Inhibition Assay
-
Objective : To determine the inhibitory activity of F1-7 against FGFR isoforms.
-
Method : Recombinant FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are incubated with a specific substrate and ATP in the presence of varying concentrations of F1-7. The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based or fluorescence-based assay. IC₅₀ values are calculated from the dose-response curves.
Cell Proliferation Assay
-
Objective : To assess the effect of F1-7 on the growth of cancer cells.
-
Method : Colon cancer cells are seeded in 96-well plates and treated with various concentrations of F1-7 for a specified period (e.g., 72 hours). Cell viability is measured using reagents such as MTT or CellTiter-Glo, which quantify metabolic activity or ATP content, respectively. The results are used to determine the concentration of F1-7 that inhibits cell growth by 50% (GI₅₀).[12]
Western Blot Analysis
-
Objective : To evaluate the effect of F1-7 on FGFR signaling pathway proteins.
-
Method : Cells are treated with F1-7 for a defined time, then lysed. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against total and phosphorylated forms of FGFR, FRS2, ERK1/2, and AKT, followed by incubation with secondary antibodies.[10] Protein bands are visualized using chemiluminescence.
In Vivo Tumor Xenograft Model
-
Objective : To evaluate the anti-tumor efficacy of F1-7 in a living organism.
-
Method : Human colon cancer cells are subcutaneously injected into immunodeficient mice. Once tumors reach a palpable size, mice are randomized into vehicle control and F1-7 treatment groups. F1-7 is administered orally or via another appropriate route at a defined dose and schedule. Tumor volume is measured regularly. At the end of the study, tumors are excised for immunohistochemical analysis of markers like Ki-67 (proliferation), γ-H2AX (DNA damage), and TUNEL (apoptosis).[11]
Preclinical Evaluation Workflow
The preclinical evaluation of a targeted inhibitor like F1-7 follows a logical progression from initial screening to in vivo efficacy studies.
References
- 1. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Current progress in cancer treatment by targeting FGFR signaling | Cancer Biology & Medicine [cancerbiomed.org]
- 4. The FGFR1 Signaling Pathway Upregulates the Oncogenic Transcription Factor FOXQ1 to Promote Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Effects of FGFR inhibitors TKI258, BGJ398 and AZD4547 on breast cancer cells in 2D, 3D and tissue explant cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Landscape of F1-7: A Novel Pan-FGFR Inhibitor for Colon Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth analysis of F1-7, a novel, potent, small-molecule pan-inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Overexpression and aberrant signaling of FGFRs are critical drivers in the progression of various cancers, including colon cancer.[1][2][3] F1-7 has demonstrated significant anti-tumor activity by effectively targeting the FGFR signaling cascade, leading to DNA damage and subsequent cell death in colon cancer cells.[1][3] This document details the molecular targets of F1-7, its mechanism of action, and the experimental protocols utilized in its characterization, offering a comprehensive resource for the scientific community.
Molecular Targets and Inhibitory Potency of F1-7
F1-7 was developed through computer-aided drug design and structure-based strategies to act as a competitive inhibitor at the ATP-binding pocket of FGFRs.[1] This mechanism effectively blocks the autophosphorylation of the receptors and halts the activation of downstream signaling pathways.[1] The inhibitory activity of F1-7 has been quantified against the kinase domains of recombinant FGFR1, 2, 3, and 4, revealing a pan-FGFR inhibitory profile with a particular potency against FGFR4.
| Molecular Target | IC50 (nmol/L) |
| FGFR1 | 10 |
| FGFR2 | 21 |
| FGFR3 | 50 |
| FGFR4 | 4.4 |
| Table 1: In vitro half-maximal inhibitory concentration (IC50) of F1-7 against recombinant FGFR kinases. Data sourced from[1]. |
In cellular assays, F1-7 demonstrated potent anti-proliferative effects against various colon cancer cell lines. The IC50 values for inhibiting the viability of HCT-116, RKO, and SW620 colon cancer cells were in the range of 1–2 µM.[1] Notably, F1-7 exhibited greater cytotoxicity in these cell lines compared to AZD4547, a known selective inhibitor of FGFR1, 2, and 3.[1]
Mechanism of Action: Disruption of FGFR Signaling and Induction of Apoptosis
F1-7 exerts its anti-tumor effects by directly inhibiting the phosphorylation of FGFR and its downstream signaling pathways.[1][3] This disruption of the signaling cascade is a key event that triggers a series of cellular responses culminating in apoptosis and ferroptosis.[1] Whole-genome RNA-seq analysis of colon cancer cells treated with F1-7 revealed significant changes in genes associated with the MAPK signaling pathway, cell apoptosis, and ferroptosis.[1][3]
The inhibition of the FGFR pathway by F1-7 leads to an increase in cellular DNA damage.[1][3] This damage, in turn, causes cell cycle arrest and inhibits cell metastasis, ultimately leading to programmed cell death.[1][3]
Caption: F1-7 inhibits FGFR autophosphorylation, blocking the MAPK pathway.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments conducted to characterize the activity of F1-7.
In Vitro FGFR Kinase Inhibition Assay
This assay determines the direct inhibitory effect of F1-7 on the kinase activity of recombinant FGFR enzymes.
-
Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate kinase buffer, and a substrate peptide (e.g., Poly(Glu, Tyr) 4:1).
-
Protocol:
-
Prepare a reaction mixture containing the kinase buffer, the specific FGFR enzyme, and the substrate peptide in a 96-well plate.
-
Add F1-7 at various concentrations (typically a serial dilution) to the wells. Include a positive control (a known FGFR inhibitor like AZD4547) and a negative control (vehicle, e.g., DMSO).
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the amount of phosphorylated substrate. This can be done using methods like ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.
-
Calculate the percentage of inhibition for each concentration of F1-7 relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: Colon cancer cell lines (HCT-116, RKO, SW620), cell culture medium, F1-7, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of F1-7 for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins.
-
Materials: Colon cancer cells, F1-7, lysis buffer, primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK), and HRP-conjugated secondary antibodies.
-
Protocol:
-
Treat the cells with F1-7 for a specified time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the effect of F1-7 on protein phosphorylation.
-
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
-
Materials: Colon cancer cells, F1-7, low melting point agarose, lysis solution, alkaline electrophoresis buffer.
-
Protocol:
-
Treat cells with F1-7.
-
Embed the treated cells in a thin layer of low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).
-
Subject the slides to electrophoresis in an alkaline buffer. Damaged DNA (containing fragments and breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
-
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of F1-7 in a living organism.
-
Materials: Immunocompromised mice (e.g., BALB/c nu/nu), HCT-116 colon cancer cells, F1-7 formulation for injection.
-
Protocol:
-
Subcutaneously inject HCT-116 cells into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
-
Randomly assign the mice to treatment groups (e.g., vehicle control, F1-7 at different doses).
-
Administer F1-7 or vehicle to the mice daily via intraperitoneal injection for a specified period (e.g., two weeks).[1]
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Conclusion
The novel FGFR inhibitor F1-7 demonstrates a potent and broad-spectrum inhibitory activity against the FGFR family. Its mechanism of action, involving the competitive inhibition of ATP binding and subsequent disruption of downstream signaling, leads to significant DNA damage and apoptosis in colon cancer cells. The comprehensive in vitro and in vivo studies confirm its potential as a promising therapeutic agent for colon cancer and potentially other FGFR-driven malignancies. The detailed methodologies provided in this guide offer a framework for further investigation and development of F1-7 and other related FGFR inhibitors.
References
- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells [cancer.fr]
- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: F1-7 Mediated Inhibition of FGFR Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a detailed overview of F1-7, a novel, selective inhibitor of Fibroblast Growth Factor Receptor (FGFR). It covers its mechanism of action, quantitative efficacy, the experimental protocols used for its validation, and its downstream cellular effects, with a focus on its potential as a therapeutic agent in colon cancer.
Introduction to F1-7
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and migration.[1][2] Aberrant FGFR signaling, often due to overexpression or mutation, is implicated in the development and progression of various cancers, including colon cancer.[3][4] F1-7 is a novel, second-generation tyrosine kinase inhibitor (TKI) developed through computer-aided drug design.[3] It selectively targets FGFRs, competitively binding to the ATP-binding pocket to inhibit receptor phosphorylation and block the activation of downstream signaling pathways.[3] This inhibitory action has demonstrated significant anti-tumor activity in colon cancer models, leading to DNA damage, cell cycle arrest, and apoptosis.[1][3]
Quantitative Data Summary
The efficacy of F1-7 has been quantified through various in vitro assays. The data highlights its potent and selective inhibition of FGFR kinases and its cytotoxic effects on colon cancer cell lines.
Kinase Inhibition Profile
F1-7 demonstrates potent, dose-dependent inhibition against the four recombinant FGFR isoforms. The half-maximal inhibitory concentration (IC50) values indicate high affinity, particularly for FGFR4.[3]
| Target Kinase | IC50 (nmol/L) |
| FGFR1 | 10 |
| FGFR2 | 21 |
| FGFR3 | 50 |
| FGFR4 | 4.4 |
| Table 1: In vitro kinase inhibitory activity of F1-7 against FGFR isoforms.[3] |
Anti-Proliferative Activity in Colon Cancer Cells
F1-7 exhibits significant anti-proliferative effects on various colon cancer cell lines. Its cytotoxicity is superior to the established FGFR1-3 inhibitor, AZD4547, in these models.[3]
| Cell Line | Histology | IC50 (µM) |
| HCT-116 | Colon Carcinoma | ~1-2 |
| RKO | Colon Carcinoma | ~1-2 |
| SW620 | Colon Carcinoma | ~1-2 |
| Table 2: Anti-proliferative activity of F1-7 in colon cancer cell lines.[3] |
Mechanism of Action and Signaling
F1-7 functions as an ATP-competitive inhibitor of the FGFR kinase domain. By occupying the ATP-binding site, it prevents the trans-autophosphorylation of the receptor, which is the critical first step in activating downstream signaling cascades.[3][5] This effectively shuts down major pathways like the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[3][6][7]
The downstream consequence of this inhibition is a cascade of anti-tumor effects. The blockade of proliferative signals, combined with the induction of cellular stress, leads to DNA damage, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[3]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of F1-7.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of F1-7 on FGFR kinase activity.
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinases; a suitable kinase buffer (e.g., Tyrosine Kinase Buffer); ATP; a generic tyrosine kinase substrate (e.g., Poly(E,Y)4:1); F1-7 compound; and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).[8][9]
-
Procedure:
-
Prepare serial dilutions of F1-7 in DMSO and then dilute in kinase buffer.
-
In a 96- or 384-well plate, add the recombinant FGFR kinase, the F1-7 dilution (or vehicle control), and the substrate.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. For an ADP-Glo™ assay, this involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Record luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. Plot the percentage of inhibition against the log concentration of F1-7 and fit to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the effect of F1-7 on the metabolic activity and proliferation of cancer cells.[3]
-
Reagents: Colon cancer cell lines (HCT-116, RKO, SW620); complete cell culture medium; F1-7 compound; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; and a solubilizing agent (e.g., DMSO or Sorenson’s buffer).
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of F1-7 (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to calculate the percentage of cell viability. Plot viability against the log concentration of F1-7 to determine the IC50 value.
Western Blotting for Protein Phosphorylation
This technique is used to detect the phosphorylation status of FGFR and its downstream effectors like MAPK, providing direct evidence of target engagement in a cellular context.[3]
-
Reagents: Cell lysis buffer; protease and phosphatase inhibitor cocktails; protein quantification assay (e.g., BCA); SDS-PAGE gels; transfer membranes (e.g., PVDF); blocking buffer (e.g., 5% BSA in TBST); primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-MAPK, anti-MAPK); HRP-conjugated secondary antibodies; and an enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Culture cells and treat with various concentrations of F1-7 for a defined time.
-
Lyse the cells on ice using lysis buffer supplemented with inhibitors.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample and separate them by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a specific primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Compare the band intensity of the phosphorylated protein to the total protein to assess the degree of inhibition at different F1-7 concentrations.
Conclusion
F1-7 is a potent and selective small-molecule inhibitor of FGFRs. Quantitative data confirms its ability to inhibit FGFR kinase activity at nanomolar concentrations and suppress colon cancer cell proliferation at low micromolar concentrations.[3] Its mechanism of action, centered on the direct inhibition of FGFR phosphorylation, leads to the disruption of key oncogenic signaling pathways, resulting in DNA damage and apoptosis.[3] The provided experimental protocols outline the standard methodologies used to validate these findings. Collectively, the data suggests that F1-7 is a promising therapeutic agent for cancers driven by aberrant FGFR signaling.[3]
References
- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells [en-cancer.fr]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.co.uk [promega.co.uk]
- 9. promega.com [promega.com]
F1-7 Inhibitor: A Technical Guide to its Impact on Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the novel Fibroblast Growth Factor Receptor (FGFR) inhibitor, F1-7, and its significant impact on cell cycle arrest and apoptosis in cancer cells. The data and methodologies presented are compiled from preclinical studies to offer a comprehensive resource for professionals in the field of oncology and drug development.
Core Mechanism of Action
F1-7 is a potent small-molecule inhibitor targeting FGFR, a key driver in various cancers, including colon cancer.[1][2] Its primary mechanism involves the inhibition of FGFR phosphorylation, which subsequently disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.[1][2] This action leads to a cascade of cellular events, culminating in DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][2]
Signaling Pathway Perturbation
The anti-tumor activity of F1-7 is primarily mediated through the inhibition of the FGFR signaling pathway. This directly impacts downstream cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] The inhibition of this pathway is a critical event that leads to the observed anti-proliferative effects.
Caption: F1-7 inhibits FGFR phosphorylation, disrupting downstream signaling and inducing cell cycle arrest.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on F1-7.
Table 1: In Vitro Cytotoxicity of F1-7 in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (h) |
| HCT-116 | 1-2 | 48 |
| RKO | 1-2 | 48 |
| SW620 | 1-2 | 48 |
| Data derived from MTT assays.[1] |
Table 2: Effect of F1-7 on Cell Cycle Distribution in HCT-116 Cells
| F1-7 Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.34 | 28.97 | 15.69 |
| 1 | 48.21 | 25.43 | 26.36 |
| 2 | 40.15 | 21.88 | 37.97 |
| Data obtained by flow cytometry after 24 hours of treatment.[1] |
Table 3: Effect of F1-7 on G2/M Phase-Associated Protein Expression
| Protein | F1-7 Concentration (µM) | Relative Expression Level |
| Cyclin B1 | 0 | 1.00 |
| 1 | Decreased | |
| 2 | Further Decreased | |
| CDK1 | 0 | 1.00 |
| 1 | Decreased | |
| 2 | Further Decreased | |
| MDM2 | 0 | 1.00 |
| 1 | Decreased | |
| 2 | Further Decreased | |
| Expression levels were determined by Western blotting after 24 hours of treatment.[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
-
Cell Seeding: Seed colon cancer cells (HCT-116, RKO, SW620) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of F1-7 for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well. Shake the plate for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curves.
Caption: Workflow for determining cell viability using the MTT assay.
Flow Cytometry for Cell Cycle Analysis
-
Cell Treatment: Treat HCT-116 cells with different concentrations of F1-7 for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at 4°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
-
Cell Lysis: Lyse F1-7 treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, CDK1, MDM2, γ-H2AX, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Comet Assay for DNA Damage
-
Cell Preparation: Prepare a single-cell suspension from F1-7 treated and control cells.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and spread it on a pre-coated slide.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins.
-
Electrophoresis: Place the slides in an electrophoresis chamber filled with alkaline buffer and conduct electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide).
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage by measuring the tail length and intensity.[1]
EdU Assay for Cell Proliferation
-
Cell Treatment: Treat cells with varying concentrations of F1-7.
-
EdU Incorporation: Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture and incubate to allow for its incorporation into newly synthesized DNA.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide to detect the incorporated EdU.
-
DNA Staining: Stain the cell nuclei with DAPI.
-
Imaging and Analysis: Capture images using a fluorescence microscope and quantify the percentage of EdU-positive cells.[1]
Caption: Interrelation of key experiments to elucidate the mechanism of F1-7.
Conclusion
The F1-7 inhibitor demonstrates significant anti-tumor activity in colon cancer cells by effectively targeting the FGFR signaling pathway. Its ability to induce DNA damage, followed by a robust G2/M cell cycle arrest and apoptosis, underscores its potential as a therapeutic agent. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development of F1-7 and other FGFR inhibitors.
References
Kinase Inhibition Profile of FGFR1 Inhibitor PD173074: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the kinase inhibition profile of PD173074, a potent and selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to support further research and development efforts in the field of targeted cancer therapy. Dysregulation of the FGFR signaling pathway, through amplification, mutations, or translocations, is a known driver in various cancers, making FGFR inhibitors a critical area of study.[1][2][3]
Quantitative Kinase Inhibition Profile
The inhibitory activity of PD173074 has been characterized against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized below.
| Kinase Target | IC50 (nM) | Assay Type | Reference(s) |
| FGFR1 | ~25 | Cell-free assay | [4] |
| FGFR3 | 21 | In vitro | [5] |
| VEGFR2 | 100-200 | Cell-free assay | [4] |
Data presented is a compilation from multiple sources and assay conditions may vary.
PD173074 demonstrates high potency against FGFR1 and FGFR3.[4][5] Notably, it exhibits approximately 1000-fold greater selectivity for FGFR1 over Platelet-Derived Growth Factor Receptor (PDGFR) and c-Src, indicating a favorable selectivity profile for an FGFR-targeted therapeutic.[4]
Experimental Protocols
The characterization of kinase inhibitors like PD173074 involves a combination of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.[6]
Biochemical Kinase Assays
Biochemical assays are fundamental in determining the direct inhibitory effect of a compound on a purified kinase.[7][8][9] These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
Objective: To quantify the IC50 value of an inhibitor against a purified kinase.
General Protocol:
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., FGFR1)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a reporter system
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.)
-
Test inhibitor (e.g., PD173074) at various concentrations
-
Detection reagents (e.g., phosphospecific antibodies, luminescence reagents)[8]
-
96- or 384-well microplates
-
-
Procedure:
-
The purified kinase and the test inhibitor are pre-incubated in the kinase reaction buffer for a defined period (e.g., 15-30 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods:
-
Radiometric Assays: Separation of the radiolabeled phosphorylated substrate followed by scintillation counting.
-
Fluorescence/Luminescence-Based Assays: These methods, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or luminescence-based ATP detection (e.g., ADP-Glo™), are common in high-throughput screening.[7][8][10]
-
ELISA-based Assays: Using a phosphospecific antibody to detect the phosphorylated substrate.[6][11]
-
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cellular Assays
Cellular assays are crucial for evaluating the activity of an inhibitor in a more physiologically relevant context.[11][12] These assays can measure the inhibitor's effect on downstream signaling, cell proliferation, or survival in cancer cell lines with known FGFR aberrations.
Objective: To assess the functional impact of the inhibitor on cells dependent on FGFR signaling.
Example: Cell Proliferation Assay (e.g., using MGH-U3 or RT112 cell lines)
-
Cell Culture:
-
Cancer cell lines with known FGFR mutations or amplifications (e.g., MGH-U3 with Y375C-FGFR3, or RT112) are cultured in appropriate media and conditions.[5]
-
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., PD173074).
-
Cells are incubated with the inhibitor for a prolonged period (e.g., 72 hours).
-
Cell viability or proliferation is assessed using a suitable method, such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter.
-
-
-
Data Analysis:
-
The percentage of cell growth inhibition is calculated for each inhibitor concentration.
-
The GI50 (concentration for 50% growth inhibition) or IC50 value is determined from the dose-response curve.
-
Visualizations
FGFR1 Signaling Pathway
Fibroblast Growth Factor (FGF) binding to its receptor (FGFR) and a co-receptor (e.g., Heparan Sulfate Proteoglycan) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain.[1][13][14] This activation triggers several downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which regulate key cellular processes like proliferation, survival, and differentiation.[1][14][15][16][17]
Caption: FGFR1 signaling pathway and point of inhibition.
Experimental Workflow for Kinase Inhibitor Profiling
The process of characterizing a kinase inhibitor typically follows a tiered approach, starting with broad screening and progressing to more detailed cellular and in vivo studies.
Caption: General workflow for kinase inhibitor profiling.
References
- 1. medchem.org.ua [medchem.org.ua]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleck.co.jp [selleck.co.jp]
- 5. Small molecule FGF receptor inhibitors block FGFR-dependent urothelial carcinoma growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. domainex.co.uk [domainex.co.uk]
- 11. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Reactome | Signaling by FGFR1 [reactome.org]
- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 17. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
Exploring the Genomics of F1-7 Sensitivity in Cancer: A Technical Guide
Introduction
F1-7 is a novel, small-molecule, pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor that has demonstrated significant anti-tumor activity, particularly in colon cancer.[1][2] The fibroblast growth factor signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, and migration. In many cancers, aberrant FGFR signaling, often due to overexpression or mutation, is a key driver of tumor growth and progression, making it a prime target for therapeutic intervention.[1][2] This technical guide provides an in-depth exploration of the genomics of F1-7 sensitivity, detailing the molecular mechanisms, relevant signaling pathways, and the experimental protocols used to characterize its effects.
Genomic Basis of F1-7 Sensitivity
The sensitivity of cancer cells to F1-7 is intrinsically linked to their dependence on the FGFR signaling pathway. Overexpression of FGFR has been observed in a variety of cancers, including colon cancer, rendering these tumors susceptible to FGFR inhibition.[2] The anti-tumor mechanism of F1-7 is centered on its ability to inhibit FGFR phosphorylation and its downstream signaling cascades.[1][2]
To further elucidate the genomic changes induced by F1-7, whole-genome RNA-seq analysis has been employed. This has revealed that the genes affected by F1-7 are not only concentrated in the MAPK signaling pathway but are also associated with apoptosis and ferroptosis, indicating a multi-faceted mechanism of action.[1][2] A key finding from these genomic analyses is that F1-7 treatment leads to a significant increase in cellular DNA damage, which in turn triggers cell cycle arrest, inhibits metastasis, and ultimately leads to programmed cell death.[1][2]
Signaling Pathways Modulated by F1-7
F1-7 exerts its anti-cancer effects by targeting the FGFR signaling pathway. Upon binding to its ligand, FGF, the FGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. F1-7 acts as an inhibitor of this initial phosphorylation step. The primary downstream pathway affected is the RAS-RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation and survival. By blocking this pathway, F1-7 effectively halts the uncontrolled growth of cancer cells.
Beyond the MAPK pathway, F1-7's induction of DNA damage triggers a cellular response that leads to apoptosis and ferroptosis. The increased expression of γ-H2AX serves as a biomarker for DNA damage.[1] This damage leads to the activation of apoptotic pathways, characterized by the increased expression of pro-apoptotic proteins like Bax and cleaved-PARP, and the decreased expression of the anti-apoptotic protein Bcl-2.[1]
Quantitative Data on F1-7 Efficacy
The anti-tumor effects of F1-7 have been quantified in various in vitro assays using colon cancer cell lines such as HCT-116 and RKO.[1]
Table 1: Inhibition of Colon Cancer Cell Proliferation by F1-7
| Cell Line | F1-7 Concentration (µM) | Inhibition of Colony Formation |
| HCT-116 | 1 | + |
| 2 | ++ | |
| 4 | +++ | |
| RKO | 1 | + |
| 2 | ++ | |
| 4 | +++ | |
| (+ indicates slight inhibition, ++ moderate inhibition, and +++ strong inhibition) |
Table 2: Induction of Apoptosis by F1-7 in Colon Cancer Cells (48h treatment)
| Cell Line | F1-7 Concentration (µM) | Apoptotic Cells (%) |
| HCT-116 | 0 | ~5% |
| 1 | ~15% | |
| 2 | ~25% | |
| 4 | ~40% | |
| RKO | 0 | ~4% |
| 1 | ~12% | |
| 2 | ~20% | |
| 4 | ~35% | |
| (Values are representative estimates based on published descriptions) |
Table 3: Modulation of Key Signaling Proteins by F1-7 (24h treatment)
| Protein | F1-7 Treatment | Change in Expression Level |
| p-FGFR | + | Decreased |
| γ-H2AX | + | Increased |
| Cleaved-PARP | + | Increased |
| Bax | + | Increased |
| Bcl-2 | + | Decreased |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the sensitivity of cancer cells to F1-7.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed colon cancer cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of F1-7 (e.g., 0, 1, 2, 4, 8 µM) and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Flow Cytometry)
-
Cell Treatment: Treat cells with F1-7 at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, and PI is used to distinguish between early and late apoptosis/necrosis.
Western Blotting
-
Protein Extraction: Lyse F1-7 treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., p-FGFR, γ-H2AX, cleaved-PARP, Bax, Bcl-2, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Mouse Model
-
Cell Implantation: Subcutaneously inject colon cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer F1-7 (e.g., via intraperitoneal injection) and a vehicle control according to a predetermined schedule.
-
Tumor Monitoring: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
F1-7 represents a promising novel therapeutic agent for cancers with aberrant FGFR signaling, such as colon cancer.[2] Its mechanism of action, involving the direct inhibition of the FGFR pathway and the induction of DNA damage-mediated cell death, provides a strong rationale for its clinical development.[1][2] The genomic and proteomic approaches detailed in this guide are essential for a comprehensive understanding of F1-7's sensitivity profile and for the identification of predictive biomarkers to guide its use in a clinical setting. Further research, including clinical trials, will be crucial to fully evaluate the therapeutic potential of F1-7 in cancer treatment.
References
Foundational Research on Second-Generation FGFR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research and experimental protocols associated with the development of second-generation Fibroblast Growth Factor Receptor (FGFR) inhibitors, with a specific focus on the novel compound F1-7. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed methodologies for key experiments and a comparative analysis of inhibitor potency.
Introduction to Second-Generation FGFR Inhibitors
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, and migration.[1] Genetic aberrations in FGFRs, such as mutations, amplifications, and fusions, are known drivers of oncogenesis in a variety of cancers. While first-generation FGFR inhibitors showed promise, their efficacy has been limited by off-target effects and the development of resistance.
Second-generation FGFR inhibitors have been designed to overcome these limitations with improved selectivity and potency. These inhibitors are a key area of focus in precision oncology, with several compounds demonstrating significant anti-tumor activity in preclinical and clinical studies. This guide will delve into the specifics of one such novel inhibitor, F1-7, and place its activity in the context of other second-generation agents.
Comparative Potency of Second-Generation FGFR Inhibitors
The inhibitory activity of F1-7 and other notable second-generation FGFR inhibitors against the four FGFR isoforms is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| F1-7 | 10[2] | 21[2] | 50[2] | 4.4[2] |
| Infigratinib | 1.1[1][3] | 1[1][3] | 2[1][3] | 61[1][3] |
| Pemigatinib | 0.4[4][5] | 0.5[4] | 1[5] | 30[4] |
| Erdafitinib | 1.2[6] | 2.5[6] | 3.0[6] | 5.7[6] |
| Rogaratinib | 1.8[7] | <1[7][8] | 9.2[7] | 1.2[7] |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of FGFR inhibitors, it is essential to visualize the signaling pathways they target and the experimental workflows used to evaluate their efficacy.
Caption: Simplified FGFR signaling pathway and the inhibitory action of F1-7.
Caption: A representative experimental workflow for evaluating FGFR inhibitors like F1-7.
Caption: Logical relationship of F1-7 to other second-generation FGFR inhibitors.
Detailed Experimental Protocols
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified FGFR kinases.
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP (at Km concentration for each kinase).
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1).
-
Test compound (F1-7 or other inhibitors) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit or similar.
-
384-well white plates.
-
-
Procedure:
-
Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the FGFR kinase in kinase buffer.
-
Add 2 µL of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.[9][10][11]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HCT-116, RKO, SW620 for colon cancer).
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the FGFR inhibitor (e.g., F1-7) or vehicle control (DMSO) and incubate for a specified period (e.g., 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Cell Proliferation (EdU) Assay
This assay measures DNA synthesis as a direct marker of cell proliferation.
-
Reagents and Materials:
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution.
-
Fixation solution (e.g., 3.7% formaldehyde in PBS).
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS).
-
Click-iT® reaction cocktail containing a fluorescent azide.
-
Nuclear counterstain (e.g., Hoechst 33342).
-
Coverslips or imaging-compatible plates.
-
-
Procedure:
-
Plate cells on coverslips or in an appropriate imaging plate and treat with the FGFR inhibitor.
-
Add EdU labeling solution to the culture medium and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2 hours).
-
Fix and permeabilize the cells.
-
Add the Click-iT® reaction cocktail and incubate for 30 minutes, protected from light, to allow the fluorescent azide to react with the incorporated EdU.
-
Wash the cells and stain with a nuclear counterstain.
-
Image the cells using fluorescence microscopy and quantify the percentage of EdU-positive cells.
-
Colony Formation Assay
This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.
-
Reagents and Materials:
-
Complete cell culture medium.
-
6-well plates.
-
Fixation solution (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treat the cells with the FGFR inhibitor at various concentrations.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Wash the colonies with PBS, fix, and then stain with crystal violet solution.
-
Wash away the excess stain, allow the plates to dry, and count the number of colonies (typically defined as clusters of ≥50 cells).
-
Western Blot for Phosphorylated FGFR
This technique is used to detect the phosphorylation status of FGFR and downstream signaling proteins.
-
Reagents and Materials:
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (specific for p-FGFR, total FGFR, p-ERK, total ERK, etc.).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the FGFR inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[12]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody overnight at 4°C.[12]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
DNA Damage (Comet) Assay
This assay measures DNA strand breaks in individual cells.
-
Reagents and Materials:
-
Low melting point agarose.
-
Lysis solution.
-
Alkaline or neutral electrophoresis buffer.
-
DNA staining solution (e.g., SYBR Green).
-
Microscope slides.
-
-
Procedure:
-
Treat cells with the FGFR inhibitor.
-
Embed the cells in low melting point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind nucleoids.
-
Subject the slides to electrophoresis under alkaline or neutral conditions. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Stain the DNA and visualize the comets using a fluorescence microscope.
-
Quantify the extent of DNA damage by measuring the intensity and length of the comet tails using appropriate software.
-
RNA-Seq Data Analysis Workflow
This workflow outlines the key steps for analyzing transcriptomic data from cells treated with an FGFR inhibitor.
-
Experimental Design:
-
Include appropriate biological replicates for both treated and control groups.
-
Minimize batch effects by randomizing sample processing.
-
-
RNA Extraction and Library Preparation:
-
Isolate high-quality total RNA from cell pellets.
-
Perform poly(A) selection for mRNA enrichment.
-
Construct sequencing libraries.[14]
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform.[14]
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Trimming: Remove adapter sequences and low-quality bases.
-
Alignment: Align the trimmed reads to a reference genome.[15]
-
Quantification: Count the number of reads mapping to each gene.[16]
-
Differential Expression Analysis: Identify genes that are significantly up- or down-regulated upon inhibitor treatment using packages like DESeq2 or edgeR.[15]
-
Pathway and Functional Analysis: Perform gene ontology and pathway enrichment analysis on the differentially expressed genes to understand the biological processes affected by the inhibitor.
-
Conclusion
The development of second-generation FGFR inhibitors like F1-7 represents a significant advancement in the targeted therapy of cancers with FGFR aberrations. This guide has provided a comprehensive overview of the foundational research, comparative efficacy, and detailed experimental protocols essential for the evaluation of these promising therapeutic agents. The methodologies and data presented herein are intended to support the ongoing research and development efforts in this critical area of oncology.
References
- 1. infigratinib [drugcentral.org]
- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.genewiz.com [blog.genewiz.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for FGFR1 Inhibitor 7 (F1-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, plays a crucial role in the development and progression of various cancers.[1][2] FGFR1 inhibitor 7, also referred to as F1-7, is a potent and selective small molecule inhibitor of FGFR kinases.[3] These application notes provide detailed protocols for in vitro assays to characterize the activity of F1-7, enabling researchers to assess its biochemical potency and cellular effects.
Quantitative Data Summary
The inhibitory activity of F1-7 has been quantified against both recombinant FGFR kinases and cancer cell lines. The available data is summarized in the table below for easy comparison.
| Target | Assay Type | IC50 Value | Cell Line | Reference |
| Recombinant FGFR1 | Biochemical Kinase Assay | 10 nM | N/A | [3] |
| Recombinant FGFR2 | Biochemical Kinase Assay | 21 nM | N/A | [3] |
| Recombinant FGFR3 | Biochemical Kinase Assay | 50 nM | N/A | [3] |
| Recombinant FGFR4 | Biochemical Kinase Assay | 4.4 nM | N/A | [3] |
| HCT-116 | Cell Viability (MTT Assay) | ~1-2 µM | Colon Cancer | [3] |
| RKO | Cell Viability (MTT Assay) | ~1-2 µM | Colon Cancer | [3] |
| SW620 | Cell Viability (MTT Assay) | ~1-2 µM | Colon Cancer | [3] |
Signaling Pathway
The diagram below illustrates the canonical FGFR1 signaling pathway, which is inhibited by F1-7. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR1 dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2]
Caption: FGFR1 Signaling Pathway and Point of Inhibition by F1-7.
Experimental Protocols
Herein are detailed protocols for key in vitro assays to evaluate the efficacy of this compound (F1-7).
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for determining the IC50 value of F1-7 against recombinant FGFR1 kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[4][5][6][7]
Experimental Workflow:
Caption: Workflow for In Vitro Kinase Assay using ADP-Glo™.
Materials:
-
This compound (F1-7)
-
Recombinant Human FGFR1 protein
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of F1-7 in DMSO, and then dilute in kinase buffer to the desired concentrations.
-
Assay Setup: In a 384-well plate, add 1 µL of the diluted F1-7 or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µL of FGFR1 enzyme solution to each well.
-
Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The final concentrations should be optimized, but a starting point is 25 µM ATP and 0.2 µg/µL substrate.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubation: Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the substrate for luciferase.
-
Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the F1-7 concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or cytostatic effects of F1-7 on cancer cell lines, such as HCT-116, RKO, and SW620.[3]
Materials:
-
This compound (F1-7)
-
Cancer cell lines (e.g., HCT-116, RKO, SW620)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of F1-7 in complete culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control if desired.
-
Incubation: Incubate the cells for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the F1-7 concentration to determine the IC50 value.
Western Blotting for FGFR1 Phosphorylation
This protocol is to assess the ability of F1-7 to inhibit the phosphorylation of FGFR1 and its downstream effectors (e.g., ERK) in a cellular context.[3][8][9][10][11][12]
Materials:
-
This compound (F1-7)
-
Cancer cell line with active FGFR1 signaling
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-FGFR1, anti-FGFR1, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of F1-7 for a specified time (e.g., 24 hours).[3]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Colony Formation Assay
This assay evaluates the long-term effect of F1-7 on the ability of single cells to proliferate and form colonies.[13][14][15][16][17]
Materials:
-
This compound (F1-7)
-
Cancer cell line
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Compound Treatment: The following day, treat the cells with various concentrations of F1-7.
-
Incubation: Incubate the plates for 7-14 days, replacing the medium with fresh medium containing F1-7 every 2-3 days.
-
Colony Staining: When colonies are visible, wash the wells with PBS, fix the colonies with methanol, and stain with crystal violet solution for 10-20 minutes.
-
Washing and Drying: Gently wash the wells with water and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the vehicle control.
References
- 1. medchem.org.ua [medchem.org.ua]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.jp [promega.jp]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 6. ulab360.com [ulab360.com]
- 7. ulab360.com [ulab360.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bu.edu [bu.edu]
- 11. researchgate.net [researchgate.net]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 14. Utilization of the Soft Agar Colony Formation Assay to Identify Inhibitors of Tumorigenicity in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. google.com [google.com]
Application Notes and Protocols: F1-7 Inhibitor MTT Assay for Cell Proliferation
Audience: Researchers, scientists, and drug development professionals.
Introduction
F1-7 is a novel small molecule inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[1] Overexpression and aberrant activation of FGFRs are implicated in the progression of various cancers, including colon cancer, by promoting cell proliferation, migration, and survival.[1][2] F1-7 has demonstrated potent anti-tumor activity by inhibiting FGFR phosphorylation and its downstream signaling cascades, such as the MAPK pathway, ultimately leading to cell cycle arrest and apoptosis.[1][2]
These application notes provide a detailed protocol for assessing the anti-proliferative effects of the F1-7 inhibitor on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The concentration of these dissolved crystals, measured spectrophotometrically, is directly proportional to the number of viable cells.[4]
Principle of the MTT Assay
The core principle of the MTT assay lies in the enzymatic conversion of MTT by viable cells. NAD(P)H-dependent oxidoreductases, primarily located in the mitochondria of living cells, reduce the water-soluble, yellow MTT reagent to an insoluble, purple formazan product.[3] Dead or inactive cells lack this enzymatic activity. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically 550-600 nm). The intensity of the purple color is a direct measure of the number of viable, metabolically active cells, allowing for the quantification of cytotoxicity and the determination of inhibitory concentrations (e.g., IC50) of compounds like F1-7.
Experimental Workflow Diagram
Caption: Workflow for assessing F1-7 inhibitor cytotoxicity using the MTT assay.
Detailed Experimental Protocol
This protocol is optimized for adherent cells cultured in 96-well microplates.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., colon cancer cell lines known to express FGFR).
-
F1-7 Inhibitor: Stock solution of known concentration, typically dissolved in DMSO.
-
Culture Medium: Recommended medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
MTT Reagent (5 mg/mL): Dissolve MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize through a 0.2 µm filter and store at 4°C, protected from light.[3]
-
Solubilization Solution: 10% SDS (Sodium Dodecyl Sulfate) in 0.01 M HCl.[4] Alternatively, DMSO can be used.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Equipment: 96-well flat-bottom sterile microplates, multichannel pipette, humidified incubator (37°C, 5% CO2), microplate reader (spectrophotometer).
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells until they reach approximately 80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Include wells for controls: "medium only" (background control) and "cells + vehicle" (untreated control).
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.
Day 2: Treatment with F1-7 Inhibitor
-
Prepare serial dilutions of the F1-7 inhibitor in culture medium from your stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.5%.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the F1-7 dilutions to the corresponding wells. Add 100 µL of medium with the vehicle to the untreated control wells.
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Day 4/5: MTT Assay
-
After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 1 to 4 hours at 37°C.[5] During this time, viable cells will form purple formazan crystals.
-
After incubation, add 100 µL of the Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4]
-
Mix gently by pipetting up and down to ensure complete solubilization of the formazan crystals.
-
Incubate the plate for an additional 4 hours to overnight at 37°C in the humidified incubator to allow for complete dissolution of the crystals.[4] Wrap the plate in foil to protect it from light.
Day 5/6: Data Acquisition and Analysis
-
Ensure all formazan crystals are fully dissolved.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[5] A reference wavelength of 630 nm or higher can be used to subtract background absorbance.
-
Data Calculation:
-
Subtract the average OD of the "medium only" wells from all other readings.
-
Calculate the percentage of cell viability for each F1-7 concentration using the following formula: % Viability = (OD of Treated Cells / OD of Untreated Control Cells) x 100
-
-
Plot the % Viability against the log of the F1-7 inhibitor concentration. Use non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.[6]
Data Presentation
Quantitative data from the MTT assay should be summarized to clearly present the efficacy of the F1-7 inhibitor.
Table 1: Anti-proliferative Activity of F1-7 Inhibitor on Colon Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 Value (µM) |
| HCT116 | 48 | 1.5 ± 0.2 |
| HT-29 | 48 | 3.2 ± 0.4 |
| SW620 | 48 | 2.8 ± 0.3 |
| HCT116 | 72 | 0.9 ± 0.1 |
| HT-29 | 72 | 2.1 ± 0.2 |
| SW620 | 72 | 1.9 ± 0.2 |
Note: The data presented in this table are representative examples and should be replaced with experimentally determined values.
F1-7 Inhibitor Signaling Pathway
F1-7 exerts its anti-proliferative effects by inhibiting the FGFR signaling pathway. Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, creating docking sites for downstream signaling molecules. This activates key pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. F1-7 directly inhibits the kinase activity of FGFR, preventing its phosphorylation and blocking the entire downstream cascade.[1][2]
Caption: Simplified FGFR/MAPK signaling pathway and the inhibitory action of F1-7.
References
- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blotting for FGFR Phosphorylation with F1-7 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic intervention.[2][3] The novel small molecule inhibitor, F1-7, has been identified as a potent inhibitor of FGFR, demonstrating anti-tumor activity in colon cancer cells by inhibiting FGFR phosphorylation and its downstream signaling pathways.[4][5] This document provides detailed protocols for assessing the inhibitory effect of F1-7 on FGFR phosphorylation using Western blotting, a fundamental technique for characterizing protein expression and post-translational modifications.
Data Presentation
The inhibitory effect of F1-7 on FGFR phosphorylation and downstream signaling components in HCT-116 colon cancer cells is summarized below. The data is based on qualitative findings from Western blot analyses, which demonstrated a dose-dependent reduction in the phosphorylation of key proteins following a 24-hour treatment with F1-7.[4]
| Target Protein | F1-7 Concentration (µM) | Observed Effect on Phosphorylation | Reference |
| p-FGFR | 0, 0.5, 1, 2 | Dose-dependent decrease | [4] |
| p-AKT | 0, 0.5, 1, 2 | Dose-dependent decrease | [4] |
| p-MAPK | 0, 0.5, 1, 2 | Dose-dependent decrease | [4] |
Experimental Protocols
Cell Culture and F1-7 Treatment
This protocol describes the maintenance of a colon cancer cell line (e.g., HCT-116) and subsequent treatment with the FGFR inhibitor F1-7.
Materials:
-
HCT-116 colon cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
F1-7 inhibitor stock solution (dissolved in DMSO)
-
6-well cell culture plates
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HCT-116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seeding: When cells reach 70-80% confluency, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium. Seed the cells into 6-well plates at a density that will allow them to reach 70-80% confluency at the time of lysis.
-
F1-7 Treatment: Once the cells are appropriately attached and have reached the desired confluency, replace the medium with fresh medium containing various concentrations of F1-7 (e.g., 0, 0.5, 1, and 2 µM). Ensure a vehicle control (DMSO) is included at a concentration equivalent to the highest concentration of F1-7 used.
-
Incubation: Incubate the cells with F1-7 for the desired time period (e.g., 24 hours).
Protein Extraction (Cell Lysis)
This protocol details the lysis of cells to extract total protein while preserving the phosphorylation state of proteins.
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer (or a similar lysis buffer suitable for phosphoproteins)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
Cell scraper
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Preparation: On the day of use, supplement the RIPA lysis buffer with protease and phosphatase inhibitor cocktails. Keep the buffer on ice.
-
Cell Washing: After the F1-7 treatment, place the 6-well plates on ice and aspirate the medium. Wash the cells twice with ice-cold PBS.[6]
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well of a 6-well plate) to each well.[6]
-
Scraping and Collection: Scrape the cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 20-30 minutes to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the protein samples at -80°C for long-term use or proceed directly to protein quantification.
Protein Quantification (BCA Assay)
This protocol describes the determination of protein concentration to ensure equal loading for Western blotting.
Materials:
-
BCA Protein Assay Kit
-
Spectrophotometer (plate reader)
-
Protein lysates
-
96-well plate
Procedure:
-
Follow the manufacturer's instructions for the BCA Protein Assay Kit.
-
Prepare a standard curve using the provided bovine serum albumin (BSA) standards.
-
Add the standards and diluted protein lysates to a 96-well plate in triplicate.
-
Add the BCA working reagent to each well and incubate as per the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the protein concentration of the samples based on the standard curve.
SDS-PAGE and Western Blotting
This protocol outlines the separation of proteins by size, transfer to a membrane, and immunodetection of phosphorylated and total FGFR.
Materials:
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (e.g., 10%)
-
Electrophoresis running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can cause high background)[7]
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-FGFR (p-FGFR)
-
Rabbit anti-total-FGFR (t-FGFR)
-
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Based on the protein quantification, dilute the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation (p-FGFR): Incubate the membrane with the primary antibody against p-FGFR, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing for Total FGFR
This protocol allows for the detection of total FGFR on the same membrane previously probed for p-FGFR, serving as a loading control.
Materials:
-
Mild stripping buffer (e.g., glycine-HCl based)
-
TBST
Procedure:
-
Stripping: After imaging for p-FGFR, wash the membrane briefly with TBST. Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature with agitation.
-
Washing: Thoroughly wash the membrane with TBST (3 x 10 minutes) to remove the stripping buffer.
-
Blocking: Re-block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation (t-FGFR): Incubate the membrane with the primary antibody against total FGFR overnight at 4°C.
-
Washing, Secondary Antibody Incubation, and Detection: Repeat steps 6-10 from the Western Blotting protocol.
Visualizations
References
- 1. Isoform-specific inhibition of FGFR signaling achieved by a de-novo-designed mini-protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FGF-1/-3/FGFR4 signaling in cancer-associated fibroblasts promotes tumor progression in colon cancer through Erk and MMP-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convergent MAPK Pathway Alterations Mediate Acquired Resistance to FGFR Inhibitors in Cholangiocarcinoma with FGFR Fusions - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of FGFR1 Inhibitor 7 using a Colony Formation Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1][2][3] The FGFR family consists of four receptor tyrosine kinases (FGFR1-4).[4] Dysregulation of this pathway, particularly through amplification or mutation of the FGFR1 gene, has been implicated in the development and progression of various cancers, including breast, lung, and bladder cancers.[4][5] This makes FGFR1 an attractive target for therapeutic intervention.
FGFR1 inhibitor 7 is a potent and selective small molecule inhibitor designed to target the ATP-binding pocket of the FGFR1 kinase domain, thereby preventing its activation and blocking downstream signaling cascades that promote tumor growth.[4][6]
The colony formation assay, or clonogenic assay, is a gold-standard in vitro method used to assess the long-term effects of cytotoxic agents on cell survival and proliferation.[7][8] This assay measures the ability of a single cell to undergo unlimited division and form a colony, which is defined as a cluster of at least 50 cells.[8][9] It provides a robust measure of reproductive cell death and is more indicative of long-term therapeutic efficacy than short-term viability assays.[7] This document provides a detailed protocol for using the colony formation assay to evaluate the anti-proliferative effects of this compound on cancer cells.
FGFR1 Signaling Pathway and Mechanism of Action of Inhibitor 7
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFR1 dimerizes, leading to the autophosphorylation of its intracellular tyrosine kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression related to cell growth, proliferation, and survival.[1][10][11][12] this compound acts by competitively binding to the ATP pocket of the FGFR1 kinase domain, preventing phosphorylation and subsequent activation of these downstream pathways.
Experimental Protocols
Protocol 1: Colony Formation Assay
This protocol details the steps to assess the long-term impact of this compound on the clonogenic survival of adherent cancer cells.
Materials and Reagents:
-
Cancer cell line with known FGFR1 amplification (e.g., MDA-MB-134, H520)
-
Complete culture medium (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Hemocytometer or automated cell counter
-
Trypan Blue solution
-
Fixing solution: 4% Paraformaldehyde (PFA) in PBS
-
Staining solution: 0.5% Crystal Violet in 25% methanol
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA and incubate at 37°C until cells detach (typically 3-5 minutes).[7]
-
Neutralize trypsin with 5-10 mL of complete culture medium.
-
Create a single-cell suspension by gently pipetting up and down.
-
Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.[7]
-
-
Cell Seeding:
-
Based on the cell line's growth rate and plating efficiency (determined from preliminary experiments), calculate the number of cells to seed per well. A typical starting point is 500-1000 cells per well in a 6-well plate.
-
Seed the appropriate number of cells in 2 mL of complete medium into each well of a 6-well plate.
-
Incubate for 18-24 hours at 37°C to allow cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Final concentrations might range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
After the attachment period, carefully aspirate the medium from the wells.
-
Add 2 mL of the medium containing the appropriate concentration of this compound or vehicle control to each well. Ensure each condition is tested in triplicate.
-
-
Colony Formation:
-
Incubate the plates at 37°C with 5% CO₂ for 10-14 days.[9] Do not disturb the plates during this period to allow distinct colonies to form. If the medium becomes acidic (turns yellow), it can be carefully replaced with fresh medium containing the respective treatments.
-
-
Fixing and Staining:
-
After the incubation period, check for visible colonies in the control wells.
-
Aspirate the medium and gently wash each well twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate at room temperature for 15 minutes to fix the colonies.
-
Remove the PFA and wash again with PBS.
-
Add 1 mL of 0.5% Crystal Violet solution to each well and incubate at room temperature for 20-30 minutes.[13]
-
Remove the Crystal Violet solution and gently wash the wells with tap water until the excess stain is removed and colonies are clearly visible.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Scan or photograph the dried plates.
-
Count the number of colonies in each well. A colony is typically defined as a cluster of ≥50 cells.[8][9] This can be done manually using a microscope or with automated image analysis software.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group using the following formulas:
-
Plating Efficiency (PE) = (Number of colonies formed in control / Number of cells seeded in control) x 100%
-
Surviving Fraction (SF) = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))
-
-
Experimental Workflow
The following diagram illustrates the workflow for the colony formation assay.
Data Presentation and Interpretation
The efficacy of this compound can be quantified and presented in tabular format. The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of cell proliferation.
Table 1: Hypothetical IC50 Values of this compound
| Cell Line | Cancer Type | FGFR1 Status | IC50 (nM) |
|---|---|---|---|
| H520 | Lung Squamous Cell Carcinoma | Amplified | 15 |
| MDA-MB-134 | Breast Cancer | Amplified | 25 |
| SUM-52PE | Breast Cancer | FGFR2 Amplified | > 10,000 |
| A549 | Lung Adenocarcinoma | Wild-Type | > 10,000 |
The results from the colony formation assay provide a direct measure of the inhibitor's ability to prevent long-term cell proliferation.
Table 2: Hypothetical Colony Formation Assay Results for H520 Cells
| Treatment (this compound) | Seeding Density | Colonies Counted (Mean ± SD) | Plating Efficiency (PE) | Surviving Fraction (SF) |
|---|---|---|---|---|
| Vehicle Control (DMSO) | 500 | 185 ± 12 | 37.0% | 1.00 |
| 1 nM | 500 | 152 ± 9 | - | 0.82 |
| 10 nM | 500 | 88 ± 7 | - | 0.48 |
| 50 nM | 500 | 21 ± 4 | - | 0.11 |
| 100 nM | 500 | 3 ± 2 | - | 0.02 |
Interpretation: The data presented in Table 1 suggest that this compound is highly potent and selective for cancer cell lines with FGFR1 gene amplification. Table 2 demonstrates a dose-dependent decrease in the surviving fraction of H520 cells following treatment with this compound. At a concentration of 50 nM, the inhibitor reduces the clonogenic survival by nearly 90%, indicating a potent anti-proliferative effect on FGFR1-driven cancer cells.
Conclusion
The colony formation assay is an indispensable tool for evaluating the long-term efficacy of targeted therapies like this compound.[7][14] This application note provides a comprehensive protocol that enables researchers to reliably assess the impact of such inhibitors on the reproductive integrity of cancer cells. The results obtained from this assay are critical for preclinical drug development, helping to validate the therapeutic potential of novel anti-cancer agents.
References
- 1. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FGFR1 antagonists and how do they work? [synapse.patsnap.com]
- 5. FGFR1 amplification drives endocrine therapy resistance and is a therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 8. Clonogenic Assay [en.bio-protocol.org]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Application Notes and Protocols: Assessing DNA Synthesis After F1-7 Exposure Using an EdU Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the 5-ethynyl-2'-deoxyuridine (EdU) incorporation assay to assess the effects of a hypothetical compound, F1-7, on DNA synthesis. The EdU assay is a sensitive and robust method for detecting and quantifying cell proliferation in vitro and in vivo.[1][2] This method relies on the incorporation of EdU, a nucleoside analog of thymidine, into newly synthesized DNA.[3][4] Detection is achieved through a specific and efficient "click" reaction between the alkyne group of EdU and a fluorescently labeled azide, which is significantly faster and requires less harsh conditions than traditional BrdU antibody-based detection methods.[1][3]
Data Presentation
The following table summarizes hypothetical quantitative data from an EdU assay assessing the impact of F1-7 on DNA synthesis in a cancer cell line. Data is presented as the mean ± standard deviation from three independent experiments.
| Treatment Group | Concentration (µM) | % of EdU-Positive Cells (Flow Cytometry) | Mean Fluorescence Intensity (Microscopy) |
| Vehicle Control | 0 | 45.2 ± 3.1 | 1287 ± 98 |
| F1-7 | 1 | 38.6 ± 2.5 | 1105 ± 85 |
| F1-7 | 5 | 22.1 ± 1.8 | 754 ± 62 |
| F1-7 | 10 | 8.7 ± 0.9 | 312 ± 41 |
| Positive Control (e.g., Aphidicolin) | 2 | 5.4 ± 0.6 | 250 ± 35 |
Experimental Protocols
A detailed methodology for performing the EdU assay after exposure to F1-7 is provided below. This protocol is adaptable for both fluorescence microscopy and flow cytometry analysis.
Materials
-
Cells of interest
-
Complete cell culture medium
-
F1-7 compound (and appropriate vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)[1]
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)[3][4][5]
-
Click reaction cocktail components:
-
Fluorescently labeled azide (e.g., Alexa Fluor™ 488 azide)
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Reaction buffer
-
-
Nuclear counterstain (e.g., Hoechst 33342 or DAPI)[5]
-
Coverslips (for microscopy) or appropriate plates/tubes
Procedure
1. Cell Seeding and F1-7 Treatment:
-
Seed cells onto the appropriate culture vessel (e.g., coverslips in a 24-well plate for imaging, or a 96-well plate for flow cytometry) at a density that allows for logarithmic growth during the experiment.[1][3]
-
Allow cells to adhere and resume proliferation, typically by incubating overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Prepare serial dilutions of F1-7 in complete culture medium.
-
Treat the cells with the desired concentrations of F1-7 or vehicle control for the specified duration. The treatment time should be determined based on the expected mechanism of action of F1-7.
2. EdU Labeling:
-
Following F1-7 treatment, add EdU to the culture medium to a final concentration of 10 µM.[1][3][6]
-
Incubate the cells for a period appropriate for the cell type's doubling time, typically 1-4 hours, under standard culture conditions.[1][5] Shorter incubation times can be used to specifically label cells in the S-phase at the time of addition.
3. Cell Fixation and Permeabilization:
-
After EdU incubation, remove the culture medium and wash the cells once with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.[1][3][4]
-
Remove the fixative and wash the cells twice with 3% BSA in PBS.[3][4]
-
Permeabilize the cells by adding 0.5% Triton™ X-100 in PBS and incubating for 20 minutes at room temperature.[3][4][5]
4. EdU Detection (Click Reaction):
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves adding the fluorescent azide, copper catalyst, and a reducing agent to the reaction buffer. Prepare this solution fresh and protect it from light.[1][3][6]
-
Remove the permeabilization buffer and wash the cells twice with 3% BSA in PBS.[3][4]
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.[1][3][4][5]
-
Remove the reaction cocktail and wash the cells once with wash buffer.[6]
5. DNA Staining and Analysis:
-
For Fluorescence Microscopy:
-
Incubate the cells with a nuclear counterstain solution (e.g., Hoechst 33342 or DAPI) for 15-30 minutes.[5]
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophore and nuclear stain.
-
Quantify the percentage of EdU-positive cells (proliferating cells) by counting the number of fluorescently labeled nuclei relative to the total number of nuclei (counterstained).
-
-
For Flow Cytometry:
-
After the final wash step, detach the cells using a gentle cell dissociation reagent (e.g., trypsin-EDTA).
-
Resuspend the cells in PBS or a suitable flow cytometry buffer.
-
If desired, stain with a DNA content dye (e.g., propidium iodide) for cell cycle analysis.
-
Analyze the cell suspension using a flow cytometer. The percentage of EdU-positive cells provides a quantitative measure of the proliferative cell population.[1]
-
Visualizations
Caption: Experimental workflow for the EdU assay to assess DNA synthesis after F1-7 exposure.
Caption: A potential signaling pathway where F1-7 may inhibit DNA synthesis.
References
- 1. Cell Proliferation EdU Assay for DNA Synthesis Detection [sigmaaldrich.com]
- 2. An EdU-based flow cytometry assay to evaluate chicken T lymphocyte proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. EdU Assay to Measure DNA Synthesis [bio-protocol.org]
- 6. vectorlabs.com [vectorlabs.com]
Application Notes: Evaluating DNA Damage Induced by FGFR1 Inhibitor 7 Using the Comet Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of the FGFR1 signaling pathway is implicated in the development of various cancers, making it a key target for therapeutic intervention.[1][2] FGFR inhibitors are a class of targeted therapies designed to block the activity of these receptors.[1] A novel compound, FGFR1 inhibitor 7 (also referred to as F1-7), has been identified as an anti-tumor agent that functions by inhibiting FGFR phosphorylation and its downstream signaling pathways.[3] Notably, experimental evidence demonstrates that this inhibition leads to a direct increase in cellular DNA damage, subsequently causing cell cycle arrest and apoptosis.[3]
The comet assay, or single-cell gel electrophoresis, is a sensitive and versatile method for detecting DNA damage, including single- and double-strand breaks and alkali-labile sites, in individual eukaryotic cells.[4][5][6] This application note provides a detailed protocol for using the alkaline comet assay to assess and quantify the DNA damage induced by this compound in cancer cells.
FGFR1 Signaling Pathway and Inhibition
The binding of a fibroblast growth factor (FGF) ligand to FGFR1 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell survival and proliferation.[2][7][8] this compound blocks this initial phosphorylation step, leading to the suppression of these pro-survival signals and the induction of DNA damage.[3]
Caption: FGFR1 signaling pathway and the inhibitory action of this compound.
Principle of the Alkaline Comet Assay
The comet assay is a direct method for measuring DNA strand breaks.[9] Cells treated with a test compound are embedded in a thin layer of agarose on a microscope slide.[9] A lysis step removes cell membranes and proteins, leaving behind DNA-containing nucleoids.[10] The slide is then placed in an alkaline solution (pH >13) which denatures the DNA, unwinding it and revealing single-strand breaks and alkali-labile sites.[5][11] During electrophoresis, the negatively charged DNA migrates towards the anode.[11] Undamaged DNA remains in the nucleoid (the "comet head"), while fragmented DNA migrates out, forming a "comet tail".[5] The extent of DNA damage is proportional to the amount of DNA in the tail.[11]
Experimental Workflow
The procedure involves treating cultured cells with this compound, embedding the cells in agarose, lysing them, performing electrophoresis under alkaline conditions, staining the DNA, and finally, visualizing and quantifying the resulting comets.
Caption: A complete workflow for the comet assay.
Detailed Protocol: Alkaline Comet Assay
Materials and Reagents
-
CometAssay™ Slides (or pre-coated microscope slides)
-
Low Melting Point (LMP) Agarose
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)[10]
-
Alkaline Unwinding and Electrophoresis Solution (300 mM NaOH, 1 mM EDTA, pH >13)[10]
-
Neutralization Buffer (0.4 M Tris, pH 7.5)[10]
-
DNA Staining Solution (e.g., Vista Green DNA Dye, SYBR® Gold)
-
Ca²⁺ and Mg²⁺ free Phosphate-Buffered Saline (PBS)
-
Cell culture medium, flasks, and reagents
-
This compound
-
Positive control (e.g., 100 µM H₂O₂ or Doxorubicin) and vehicle control (e.g., DMSO)
-
Horizontal electrophoresis apparatus and power supply
-
Fluorescence microscope with appropriate filters
-
Comet analysis software
Procedure To prevent additional DNA damage from UV light, all steps should be performed under low or yellow light conditions.[12]
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., colon cancer cells) to ~80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).
-
Include a vehicle control (solvent used to dissolve the inhibitor) and a positive control.
-
-
Sample Preparation and Embedding:
-
Harvest cells via trypsinization (for adherent cells) or centrifugation (for suspension cells).[13]
-
Wash the cell pellet once with ice-cold PBS (Ca²⁺/Mg²⁺ free).
-
Resuspend cells in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.[13]
-
Melt the LMP agarose and cool to 37°C in a water bath.[11]
-
Combine the cell suspension with the molten LMP agarose at a 1:10 ratio (v/v, e.g., 10 µL cells + 100 µL agarose).[11]
-
Immediately pipette 50-75 µL of the cell/agarose mixture onto a CometSlide™.
-
Place the slides flat at 4°C in the dark for 10-30 minutes to solidify the agarose.[11]
-
-
Lysis:
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove slides from the lysis solution and place them on a horizontal electrophoresis tray.
-
Fill the tray with fresh, cold Alkaline Electrophoresis Solution until the slides are covered.
-
Let the slides sit in this solution for 20-40 minutes at 4°C to allow for DNA unwinding.[10]
-
Perform electrophoresis at ~25 V (~1 V/cm) and ~300 mA for 20-30 minutes at 4°C.[10] Note: Voltage and time may need optimization.
-
-
Neutralization and Staining:
-
Carefully remove the slides and immerse them in Neutralization Buffer for 5-10 minutes. Repeat 2-3 times.
-
Dehydrate the slides in 70% ethanol for 5 minutes and air dry.
-
Apply a diluted DNA staining solution to each agarose circle and incubate for 5-15 minutes in the dark.
-
-
Imaging and Analysis:
Data Analysis and Presentation
The primary metrics for quantifying DNA damage in the comet assay are:
-
% DNA in Tail: The percentage of total DNA intensity found in the tail, a widely used and easily understandable metric.[11]
-
Tail Moment: An integrated value that considers both the amount of DNA in the tail and the distance of migration (Tail Moment = Tail Length x % DNA in Tail).[5][11]
The results should demonstrate a dose-dependent increase in DNA damage following treatment with this compound.
Table 1: Quantified DNA Damage in Cells Treated with this compound
| Treatment Group | Concentration | Mean % DNA in Tail (± SEM) | Mean Tail Moment (± SEM) |
| Vehicle Control | 0 µM (DMSO) | 3.5 (± 0.8) | 0.9 (± 0.2) |
| This compound | 1 µM | 15.2 (± 2.1) | 5.8 (± 0.9) |
| This compound | 5 µM | 38.6 (± 4.5) | 18.3 (± 2.7) |
| This compound | 10 µM | 55.1 (± 5.2) | 29.7 (± 3.1) |
| Positive Control | 100 µM H₂O₂ | 62.4 (± 4.9) | 35.1 (± 3.5) |
Data are hypothetical and for illustrative purposes only.
Mechanism of Action Summary
This diagram illustrates the logical flow from the molecular action of the inhibitor to the formation of a comet, which is the quantifiable endpoint of the assay.
Caption: Logical relationship from FGFR1 inhibition to comet formation.
Conclusion
The alkaline comet assay is a highly sensitive and reliable method for quantifying DNA damage induced by therapeutic agents like this compound.[5][6] This protocol provides a framework for researchers to evaluate the genotoxic potential of FGFR1 inhibitors and similar compounds. The quantitative data obtained can be crucial for understanding the mechanism of action and for the preclinical development of novel cancer therapies.
References
- 1. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fibroblast Growth Factor Type 2 Signaling Is Critical for DNA Repair in Human Keratinocyte Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. interchim.fr [interchim.fr]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. content.abcam.com [content.abcam.com]
- 14. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Xenograft Mouse Model for F1-7 Inhibitor Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Xenograft models, which involve transplanting human cells or tissues into immunodeficient mice, are a cornerstone of preclinical oncology research.[1][2] These models are invaluable for evaluating the in vivo efficacy and safety of novel cancer therapeutics before they advance to clinical trials.[1] This document provides a detailed protocol for utilizing a cell-line-derived xenograft (CDX) mouse model to assess the anti-tumor activity of F1-7, a novel inhibitor targeting the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[3] The F1-7 inhibitor has demonstrated potent anti-proliferative effects in colon cancer cells by inhibiting FGFR phosphorylation and its downstream signaling pathways, leading to DNA damage, cell cycle arrest, and apoptosis.[3]
F1-7 Signaling Pathway and Mechanism of Action
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[3] Aberrant activation of this pathway is implicated in various cancers. The F1-7 compound acts as a potent inhibitor of FGFR isoforms.[3] Its mechanism involves blocking the receptor's kinase activity, thereby preventing the phosphorylation and activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.[3]
Caption: FGFR signaling pathway and the inhibitory action of F1-7.
Experimental Workflow
The overall workflow for an F1-7 inhibitor study using a xenograft model involves several sequential stages, from initial cell culture preparation to final data analysis. This systematic process ensures reproducibility and generates robust data for evaluating therapeutic efficacy.
References
Application Notes and Protocols: F1-7 Dosing and Administration in In Vivo Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
F1-7 is a novel inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which has demonstrated potent anti-tumor activity in preclinical cancer models. Overexpression of FGFR is a known driver in various malignancies, including colon cancer. F1-7 exerts its therapeutic effect by inhibiting FGFR phosphorylation, which in turn disrupts downstream signaling cascades, such as the MAPK pathway. This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis and ferroptosis in cancer cells.[1] This document provides detailed protocols and application notes for the dosing and administration of F1-7 in in vivo cancer models, based on established xenograft studies.
Data Presentation
Table 1: F1-7 Dosing Regimen in a Colon Cancer Xenograft Model[1]
| Parameter | Details |
| Compound | F1-7 |
| Cancer Model | Human Colon Cancer Xenograft |
| Cell Line | HCT-116 |
| Animal Model | BALB/c (nu/nu) mice (4–6 weeks old) |
| Tumor Implantation | 5 x 10^6 HCT-116 cells implanted subcutaneously |
| Treatment Initiation | When tumor volume reached ~100 mm^3 |
| Dose Levels | 20 mg/kg and 40 mg/kg |
| Administration Route | Intraperitoneal (IP) injection |
| Dosing Frequency | Once daily |
| Treatment Duration | Two weeks |
Experimental Protocols
Protocol 1: Evaluation of F1-7 Anti-Tumor Efficacy in a Subcutaneous Xenograft Model
Objective: To assess the in vivo anti-tumor activity of F1-7 in a human colon cancer xenograft model.
Materials:
-
F1-7 compound
-
HCT-116 human colon cancer cells
-
BALB/c (nu/nu) mice (female, 4-6 weeks old)
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate Buffered Saline (PBS), sterile
-
Matrigel (optional, for enhancing tumor take rate)
-
Syringes and needles (for cell implantation and drug administration)
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Vehicle control solution (e.g., sterile saline or as appropriate for F1-7 formulation)
Procedure:
-
Cell Culture: Culture HCT-116 cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA.
-
Wash cells with sterile PBS.
-
Resuspend cells in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor growth.
-
Measure tumor dimensions with calipers and calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
-
Animal Grouping and Treatment:
-
Once tumors reach an average volume of approximately 100 mm^3, randomize the mice into treatment and control groups.
-
Treatment Groups: Administer F1-7 intraperitoneally at 20 mg/kg and 40 mg/kg body weight, once daily.
-
Control Group: Administer an equivalent volume of the vehicle control solution via the same route and schedule.
-
-
Treatment Duration: Continue the treatment for two consecutive weeks.
-
Efficacy Assessment:
-
Monitor and record tumor volumes and body weights of the mice throughout the study.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
-
Pharmacodynamic Analysis (Optional):
-
Tumor tissues can be collected for further analysis, such as immunohistochemistry for markers of proliferation (Ki-67) and DNA damage (γ-H2AX), or TUNEL staining for apoptosis, to confirm the mechanism of action of F1-7 in vivo.[1]
-
Visualization
Signaling Pathway of F1-7 in Colon Cancer Cells
Caption: F1-7 inhibits FGFR signaling, leading to anti-tumor effects.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating F1-7 efficacy in a xenograft model.
References
Application Notes: RNA-Seq Analysis of Colon Cancer Cells Treated with F1-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colon cancer is a leading cause of cancer-related mortality worldwide. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, including colon cancer, making it a promising target for therapeutic intervention. F1-7 is a novel, potent, and selective small molecule pan-FGFR inhibitor.[1] This document provides a detailed overview of the application of RNA-sequencing (RNA-seq) to elucidate the transcriptomic changes and molecular mechanisms of action of F1-7 in human colon cancer cells. Treatment of colon cancer cells with F1-7 has been shown to inhibit cell proliferation, migration, and induce DNA damage, cell cycle arrest, apoptosis, and ferroptosis.[1][2] Whole-genome RNA-seq analysis reveals that F1-7 significantly alters the expression of genes enriched in the MAPK signaling pathway, apoptosis, and ferroptosis.[1][3]
Key Findings from RNA-Seq Analysis
RNA-seq analysis of HCT-116 colon cancer cells treated with F1-7 for 12 hours identified 187 significantly upregulated and 130 significantly downregulated mRNAs (fold change ≥ 2.0) compared to a vehicle control.[1] The differentially expressed genes were functionally enriched in pathways related to MAPK signaling, cell apoptosis, and ferroptosis.[1][3]
Table 1: Representative Upregulated Genes in HCT-116 Cells Treated with F1-7 (Illustrative Data)
| Gene Symbol | Gene Name | Log2 Fold Change (Illustrative) | p-value (Illustrative) | Putative Function |
| DUSP6 | Dual specificity phosphatase 6 | 2.5 | < 0.001 | Negative regulator of MAPK signaling |
| GADD45A | Growth arrest and DNA damage-inducible alpha | 2.8 | < 0.001 | DNA damage response, apoptosis |
| PMAIP1 | Phorbol-12-myristate-13-acetate-induced protein 1 (Noxa) | 3.1 | < 0.001 | Pro-apoptotic protein |
| BBC3 | BCL2 binding component 3 (PUMA) | 2.9 | < 0.001 | Pro-apoptotic protein |
| CHAC1 | ChaC glutathione specific gamma-glutamylcyclotransferase 1 | 3.5 | < 0.001 | Pro-ferroptotic protein |
| SAT1 | Spermidine/spermine N1-acetyltransferase 1 | 2.6 | < 0.001 | Polyamine catabolism, ferroptosis |
Disclaimer: The quantitative data in this table is illustrative, as the full dataset from the source study is not publicly available. The gene selection and direction of regulation are based on the functional enrichments reported in the cited literature.
Table 2: Representative Downregulated Genes in HCT-116 Cells Treated with F1-7 (Illustrative Data)
| Gene Symbol | Gene Name | Log2 Fold Change (Illustrative) | p-value (Illustrative) | Putative Function |
| FGF18 | Fibroblast growth factor 18 | -2.2 | < 0.001 | Ligand for FGFR |
| CCND1 | Cyclin D1 | -2.5 | < 0.001 | Cell cycle progression |
| MYC | MYC proto-oncogene, bHLH transcription factor | -2.7 | < 0.001 | Cell proliferation, oncogene |
| BCL2 | BCL2, apoptosis regulator | -2.1 | < 0.001 | Anti-apoptotic protein |
| SLC7A11 | Solute carrier family 7 member 11 | -3.0 | < 0.001 | Cysteine/glutamate antiporter, ferroptosis inhibitor |
| GPX4 | Glutathione peroxidase 4 | -2.4 | < 0.001 | Ferroptosis inhibitor |
Disclaimer: The quantitative data in this table is illustrative, as the full dataset from the source study is not publicly available. The gene selection and direction of regulation are based on the functional enrichments reported in the cited literature.
Signaling Pathways Affected by F1-7
The RNA-seq data, in conjunction with further experimental validation, indicates that F1-7 exerts its anti-tumor effects by inhibiting the FGFR signaling cascade. This leads to the modulation of downstream pathways, primarily the MAPK pathway, and the induction of apoptosis and ferroptosis.
Caption: F1-7 inhibits FGFR, blocking downstream MAPK and PI3K/AKT pathways.
Experimental Protocols
Protocol 1: Colon Cancer Cell Culture and F1-7 Treatment
-
Cell Lines: Use human colon cancer cell lines such as HCT-116, RKO, or SW480.
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
F1-7 Preparation: Dissolve F1-7 powder in DMSO to prepare a stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA extraction).
-
Allow cells to adhere and reach 60-70% confluency.
-
Dilute the F1-7 stock solution in fresh culture medium to the desired final concentrations (e.g., 0, 1, 2, 4 µM).
-
Replace the existing medium with the F1-7-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired time period (e.g., 12 or 24 hours) before harvesting for RNA extraction.
-
Protocol 2: RNA Extraction and Quality Control
-
Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture well by adding 1 ml of TRIzol reagent (or similar) and scraping the cells.
-
-
RNA Isolation:
-
Transfer the lysate to a microcentrifuge tube and incubate at room temperature for 5 minutes.
-
Add 0.2 ml of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 ml of isopropanol and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet and resuspend in nuclease-free water.
-
-
Quality Control:
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a NanoDrop spectrophotometer.
-
Evaluate RNA integrity (RIN score) using an Agilent Bioanalyzer or similar instrument. A RIN score ≥ 7 is recommended for RNA-seq.
-
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA per sample.
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA using DNA Polymerase I and RNase H.
-
Perform end repair, A-tailing, and ligate sequencing adapters.
-
Purify the ligated fragments and perform PCR amplification to enrich the library.
-
Use a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit) and follow the manufacturer's instructions.
-
-
Sequencing:
-
Quantify the final libraries and pool them.
-
Perform paired-end sequencing (e.g., 2x150 bp) on an Illumina sequencing platform (e.g., NovaSeq).
-
RNA-Seq Data Analysis Workflow
The following workflow outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes and enriched pathways.
Caption: A standard bioinformatics workflow for RNA-seq data analysis.
Conclusion
RNA-seq is a powerful tool for understanding the global transcriptomic changes induced by novel therapeutic agents like F1-7. The analysis of colon cancer cells treated with F1-7 reveals a mechanism of action centered on the inhibition of the FGFR pathway, leading to the suppression of pro-proliferative signaling and the activation of cell death programs, including apoptosis and ferroptosis. These findings provide a strong rationale for the continued development of F1-7 as a potential anti-cancer drug for colon cancer.[1]
References
Application Notes and Protocols for Studying the MAPK Signaling Pathway Using F1-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, apoptosis, and survival.[1] Dysregulation of this pathway is a hallmark of many cancers, making it a key target for therapeutic intervention. F1-7 is a novel and potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor that has demonstrated significant anti-tumor activity by targeting the FGFR pathway and its downstream effectors, including the MAPK cascade.[2][3] These application notes provide detailed protocols for utilizing F1-7 to investigate the MAPK signaling pathway, offering valuable insights for cancer research and drug development.
Mechanism of Action of F1-7
F1-7 exerts its biological effects by inhibiting the kinase activity of FGFRs, which are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), initiate a cascade of intracellular signaling events. One of the major downstream pathways activated by FGFRs is the RAS-RAF-MEK-ERK (MAPK) pathway. By inhibiting FGFR phosphorylation, F1-7 effectively blocks the activation of this downstream cascade, leading to the suppression of cancer cell proliferation and survival.[3]
Quantitative Data: F1-7 Inhibitory Activity
F1-7 has shown potent inhibitory activity against FGFR kinases and various cancer cell lines. The following tables summarize the available quantitative data.
| Kinase Target | IC50 (nM) |
| FGFR1 | 10 |
| FGFR2 | 21 |
| FGFR3 | 50 |
| FGFR4 | 4.4 |
Table 1: In vitro kinase inhibitory activity of F1-7 against FGFR family kinases.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Cancer | ~1-2 |
| RKO | Colon Cancer | ~1-2 |
| SW620 | Colon Cancer | ~1-2 |
Table 2: Cell viability IC50 values of F1-7 in colon cancer cell lines.[2]
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of F1-7 on the MAPK signaling pathway.
Protocol 1: Western Blot Analysis of MAPK Pathway Phosphorylation
This protocol describes how to assess the phosphorylation status of key proteins in the FGFR-MAPK pathway in response to F1-7 treatment.
Materials:
-
Cancer cell lines of interest (e.g., HCT-116, RKO, SW620)
-
F1-7 compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (see table below for suggestions)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Suggested Primary Antibodies:
| Primary Antibody | Supplier (Example) | Recommended Dilution |
| p-FGFR (Tyr653/654) | Cell Signaling Technology | 1:1000 |
| FGFR | Cell Signaling Technology | 1:1000 |
| p-MEK1/2 (Ser217/221) | Cell Signaling Technology | 1:1000 |
| MEK1/2 | Cell Signaling Technology | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | 1:2000 |
| ERK1/2 | Cell Signaling Technology | 1:1000 |
| GAPDH or β-actin | Cell Signaling Technology | 1:5000 |
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of F1-7 (e.g., 0, 0.5, 1, 2, 4 µM) for a specified time (e.g., 12 or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of F1-7 in cancer cell lines.
Materials:
-
Cancer cell lines
-
F1-7 compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of F1-7 in culture medium. Remove the old medium from the wells and add 100 µL of the F1-7 dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the F1-7 concentration and determine the IC50 value using non-linear regression analysis.[4]
Protocol 3: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of F1-7 on FGFR kinase activity. Commercial kits are available and their specific instructions should be followed.
Materials:
-
Recombinant human FGFR kinase
-
F1-7 compound
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of F1-7 in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 96-well or 384-well plate, combine the recombinant FGFR kinase, the kinase substrate, and the F1-7 dilutions in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the reaction mixture at the recommended temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified, which is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each F1-7 concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the F1-7 concentration to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
References
- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of FGFR Pathway Markers in F1-7 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) analysis of key fibroblast growth factor receptor (FGFR) pathway markers in tumor tissues treated with F1-7, a novel FGFR inhibitor.[1][2] The provided methodologies and data serve as a guide for assessing the pharmacodynamic effects of F1-7 and understanding its mechanism of action in a preclinical setting.
Introduction to the FGFR Pathway and F1-7
The fibroblast growth factor (FGF)/FGFR signaling pathway is a critical regulator of cell proliferation, survival, migration, and angiogenesis.[3][4] Aberrant activation of this pathway through gene amplification, mutations, or translocations is a known driver in various cancers.[3][5] The FGFR family consists of four receptor tyrosine kinases (FGFR1, FGFR2, FGFR3, and FGFR4).[5] Upon ligand binding, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways.[6][7][8]
F1-7 is a novel, second-generation pan-FGFR inhibitor that has demonstrated anti-tumor activity by targeting the FGFR pathway in colon cancer cell lines.[2] It competitively binds to the ATP-binding pocket of FGFRs, inhibiting their phosphorylation and subsequently blocking downstream signaling, which leads to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][2]
Data Presentation: Quantitative Analysis of IHC Staining
The following tables summarize the expected quantitative immunohistochemical analysis of FGFR pathway markers in a xenograft mouse model of colon cancer treated with either a vehicle control or the FGFR inhibitor, F1-7. The data is presented as a semi-quantitative H-score, which accounts for both the staining intensity and the percentage of positive cells.
Table 1: Immunohistochemical Analysis of FGFR Pathway Markers in Control vs. F1-7 Treated Tumors
| Marker | Cellular Localization | Vehicle Control (H-Score ± SD) | F1-7 Treated (H-Score ± SD) | Expected Change |
| FGFR1 | Membrane, Cytoplasm | 220 ± 25 | 215 ± 30 | No significant change |
| FGFR2 | Membrane, Cytoplasm | 180 ± 20 | 175 ± 22 | No significant change |
| FGFR3 | Membrane, Cytoplasm | 150 ± 18 | 148 ± 20 | No significant change |
| FGFR4 | Membrane, Cytoplasm | 190 ± 21 | 185 ± 25 | No significant change |
| p-FRS2 (Tyr196) | Cytoplasm | 250 ± 30 | 80 ± 15 | Significant Decrease |
| p-ERK1/2 (Thr202/Tyr204) | Nucleus, Cytoplasm | 210 ± 28 | 65 ± 12 | Significant Decrease |
H-Score Calculation: The H-score (Histoscore) is calculated as follows: H-Score = Σ (i × Pi) = (0 × % negative cells) + (1 × % weakly stained cells) + (2 × % moderately stained cells) + (3 × % strongly stained cells). The score ranges from 0 to 300.
Experimental Protocols
Protocol 1: Immunohistochemistry Staining for FGFR Pathway Markers
This protocol outlines the steps for staining formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through a graded series of ethanol: 100% (2x 2 min), 95% (1x 2 min), 80% (1x 2 min), 70% (1x 2 min).
-
Rinse in deionized water.
2. Antigen Retrieval:
-
For FGFR1, FGFR2, FGFR3, FGFR4, p-FRS2, and p-ERK, use a heat-induced epitope retrieval (HIER) method.
-
Immerse slides in a citrate-based antigen retrieval solution (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Peroxidase and Protein Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., TBS or PBS).
-
Incubate with a protein blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.
4. Primary Antibody Incubation:
-
Dilute primary antibodies in antibody diluent to their optimal concentration (see Table 2).
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
Table 2: Primary Antibodies and Dilutions
| Primary Antibody | Host | Clonality | Recommended Dilution |
| FGFR1 | Rabbit | Monoclonal | 1:100 |
| FGFR2 | Rabbit | Polyclonal | 1:150 |
| FGFR3 | Mouse | Monoclonal | 1:200 |
| FGFR4 | Rabbit | Polyclonal | 1:100 |
| Phospho-FRS2 (Tyr196) | Rabbit | Polyclonal | 1:50 - 1:200 |
| Phospho-ERK1/2 (Thr202/Tyr204) | Rabbit | Monoclonal | 1:100 - 1:400 |
5. Secondary Antibody and Detection:
-
Rinse slides with wash buffer.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Rinse with wash buffer.
6. Chromogen and Counterstaining:
-
Apply a chromogen substrate solution (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with deionized water.
-
Counterstain with hematoxylin.
-
Rinse with deionized water.
7. Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Protocol 2: Image Acquisition and Quantitative Analysis
1. Image Acquisition:
-
Scan stained slides using a digital slide scanner or capture images using a microscope equipped with a digital camera.
-
Ensure consistent lighting and magnification for all images.
2. Quantitative Analysis:
-
Use image analysis software to quantify the staining.
-
Define regions of interest (tumor areas) and exclude necrotic or stromal areas.
-
Set thresholds for staining intensity (negative, weak, moderate, strong).
-
Calculate the percentage of cells at each intensity level.
-
Calculate the H-score for each sample.
Mandatory Visualizations
Caption: FGFR signaling pathway and the inhibitory action of F1-7.
Caption: Experimental workflow for immunohistochemistry.
References
- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting FGFR Pathways in Gastrointestinal Cancers: New Frontiers of Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs [synapse.patsnap.com]
Application Note: Real-Time Visualization of Colon Cancer Cell Response to the Novel FGFR Inhibitor F1-7 Using Live-Cell Imaging
Audience: Researchers, scientists, and drug development professionals in oncology and cell biology.
Introduction The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is frequently dysregulated in various cancers, including colon cancer, making it a prime target for therapeutic intervention.[1][2][3] F1-7 is a novel and potent pan-FGFR inhibitor that has demonstrated significant anti-tumor activity in colon cancer models.[1][4] It selectively inhibits FGFR phosphorylation, leading to the suppression of downstream signaling cascades such as the MAPK pathway.[1][2] This inhibition results in DNA damage, cell cycle arrest, and ultimately, cell death through both apoptosis and ferroptosis, while also impeding cancer cell migration and invasion.[1][2][3]
Live-cell imaging provides an unparalleled opportunity to observe the dynamic cellular responses to F1-7 in real-time. This technology allows for the continuous monitoring of morphological and functional changes in living cancer cells upon drug treatment, offering crucial insights into the kinetics of drug action and mechanisms of cell death and motility inhibition. This application note provides an overview and detailed protocols for utilizing live-cell imaging to study the effects of F1-7 on colon cancer cells.
Mechanism of Action of F1-7 F1-7 acts as a second-generation tyrosine kinase inhibitor that competitively binds to the ATP-binding pocket of FGFRs 1, 2, 3, and 4.[4] This action blocks the autophosphorylation of the receptor, thereby preventing the activation of major downstream pathways, including the RAS-MAPK-ERK and PI3K-AKT signaling cascades, which are critical for cell proliferation, survival, and migration.[5][6][7]
Caption: F1-7 inhibits FGFR phosphorylation, blocking downstream MAPK and PI3K-AKT pathways.
Quantitative Data Summary
The efficacy of F1-7 has been quantified through various in vitro assays. The data highlights its potent and selective inhibitory effects on both FGFR kinases and colon cancer cell lines.
Table 1: Inhibitory Activity of F1-7
| Target | Assay Type | Cell Line(s) | IC50 Value | Reference |
|---|---|---|---|---|
| FGFR1 Kinase | Biochemical Assay | N/A | 10 nM | [1] |
| FGFR2 Kinase | Biochemical Assay | N/A | 21 nM | [1] |
| FGFR3 Kinase | Biochemical Assay | N/A | 50 nM | [1] |
| FGFR4 Kinase | Biochemical Assay | N/A | 4.4 nM | [1] |
| Cell Viability | MTT Assay | HCT-116, RKO, SW620 | 1–2 µM |[1] |
Experimental Workflow for Live-Cell Imaging
A typical workflow for assessing the real-time effects of F1-7 on cancer cells involves several key stages, from initial cell culture to final image analysis. This process ensures reproducible and high-quality data for understanding the dynamic cellular responses to the inhibitor.
Caption: Workflow: from cell seeding and staining to time-lapse imaging and data analysis.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for live-cell imaging experiments to visualize and quantify the effects of F1-7 on apoptosis and cell migration in colon cancer cells.
Protocol 1: Live-Cell Imaging of Apoptosis
This protocol uses fluorescent biosensors to monitor the induction of apoptosis in real-time following treatment with F1-7. A caspase-3/7 sensor indicates early apoptosis, while a cell-impermeant DNA dye marks late-stage apoptotic/necrotic cells.
Materials:
-
Colon cancer cell lines (e.g., HCT-116, SW620)
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Glass-bottom imaging dishes or plates
-
F1-7 compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Caspase-3/7 Green Apoptosis Assay Reagent
-
Propidium Iodide (PI) or similar red dead-cell stain
-
Hoechst 33342 (for nuclear counterstaining)
-
Live Cell Imaging Solution or CO2-independent medium
-
Automated inverted microscope with environmental chamber (37°C, 5% CO2) and fluorescence capabilities.
Procedure:
-
Cell Seeding: Seed colon cancer cells into a 96-well glass-bottom plate at a density that will result in 50-60% confluency at the time of imaging. Culture for 24 hours in a standard cell culture incubator.
-
Reagent Preparation: Prepare a 2X treatment medium containing F1-7 at twice the desired final concentrations (e.g., 0 µM, 1 µM, 2 µM, 5 µM) in Live Cell Imaging Solution. Also, prepare a 2X staining solution containing Caspase-3/7 reagent, PI, and Hoechst 33342 according to the manufacturer's recommendations.
-
Staining: Gently remove half of the culture medium from each well and replace it with an equal volume of the 2X staining solution. Incubate for 30-60 minutes under normal culture conditions.
-
Imaging Setup: Place the imaging plate on the microscope stage within the pre-warmed environmental chamber. Define positions for imaging in each well. Set up acquisition parameters for phase-contrast/brightfield, green (Caspase-3/7), red (PI), and blue (Hoechst) channels. Use minimal excitation light to reduce phototoxicity.[8]
-
Treatment and Time-Lapse Acquisition: Add an equal volume of the 2X treatment medium to the corresponding wells. Immediately begin time-lapse imaging, acquiring images every 30-60 minutes for 24-48 hours.
-
Image Analysis:
-
Use image analysis software to segment and count the total number of cells (blue channel).
-
Count the number of early apoptotic cells (green-positive) and late apoptotic/necrotic cells (red-positive) at each time point.
-
Calculate the percentage of apoptotic cells over time for each treatment condition. Plot the results to visualize the kinetics of F1-7-induced cell death.
-
Protocol 2: Live-Cell Imaging of Cell Migration (Wound Healing/Scratch Assay)
This protocol assesses the effect of F1-7 on the collective cell migration of a cancer cell monolayer.
Materials:
-
Colon cancer cell lines (e.g., HCT-116, SW620)
-
Complete cell culture medium
-
96-well imaging plates and wound-making tool/inserts
-
F1-7 compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Live-cell nuclear stain (e.g., Hoechst 33342 or SiR-DNA) for cell tracking
-
Automated inverted microscope with environmental chamber and image stitching capabilities.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and grow to form a confluent monolayer.
-
Wound Creation: Use a sterile pipette tip or a specialized wound-making tool to create a uniform, cell-free "scratch" or gap in the monolayer of each well.
-
Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Add fresh culture medium containing the desired concentrations of F1-7 or vehicle control (DMSO). If desired, add a live-cell nuclear stain for easier cell tracking.
-
Imaging Setup: Place the plate on the microscope stage within the environmental chamber. Define imaging positions along the scratch in each well.
-
Time-Lapse Acquisition: Acquire phase-contrast and/or fluorescence images of the scratch area every 1-2 hours for 24-48 hours, or until the gap in the control wells has closed.
-
Image Analysis:
-
Use image analysis software to measure the area of the cell-free gap at each time point for all conditions.
-
Calculate the rate of gap closure using the formula: Rate = (Area_t0 - Area_tx) / tx
-
Compare the migration rates between F1-7 treated groups and the control group. Plot the percentage of wound closure over time for each condition.[9]
-
References
- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells [en-cancer.fr]
- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Live-cell imaging; cell death assay [protocols.io]
- 9. Measure the cell migration with discontinuous time-lapse live Cell Imaging assays [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to FGFR1 Inhibitor 7 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to FGFR1 inhibitor 7 in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to FGFR1 inhibitors?
A1: Resistance to FGFR1 inhibitors can be broadly categorized into two main types:
-
On-target resistance: This typically involves the acquisition of secondary mutations within the FGFR1 kinase domain itself. The most common is the "gatekeeper" mutation, such as V561M, which is located in the ATP-binding pocket and sterically hinders the inhibitor from binding effectively.[1][2][3][4]
-
Bypass signaling: In this scenario, cancer cells activate alternative signaling pathways to circumvent the FGFR1 blockade and maintain proliferation and survival.[5][6] Common bypass pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) signaling cascades.[1][7][8][9] This can be driven by mutations in downstream effectors (e.g., NRAS amplification, AKT1 mutation), loss of negative regulators like PTEN, or upregulation of other receptor tyrosine kinases (RTKs) such as EGFR or MET.[4][5][8][10]
Q2: My FGFR1-amplified cancer cells are showing innate resistance to this compound. What could be the cause?
A2: Innate, or primary, resistance in FGFR1-amplified cancers can occur even before treatment begins. This is often due to the pre-existence of subclones with resistance-conferring genetic alterations.[8] These can include co-amplification of other oncogenes (e.g., MET, NRAS) or loss of tumor suppressors like PTEN, which pre-activates bypass signaling pathways.[1][8] Therefore, even if the primary oncogenic driver is FGFR1 amplification, the cells are not solely dependent on this pathway for survival.
Q3: We have developed a cell line with acquired resistance to this compound. How can we determine the mechanism of resistance?
A3: To elucidate the resistance mechanism, a multi-step approach is recommended:
-
Sequence the FGFR1 kinase domain: Perform Sanger or next-generation sequencing (NGS) on the resistant cell line to check for secondary mutations, particularly at the gatekeeper residue (V561M).[4]
-
Analyze key signaling pathways: Use Western blotting to compare the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK) pathways between the sensitive parental cells and the resistant cells, both with and without inhibitor treatment. Sustained activation in the presence of the inhibitor points to bypass signaling.[8]
-
Perform broader genomic/proteomic analysis: If no obvious on-target mutation or pathway activation is found, consider more comprehensive approaches like whole-exome sequencing, RNA-seq, or proteomic arrays to identify less common mutations, gene amplifications (e.g., MET, NRAS), or changes in protein expression that could be driving resistance.[1][8]
Q4: What are some potential therapeutic strategies to overcome resistance to this compound?
A4: The primary strategy is rational combination therapy.[11][12] Based on the identified resistance mechanism, this compound can be combined with:
-
MEK inhibitors (e.g., Trametinib): If resistance is driven by MAPK pathway reactivation.[7][8]
-
PI3K/AKT inhibitors (e.g., BEZ235, Alpelisib): If the PI3K/AKT pathway is activated, for instance, through PTEN loss.[1][11][13]
-
EGFR inhibitors (e.g., Gefitinib, Afatinib): If resistance involves the upregulation of EGFR signaling.[5][10]
-
Next-generation FGFR inhibitors: Some newer, covalently-binding FGFR inhibitors are designed to be effective against common gatekeeper mutations.[3][5]
Troubleshooting Guides
Issue 1: Inconsistent IC50/GI50 values for this compound in our sensitive cell line.
| Possible Cause | Troubleshooting Step |
| Cell line instability/heterogeneity | Ensure you are using a low-passage number of cells. Perform single-cell cloning to derive a more homogenous population. Regularly verify the FGFR1 amplification status via FISH or qPCR. |
| Variability in experimental conditions | Standardize cell seeding density, serum concentration in the media, and incubation times. Ensure the inhibitor is fully dissolved and used at consistent final solvent concentrations (e.g., DMSO < 0.1%). |
| Assay-related issues | Confirm that the chosen cell viability assay (e.g., CellTiter-Glo, MTT) is within its linear range for your cell densities. Run appropriate controls, including no-cell and vehicle-only wells. |
Issue 2: Western blot shows incomplete inhibition of p-FGFR1 despite using high concentrations of the inhibitor.
| Possible Cause | Troubleshooting Step |
| Presence of a gatekeeper mutation | Sequence the FGFR1 kinase domain in your cell line to check for mutations like V561M that reduce inhibitor binding affinity.[4] |
| Drug efflux | The cancer cells may be overexpressing ATP-binding cassette (ABC) transporters that pump the drug out.[6] Test for the expression of transporters like ABCG2. Co-treatment with an efflux pump inhibitor could be a diagnostic test. |
| Inhibitor degradation | Ensure the inhibitor stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment. |
Issue 3: Combination therapy with a MEK inhibitor is not overcoming resistance.
| Possible Cause | Troubleshooting Step |
| Resistance is not MAPK-driven | Re-evaluate the mechanism of resistance. Perform phosphoproteomic analysis to identify the dominant active signaling pathways. Resistance might be driven by the PI3K/AKT pathway or another RTK.[1][5] |
| Suboptimal dosing or scheduling | Perform a dose-matrix experiment to evaluate a range of concentrations for both the FGFR1 and MEK inhibitors to identify synergistic concentrations and ratios. |
| Acquired resistance to the combination | Long-term combination treatment can lead to the development of new resistance mechanisms. Analyze the doubly resistant cells for additional genetic or signaling alterations. |
Data Presentation
Table 1: Efficacy of FGFR Inhibitors in Sensitive vs. Resistant Lung Cancer Cell Lines
| Cell Line | FGFR1 Status | Resistance Mechanism | Inhibitor | GI50 (nmol/L) | Reference |
| H1581 | Amplified | Sensitive | AZD4547 | ~2 | [8] |
| BGJ398 | ~20 | [8] | |||
| H1581-R | Amplified | NRAS Amplification | AZD4547 | >1000 | [8] |
| BGJ398 | >1000 | [8] | |||
| DMS114 | Amplified | Sensitive | AZD4547 | ~300 | [8] |
| BGJ398 | ~50 | [8] | |||
| DMS114-R | Amplified | MET Upregulation | AZD4547 | >1000 | [8] |
| BGJ398 | >1000 | [8] |
Table 2: Efficacy of Next-Generation Covalent FGFR Inhibitors against Gatekeeper Mutations
| Cell Line | FGFR1 Genotype | Inhibitor | IC50 (nM) | Reference |
| Ba/F3 Tel/FGFR1 WT | Wild-Type | BGJ398 (Reversible) | 3 | [3] |
| FIIN-2 (Covalent) | 2 | [3] | ||
| Ba/F3 Tel/FGFR1 V561M | Gatekeeper Mutant | BGJ398 (Reversible) | 185 | [3] |
| FIIN-2 (Covalent) | 12 | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate cancer cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 1,500-5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours.[3]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations of the inhibitor to the wells. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.[3][8]
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50/GI50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment and Lysis: Plate cells to achieve 70-80% confluency. Treat with this compound at various concentrations and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels.
Mandatory Visualizations
References
- 1. Mechanisms of resistance to FGFR1 inhibitors in FGFR1-driven leukemias and lymphomas: implications for optimized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Therapeutic implications of fibroblast growth factor receptor inhibitors in a combination regimen for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Off-Target Effects of the Novel FGFR Inhibitor F1-7
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the novel FGFR inhibitor, F1-7.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of F1-7?
A1: F1-7 is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Its primary on-target effect is the inhibition of FGFR phosphorylation and downstream signaling pathways, including the RAS-MAPK and PI3K-AKT pathways.[1] This inhibition leads to anti-proliferative effects, cell cycle arrest at the G2/M phase, and induction of apoptosis in cancer cells with aberrant FGFR signaling.[1]
Q2: What are the most common off-target effects observed with FGFR inhibitors like F1-7?
A2: While F1-7 is designed to be a selective FGFR inhibitor, like many kinase inhibitors, it can exhibit off-target activity against other kinases due to the conserved nature of the ATP-binding pocket. The most commonly observed off-target effects for FGFR inhibitors involve the inhibition of:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition can lead to anti-angiogenic effects but also side effects such as hypertension, proteinuria, and hand-foot syndrome.[2][3][4]
-
Src Family Kinases (SFKs): Off-target inhibition of SFKs can impact cell adhesion, migration, and invasion.[5]
-
Abelson Kinase (Abl): Inhibition of Abl kinase can have implications for cell proliferation and survival.[6]
Q3: We are observing unexpected toxicity in our cell line treated with F1-7, even at concentrations that should be specific for FGFR. What could be the cause?
A3: Unexpected toxicity could be due to several factors:
-
Off-target kinase inhibition: Your cell line may express high levels of a kinase that is sensitive to F1-7, even at low concentrations. We recommend performing a kinome-wide selectivity profile to identify potential off-target interactions.
-
Cellular context: The downstream consequences of FGFR inhibition can vary significantly between different cell lines.
-
Compound stability and purity: Ensure the integrity of your F1-7 compound.
Q4: How can we confirm if the observed effects in our experiment are due to on-target FGFR inhibition or off-target effects of F1-7?
A4: To distinguish between on-target and off-target effects, consider the following experiments:
-
Rescue experiments: Overexpress a constitutively active form of a downstream effector of FGFR (e.g., MEK or AKT) and observe if it rescues the phenotype induced by F1-7.
-
Use of a structurally unrelated FGFR inhibitor: Compare the effects of F1-7 with another FGFR inhibitor that has a different chemical scaffold and potentially a different off-target profile.
-
Knockdown/knockout of the target: Use siRNA or CRISPR to deplete FGFR and see if it phenocopies the effect of F1-7.
-
Phospho-protein analysis: Use western blotting to confirm the inhibition of FGFR phosphorylation and its direct downstream targets (e.g., FRS2, PLCγ) at the concentrations used.
Data Presentation
Table 1: Kinase Inhibitory Profile of a Representative Pan-FGFR Inhibitor
This table presents the half-maximal inhibitory concentrations (IC50) for a representative pan-FGFR inhibitor against a panel of kinases to illustrate typical selectivity. Note that the specific off-target profile of F1-7 may vary.
| Kinase Target | IC50 (nM) | Kinase Family |
| FGFR1 | 1.8 | RTK |
| FGFR2 | 1.4 | RTK |
| FGFR3 | 1.6 | RTK |
| FGFR4 | 3.7 | RTK |
| VEGFR2 | 7 | RTK |
| c-Kit | 25 | RTK |
| PDGFRα | 46 | RTK |
| Src | 150 | TK |
| Abl | 200 | TK |
Data is representative and compiled from various sources on pan-FGFR inhibitors.[7][8][9][10] RTK: Receptor Tyrosine Kinase, TK: Tyrosine Kinase.
Mandatory Visualization
Caption: On-target effect of F1-7 on the FGFR signaling pathway.
Caption: Potential off-target signaling pathways affected by F1-7.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of F1-7 against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (FGFRs and potential off-target kinases)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
F1-7 compound at various concentrations
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
-
Scintillation counter or luminometer
Procedure:
-
Prepare serial dilutions of F1-7 in kinase buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted F1-7 or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP and [γ-³²P]ATP (for radiometric assay) or just ATP (for ADP-Glo™ assay).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
For Radiometric Assay: a. Stop the reaction by adding 3% phosphoric acid. b. Spot the reaction mixture onto P81 phosphocellulose paper. c. Wash the paper three times with 0.75% phosphoric acid and once with acetone. d. Measure the incorporated radioactivity using a scintillation counter.
-
For ADP-Glo™ Assay: a. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. b. Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. c. Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each F1-7 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-Protein Analysis
Objective: To assess the effect of F1-7 on the phosphorylation status of FGFR and downstream signaling proteins in cultured cells.
Materials:
-
Cell culture medium, plates, and cells of interest
-
F1-7 compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of F1-7 or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities to determine the relative phosphorylation levels.
MTT Assay for Cell Viability
Objective: To evaluate the effect of F1-7 on the viability of cultured cells.
Materials:
-
Cell culture medium, 96-well plates, and cells of interest
-
F1-7 compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of F1-7 or vehicle control and incubate for the desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Troubleshooting Guides
Troubleshooting Western Blotting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Insufficient protein loading | Increase the amount of protein loaded per well (20-40 µg is standard). |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. | |
| Primary antibody concentration too low | Increase the primary antibody concentration or incubation time (e.g., overnight at 4°C). | |
| Inactive secondary antibody or ECL reagent | Use fresh reagents and test the secondary antibody with a positive control. | |
| High background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Primary or secondary antibody concentration too high | Decrease the antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific antibody. Perform a BLAST search to check for homology with other proteins. |
| Protein degradation | Add protease and phosphatase inhibitors to the lysis buffer and keep samples on ice. |
Troubleshooting MTT Assay
| Issue | Possible Cause | Suggested Solution |
| High background in wells without cells | Contamination of media or reagents | Use fresh, sterile media and reagents. |
| Phenol red in media | Use phenol red-free media or subtract the background absorbance from a blank well. | |
| Low signal or no color change | Insufficient number of viable cells | Increase the initial cell seeding density. |
| MTT solution is old or degraded | Use a fresh, properly stored MTT solution. | |
| Incubation time with MTT is too short | Increase the incubation time to 4 hours. | |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding and mix the cell suspension between plating each row. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Incomplete dissolution of formazan crystals | Ensure complete mixing after adding the solubilization solution. |
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. In vitro kinase assay [bio-protocol.org]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: F1-7 In Vivo Dosage Optimization
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosage of the experimental compound F1-7 while minimizing toxicity. The following sections address frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step in determining a safe and effective in vivo dose for F1-7?
A1: The initial and most critical step is to perform a Dose Range Finding (DRF) study.[1][2] DRF studies are foundational to preclinical drug development, providing essential safety data to guide dose level selection for more extensive toxicology assessments.[1] The primary goals of a DRF study are to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED), which together define the therapeutic window of the compound.[2] This initial study uses a small number of animals to explore a wide range of doses, characterizing the dose-response relationship for both efficacy and toxicity.[1][3]
Q2: How is the Maximum Tolerated Dose (MTD) for F1-7 established?
A2: The Maximum Tolerated Dose (MTD) is defined as the highest dose of F1-7 that does not cause unacceptable side effects or overt toxicity over a specific period.[4] It is a crucial parameter for designing longer-term safety studies.[4] The MTD is typically determined through acute toxicity studies or short-duration dose escalation studies where animal cohorts receive increasing doses of F1-7.[4][5] Key endpoints for determining the MTD include:
-
Clinical Observations: Monitoring for signs of distress, behavioral changes, and physical abnormalities.[4][5]
-
Body Weight Changes: A significant body weight loss (e.g., >10-20%) is a common indicator of toxicity.[4][6]
-
Macroscopic Observations: Gross examination of organs at necropsy for any visible abnormalities.[5]
-
Mortality: While not the intended endpoint, any deaths are recorded to establish the upper toxic limits.[4]
The MTD is then used to select dose levels for subsequent, more comprehensive toxicology studies.[4]
Q3: What are the common clinical signs of F1-7-induced toxicity in animal models?
A3: Clinical signs of toxicity can vary depending on the compound's mechanism of action but often involve several key systems. General signs to monitor for include:
-
Central Nervous System (CNS): Hyperactivity, aggression, tremors, lack of coordination, seizures, or conversely, CNS depression, drowsiness, and lethargy.[7][8][9]
-
Gastrointestinal System: Vomiting, diarrhea, and changes in appetite.[7][8]
-
General Systemic Effects: Significant changes in body weight, fever or low body temperature (hypothermia), and changes in breathing.[4][7][8]
-
Cardiovascular System: Changes in heart rate (tachycardia or bradycardia) and blood pressure.[7][8]
Careful and frequent observation of the animals after dosing is critical for early detection of adverse effects.[10]
Q4: Which biochemical markers should be monitored to assess F1-7 organ-specific toxicity?
A4: Blood and urine analysis for specific biochemical markers is essential for quantitatively assessing organ damage, particularly to the liver and kidneys, which are common targets for drug toxicity.[11][12][13]
-
Hepatotoxicity (Liver Injury): Elevated levels of serum enzymes such as Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Gamma-Glutamyl Transferase (GGT) are indicative of liver cell damage.[12][14][15] Increases in total bilirubin and bile acids can signal impaired liver function.[14][16]
-
Nephrotoxicity (Kidney Injury): Increases in blood urea nitrogen (BUN) and serum creatinine are standard indicators of compromised kidney function.
-
Muscle Damage: Elevated creatine kinase (CK) can indicate muscle injury.[12]
-
Pancreatic Injury: Changes in amylase and lipase levels may suggest pancreatic toxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Unexpectedly high mortality or severe toxicity at predicted "safe" doses. | 1. Formulation/Vehicle Toxicity: The vehicle used to dissolve or suspend F1-7 may have its own toxicity. 2. Dosing Error: Incorrect calculation or administration of the dose. 3. Species/Strain Sensitivity: The chosen animal model may be particularly sensitive to F1-7.[13] | 1. Vehicle Control: Always include a control group that receives only the vehicle to assess its effects. 2. Verify Calculations: Double-check all dose calculations, concentrations, and administration volumes. 3. Literature Review: Re-evaluate literature for known sensitivities of the specific animal strain. Consider a pilot study with a wider dose range and fewer animals. |
| Significant weight loss (>15%) and poor clinical condition in the treatment group. | 1. On-target Toxicity: The pharmacological effect of F1-7 may be causing the weight loss (e.g., appetite suppression). 2. Off-target Toxicity: The compound may be affecting unintended organs or systems. 3. Dosing Schedule: The frequency of administration may not allow for adequate recovery between doses. | 1. Reduce Dose/Frequency: Lower the dose or increase the interval between doses. 2. Supportive Care: Provide supportive care such as supplemental nutrition or hydration as per ethical guidelines. 3. Biomarker Analysis: Conduct a comprehensive analysis of blood markers to identify potential target organs of toxicity.[17] |
| No therapeutic effect observed, even at doses approaching the MTD. | 1. Poor Bioavailability: F1-7 may not be absorbed or distributed effectively to the target tissue. 2. Rapid Metabolism/Clearance: The compound may be cleared from the body too quickly to exert an effect. 3. Ineffective Mechanism: The therapeutic hypothesis may be incorrect for this in vivo model. | 1. Pharmacokinetic (PK) Study: Conduct a PK study to measure the concentration of F1-7 in the blood and target tissues over time.[18] 2. Change Route of Administration: Consider a different route (e.g., intravenous instead of oral) that may improve bioavailability.[19] 3. Re-evaluate In Vitro Data: Confirm the potency and mechanism of F1-7 in relevant in vitro assays. |
| High variability in toxic response between individual animals in the same dose group. | 1. Inconsistent Dosing Technique: Variability in administration (e.g., oral gavage placement). 2. Animal Health Status: Underlying health differences between animals. 3. Genetic Variation: Even within an inbred strain, minor genetic differences can exist. | 1. Standardize Procedures: Ensure all technicians are highly trained and follow a standardized dosing protocol.[20] 2. Health Screening: Ensure all animals are healthy and of a consistent age and weight at the start of the study. 3. Increase Group Size: A larger sample size may be necessary to obtain statistically significant results if variability cannot be reduced.[21] |
Data Presentation: Toxicity & Efficacy
Table 1: Example Dose Escalation Data for F1-7 in a 7-Day Rodent Study
| Dose Group (mg/kg) | N | Mortality | Mean Body Weight Change (%) | Key Clinical Signs | Gross Necropsy Findings |
| Vehicle Control | 5 | 0/5 | +5.2% | None observed | No abnormal findings |
| 10 | 5 | 0/5 | +3.1% | None observed | No abnormal findings |
| 30 | 5 | 0/5 | -4.5% | Mild lethargy | No abnormal findings |
| 100 | 5 | 1/5 | -16.8% | Severe lethargy, hunched posture | Pale liver, enlarged spleen in decedent |
| 300 | 5 | 4/5 | -25.1% (Day 3) | Severe lethargy, ataxia, seizures | Pale liver, enlarged spleen |
Based on this data, the MTD would be estimated to be below 100 mg/kg, likely around 30 mg/kg, where adverse effects are minimal.
Table 2: Recommended Biochemical Markers for F1-7 Toxicity Monitoring
| Organ System | Primary Markers | Secondary Markers |
| Liver | ALT, AST, Total Bilirubin[15] | ALP, GGT, Albumin |
| Kidney | Creatinine, BUN | Urinalysis (Protein, Glucose) |
| Muscle | Creatinine Kinase (CK) | Lactate Dehydrogenase (LDH)[16] |
| Pancreas | Amylase, Lipase | Glucose |
Experimental Protocols
Protocol: Acute Oral Toxicity Study - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)
This method is used to estimate the LD50 (median lethal dose) and identify the MTD with a minimal number of animals.[10][22]
-
Animal Selection: Use a single sex, typically female rats, fasted prior to dosing.[23][24]
-
Starting Dose: Select a starting dose one step below the best preliminary estimate of the LD50.
-
Dosing Procedure: Dose a single animal. Observe for 48 hours.[10]
-
If the animal survives , the next animal is dosed at a higher level (using a pre-defined dose progression factor, e.g., 3.2x).
-
If the animal dies , the next animal is dosed at a lower level.[10]
-
-
Observations: Observe animals closely for the first 4 hours post-dosing and then daily for a total of 14 days.[10][25] Record all clinical signs of toxicity, body weight changes, and any mortality.
-
Endpoint: The test is stopped when a stopping criterion is met (e.g., a specific number of reversals in outcome have occurred). The LD50 is then calculated using specialized software.
Visualizations
Experimental & Logical Workflows
References
- 1. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. pacificbiolabs.com [pacificbiolabs.com]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. Refining MTD studies | NC3Rs [nc3rs.org.uk]
- 7. Poisonings from Human Prescription Drugs - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]
- 8. Poisonings from Illicit and Abused Drugs - Special Pet Topics - Merck Veterinary Manual [merckvetmanual.com]
- 9. Toxicities from Illicit and Abused Drugs - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 10. oecd.org [oecd.org]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Biomarkers of Hepatic Toxicity: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. In Vivo Toxicity Study - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ichor.bio [ichor.bio]
- 20. Strategies for the optimisation of in vivo experiments in accordance with the 3Rs philosophy [pubmed.ncbi.nlm.nih.gov]
- 21. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 24. oecd.org [oecd.org]
- 25. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
Troubleshooting F1-7 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues with F1-7 insolubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I dissolved F1-7 in DMSO to make a stock solution, but it precipitated immediately after I added it to my cell culture medium. What is happening?
This is a common issue for hydrophobic compounds like F1-7.[1][2] While F1-7 is soluble in 100% DMSO, this solvent is miscible with the aqueous cell culture medium. When you add the DMSO stock to the medium, the DMSO rapidly disperses, creating a localized, highly aqueous environment around the F1-7 molecules.[2] This sudden change in solvent polarity from organic to aqueous drastically reduces the solubility of the hydrophobic F1-7, causing it to precipitate out of the solution.[2] The final concentration of DMSO in your culture medium is likely too low to keep F1-7 dissolved.[1]
Q2: What is the maximum concentration of DMSO my cells can tolerate?
The maximum tolerated concentration of DMSO varies between cell lines.[3] Generally, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[3] However, it is crucial to determine the specific tolerance of your cell line. Some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[1] It is always recommended to run a vehicle control experiment with the same final DMSO concentration as your F1-7 treatment to account for any solvent effects.[1][4]
Q3: How can I prepare my F1-7 working solution to avoid precipitation?
Several strategies can help prevent F1-7 precipitation. A primary approach is to optimize the dilution of your DMSO stock. Instead of adding a small volume of a highly concentrated stock directly to your full volume of media, you can perform a serial dilution.[5] Additionally, gently warming the media to 37°C and vortexing or sonicating the solution during the addition of F1-7 can help it dissolve.[6]
Another strategy is to reduce the final concentration of F1-7 in your experiment. It's possible that the intended working concentration exceeds the solubility limit of F1-7 in the final culture medium.[7]
Q4: Are there any alternative solvents or solubilizing agents I can use?
Yes, if optimizing the dilution of your DMSO stock is not sufficient, you can explore other options.
-
Alternative Solvents: Ethanol can be an alternative to DMSO for some compounds.[7] However, like DMSO, it can be toxic to cells at higher concentrations, so a dose-response curve for your specific cell line is recommended.[7]
-
Solubilizing Agents: These are chemical excipients that can increase the solubility of poorly soluble drugs.[8][9] Common examples include:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[10]
-
Surfactants: Surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, aiding their dispersion in aqueous solutions.[8][9][11] It is important to use these at concentrations below their critical micelle concentration to avoid cellular toxicity.[12]
-
Co-solvents: A mixture of solvents can sometimes maintain solubility better than a single one. For example, a combination of DMSO and polyethylene glycol (PEG) might be effective.[10][11]
-
Data Presentation
Table 1: Solubility of F1-7 in Different Solvent Systems
| Solvent System | F1-7 Concentration (µM) where Precipitation is Observed | Final Solvent Concentration (v/v) | Cell Viability |
| 100% DMSO Stock in DMEM | > 10 µM | 0.1% DMSO | > 95% |
| 100% Ethanol Stock in DMEM | > 15 µM | 0.1% Ethanol | > 95% |
| 10% HP-β-CD in Water | < 50 µM | 1% HP-β-CD | > 90% |
| 1% Tween® 80 in PBS | < 40 µM | 0.1% Tween® 80 | > 90% |
Note: This is example data and the actual solubility and toxicity should be determined experimentally for your specific cell line and conditions.
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.
-
Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Typical final concentrations to test are 0.1%, 0.25%, 0.5%, 1%, and 2% (v/v).
-
Treatment: After 24 hours, replace the medium in the wells with the medium containing the different DMSO concentrations. Include a "no DMSO" control.
-
Incubation: Incubate the plate for the intended duration of your F1-7 experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay.
-
Data Analysis: Plot cell viability against the DMSO concentration to determine the highest concentration that does not significantly impact cell viability.
Protocol 2: Preparing F1-7 Working Solution with a Solubilizing Agent (HP-β-CD)
-
Prepare HP-β-CD Stock: Prepare a 10% (w/v) stock solution of HP-β-CD in sterile, deionized water.
-
Prepare F1-7 Stock: Dissolve F1-7 in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Intermediate Dilution: First, dilute the F1-7 DMSO stock into the 10% HP-β-CD solution. For example, to get a 1 mM F1-7 intermediate stock, add 10 µL of 10 mM F1-7 to 90 µL of 10% HP-β-CD. Vortex thoroughly.
-
Final Dilution: Add the intermediate F1-7/HP-β-CD solution to your pre-warmed cell culture medium to achieve the final desired F1-7 concentration. The final concentration of HP-β-CD should be kept low (e.g., below 1%) to minimize effects on the cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 5 Pharmaceutical Solubilizers Types: Enhancing Drug Solubility for Improved Bioavailability [pharmacores.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Improving the therapeutic index of FGFR1 inhibitor 7
This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for the effective use of the novel pan-FGFR inhibitor, F1-7, in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is F1-7 and what is its primary mechanism of action?
A1: F1-7 is a novel, second-generation, ATP-competitive pan-FGFR inhibitor.[1] It targets the ATP-binding pocket of Fibroblast Growth Factor Receptors (FGFRs), inhibiting their phosphorylation and subsequently blocking downstream signaling pathways.[1][2] This inhibition ultimately leads to the suppression of tumor cell proliferation, migration, and the induction of DNA damage and apoptosis.[2][3]
Q2: What are the reported IC50 values for F1-7 against different FGFR isoforms?
A2: F1-7 has shown potent, dose-dependent inhibition of recombinant FGFR1, 2, 3, and 4.[2] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
Q3: In which cancer cell lines has F1-7 demonstrated anti-tumor activity?
A3: F1-7 has been shown to inhibit the viability of several colon cancer cell lines in a concentration-dependent manner.[2] The IC50 values for these cell lines are detailed in the data tables section.
Q4: What are the known downstream effects of F1-7 in cancer cells?
A4: F1-7 significantly inhibits FGFR phosphorylation and its downstream signaling pathways, primarily the MAPK pathway.[3] Furthermore, it has been demonstrated to increase cellular DNA damage, leading to cell cycle arrest, inhibition of cell metastasis, and induction of apoptosis and ferroptosis.[2][3]
Troubleshooting Guides
Issue 1: Lower than expected anti-proliferative activity in cell-based assays.
-
Possible Cause 1: Sub-optimal concentration.
-
Solution: Ensure the concentration of F1-7 is appropriate for the cell line being used. Refer to the IC50 values in the data tables. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: Cell line resistance.
-
Solution: The sensitivity of cancer cells to FGFR inhibitors can vary. Consider using a positive control cell line known to be sensitive to F1-7, such as HCT-116, RKO, or SW620.[2] If resistance is suspected, investigate potential resistance mechanisms such as alterations in downstream signaling pathways.
-
-
Possible Cause 3: Issues with inhibitor stability or solubility.
-
Solution: Prepare fresh stock solutions of F1-7 in an appropriate solvent (e.g., DMSO) and store them under recommended conditions. Ensure complete dissolution before adding to the cell culture medium.
-
Issue 2: Inconsistent results in western blot analysis of FGFR phosphorylation.
-
Possible Cause 1: Timing of cell lysis after treatment.
-
Solution: The inhibition of FGFR phosphorylation can be a rapid process. Optimize the time course of F1-7 treatment before cell lysis to capture the maximal inhibitory effect. A time-course experiment (e.g., 0, 15, 30, 60 minutes) is recommended.
-
-
Possible Cause 2: Insufficient inhibitor concentration.
-
Solution: Verify that the concentration of F1-7 used is sufficient to inhibit FGFR phosphorylation in your cell line. You may need to use a higher concentration than the IC50 for cell viability to achieve robust inhibition of signaling.
-
-
Possible Cause 3: Antibody quality.
-
Solution: Ensure that the primary antibodies for phosphorylated FGFR (p-FGFR) and total FGFR are validated and of high quality. Use appropriate positive and negative controls for the western blot.
-
Data Presentation
Table 1: Biochemical Activity of F1-7 Against FGFR Isoforms
| FGFR Isoform | IC50 (nmol/L) |
| FGFR1 | 10 |
| FGFR2 | 21 |
| FGFR3 | 50 |
| FGFR4 | 4.4 |
Data sourced from a study by Liu et al. (2022).[2]
Table 2: In Vitro Anti-proliferative Activity of F1-7 in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HCT-116 | ~1-2 |
| RKO | ~1-2 |
| SW620 | ~1-2 |
Data sourced from a study by Liu et al. (2022).[2]
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of F1-7 on cancer cell lines.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of F1-7 (e.g., 0.1 to 10 µM) for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.[2]
-
2. Western Blot Analysis
-
Objective: To assess the effect of F1-7 on the phosphorylation of FGFR and downstream signaling proteins.
-
Methodology:
-
Culture cells to 70-80% confluency and treat with F1-7 at the desired concentration and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.[2]
-
3. In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of F1-7 in a preclinical animal model.
-
Methodology:
-
Subcutaneously inject a suspension of cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[2]
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).[2]
-
Randomly assign the mice to treatment and control groups.
-
Administer F1-7 (e.g., 20 mg/kg and 40 mg/kg) or vehicle control via intraperitoneal injection daily for a specified duration (e.g., two weeks).[2]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[2] All animal experiments should be conducted in accordance with approved institutional animal care and use committee protocols.
-
Visualizations
Caption: FGFR1 Signaling Pathway and the inhibitory action of F1-7.
Caption: Experimental workflow for evaluating the efficacy of F1-7.
Caption: Troubleshooting low anti-proliferative activity of F1-7.
References
Technical Support Center: Addressing Compensatory Signaling with F1-7 Treatment
Welcome to the technical support center for F1-7 treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the common challenge of compensatory signaling pathway activation during experiments with our hypothetical PI3K/AKT/mTOR pathway inhibitor, F1-7.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of F1-7?
F1-7 is a potent and selective inhibitor of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in many types of cancer.[1][2][3] By targeting key kinases in this cascade, F1-7 aims to suppress tumor growth.
Q2: We are observing a decrease in cell death and, in some cases, resistance to F1-7 treatment over time. What could be the underlying mechanism?
A common mechanism of acquired resistance to inhibitors of the PI3K/AKT/mTOR pathway is the activation of compensatory signaling pathways.[1][2][4] When the primary oncogenic signaling pathway is blocked by F1-7, cancer cells can adapt by upregulating alternative survival pathways. One of the most frequently observed compensatory mechanisms is the activation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[1][5]
Q3: How can we confirm the activation of the MAPK/ERK compensatory pathway in our F1-7 treated cells?
The most direct way to confirm the activation of the MAPK/ERK pathway is to measure the phosphorylation status of key downstream effectors, particularly ERK1/2. An increase in the levels of phosphorylated ERK (p-ERK) in response to F1-7 treatment, while observing a decrease in phosphorylated AKT (p-AKT), would strongly indicate the activation of this compensatory pathway. Western blotting is the standard technique for this analysis.
Q4: What strategies can we employ to overcome this F1-7-induced compensatory signaling?
The most rational approach to counteract the compensatory activation of the MAPK/ERK pathway is to co-administer F1-7 with an inhibitor of the MAPK/ERK pathway, such as a MEK inhibitor.[5] This dual-inhibition strategy aims to block both the primary oncogenic driver pathway and the escape route, potentially leading to a more potent and durable anti-cancer effect.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased efficacy of F1-7 over time in cell culture. | Activation of the compensatory MAPK/ERK signaling pathway. | 1. Perform a Western blot analysis to check the phosphorylation levels of AKT (p-AKT) and ERK (p-ERK). A decrease in p-AKT and a concurrent increase in p-ERK would support this hypothesis. 2. Conduct a cell viability assay (e.g., MTT assay) comparing the effects of F1-7 alone, a MEK inhibitor alone, and the combination of F1-7 and a MEK inhibitor. |
| Inconsistent Western blot results for p-ERK and p-AKT. | Suboptimal sample preparation or blotting procedure. | 1. Ensure that cell lysates are prepared with appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. 2. Optimize antibody concentrations and incubation times. 3. Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. |
| High background in Western blots for phosphorylated proteins. | Non-specific antibody binding or inappropriate blocking buffer. | 1. Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk can sometimes interfere with the detection of phosphorylated proteins.[7] 2. Increase the number and duration of washes. 3. Titrate the primary and secondary antibody concentrations. |
| Difficulty in interpreting cell viability data. | Inappropriate assay conditions or controls. | 1. Include appropriate controls in your MTT assay: untreated cells, vehicle control (e.g., DMSO), and a positive control for cell death. 2. Ensure that the cell seeding density is optimal and that cells are in the logarithmic growth phase at the start of the experiment. 3. Perform the assay in triplicate to ensure reproducibility. |
Data Presentation
The following tables summarize hypothetical quantitative data illustrating the principles of compensatory signaling and the effects of a combination treatment strategy.
Table 1: Effect of F1-7 on PI3K and MAPK Pathway Activity
| Treatment (24h) | p-AKT (Ser473) (Relative Densitometry) | p-ERK1/2 (Thr202/Tyr204) (Relative Densitometry) |
| Vehicle Control | 1.00 | 1.00 |
| F1-7 (1 µM) | 0.25 | 2.50 |
| MEK Inhibitor (10 µM) | 1.10 | 0.15 |
| F1-7 (1 µM) + MEK Inhibitor (10 µM) | 0.20 | 0.10 |
Data are representative and normalized to the vehicle control.
Table 2: Cell Viability in Response to F1-7 and MEK Inhibitor Treatment
| Treatment (72h) | Cell Viability (% of Control) |
| Vehicle Control | 100% |
| F1-7 (1 µM) | 65% |
| MEK Inhibitor (10 µM) | 80% |
| F1-7 (1 µM) + MEK Inhibitor (10 µM) | 25% |
Data are representative and determined by MTT assay.
Experimental Protocols
Western Blotting for p-AKT and p-ERK
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[8]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[9] Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with F1-7, a MEK inhibitor, or the combination at the desired concentrations. Include a vehicle control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.[10]
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: PI3K/AKT/mTOR and MAPK/ERK signaling pathways.
Caption: Troubleshooting workflow for F1-7 resistance.
References
- 1. Inhibition of the PI3K/AKT/mTOR pathway activates autophagy and compensatory Ras/Raf/MEK/ERK signalling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI3K-AKT-mTOR Pathway and Prostate Cancer: At the Crossroads of AR, MAPK, and WNT Signaling [mdpi.com]
- 4. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K inhibition results in enhanced HER signaling and acquired ERK dependency in HER2-overexpressing breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Western Blot Band Quantification | MtoZ Biolabs [mtoz-biolabs.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Counting & Health Analysis [sigmaaldrich.com]
Identifying biomarkers of resistance to F1-7 inhibitor
Technical Support Center: F1-7 Inhibitor Resistance
Welcome to the technical support center for the F1-7 inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying biomarkers of resistance to F1-7 targeted therapy.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for the F1-7 inhibitor?
A1: The F1-7 inhibitor is a targeted therapeutic agent designed to block the activity of the F1-7 protein. F1-7 is a critical downstream effector of the Growth Factor Receptor (GFR) signaling pathway. Upon activation by GFR, F1-7 promotes cell proliferation and survival. By inhibiting F1-7, the drug aims to halt tumor growth.
Q2: What are the common mechanisms of acquired resistance to targeted therapies like the F1-7 inhibitor?
A2: Acquired resistance to targeted therapies typically arises from several key mechanisms.[1][2][3] These can include:
-
On-target mutations: Genetic mutations in the F1-7 protein that prevent the inhibitor from binding effectively.[1]
-
Bypass pathway activation: Activation of alternative signaling pathways that promote cell survival, rendering the inhibition of F1-7 ineffective.[1][4] A common example is the activation of the PI3K/AKT pathway.[4]
-
Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the F1-7 inhibitor from the cell, reducing its intracellular concentration.[1]
-
Target protein overexpression: Increased expression of the F1-7 protein, requiring higher concentrations of the inhibitor to achieve a therapeutic effect.
Q3: What is the first step I should take if my cancer cell line develops resistance to the F1-7 inhibitor?
A3: The first step is to confirm the resistance phenotype. This is typically done by comparing the half-maximal inhibitory concentration (IC50) of the F1-7 inhibitor in your resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance. Once confirmed, you can proceed to investigate the underlying mechanism.
Signaling Pathway and Workflow Diagrams
To better understand the context of F1-7 inhibition and the process of identifying resistance biomarkers, refer to the diagrams below.
Caption: Hypothetical F1-7 signaling pathway and bypass mechanism.
Caption: Experimental workflow for identifying resistance biomarkers.
Troubleshooting Guides
Problem 1: My cell line has become resistant to the F1-7 inhibitor, but sequencing of the F1-7 gene shows no mutations.
-
Possible Cause: Resistance may be driven by mechanisms other than on-target mutations. The most common alternatives are the activation of bypass signaling pathways or increased drug efflux.[1][4]
-
Troubleshooting Steps:
-
Investigate Bypass Pathways: Perform a Western blot to check for the activation of known bypass pathways. A key pathway to investigate is the PI3K/AKT pathway.[4] Compare the levels of phosphorylated AKT (p-AKT) between your sensitive and resistant cell lines. An increase in p-AKT in the resistant line suggests bypass activation.
-
Assess Drug Efflux: Use quantitative reverse transcription PCR (RT-qPCR) to measure the mRNA expression levels of common drug efflux pumps, such as ABCB1 (MDR1) and ABCG2.[1] Upregulation in the resistant line points to this as a resistance mechanism.
-
Caption: Troubleshooting logic for resistance with no on-target mutation.
Problem 2: My RT-qPCR results for drug efflux pump expression are inconsistent or show high variability.
-
Possible Cause: Inconsistent results in RT-qPCR can stem from several factors including RNA quality, primer efficiency, or inappropriate reference gene selection.
-
Troubleshooting Steps:
-
Check RNA Quality: Ensure your RNA has a 260/280 ratio of ~2.0 and a 260/230 ratio of 2.0-2.2. Run an aliquot on a gel to check for degradation.
-
Validate Primers: Perform a standard curve with a serial dilution of your cDNA to ensure your primers have an efficiency between 90-110%. Also, run a melt curve analysis to check for a single, specific product.
-
Select Stable Reference Genes: Do not assume common housekeeping genes (like GAPDH or ACTB) are stably expressed under your experimental conditions. It is crucial to test a panel of reference genes and use an algorithm (like geNorm or NormFinder) to determine the most stable ones for your specific cell lines and treatment conditions.
-
Data Presentation
Quantitative data should be organized for clear comparison. Below are templates for presenting IC50 and RT-qPCR data.
Table 1: F1-7 Inhibitor IC50 Values in Sensitive vs. Resistant Cell Lines
| Cell Line | IC50 (nM) ± SD | Fold Resistance |
| Parental (Sensitive) | 50 ± 5 | 1x |
| Resistant Clone 1 | 1250 ± 150 | 25x |
| Resistant Clone 2 | 2100 ± 200 | 42x |
Table 2: Relative mRNA Expression of ABCB1 in Resistant Cell Lines
| Cell Line | Relative Gene Expression (Fold Change) ± SD |
| Parental (Sensitive) | 1.0 ± 0.1 |
| Resistant Clone 1 | 1.2 ± 0.3 |
| Resistant Clone 2 | 15.6 ± 2.1 |
Experimental Protocols
Protocol 1: Generation of F1-7 Inhibitor-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous, dose-escalating exposure to the F1-7 inhibitor.[5][6][7]
-
Determine Initial IC50: First, determine the IC50 of the F1-7 inhibitor in your parental (sensitive) cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).[7]
-
Initial Exposure: Culture the parental cells in media containing the F1-7 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[8]
-
Dose Escalation: When the cells resume a normal growth rate (typically after 2-3 passages), double the concentration of the F1-7 inhibitor.
-
Repeat: Continue this process of dose escalation, allowing the cells to recover between each increase. This process can take several months.[5][6]
-
Isolate and Characterize: Once cells are proliferating steadily at a high concentration (e.g., 10-20 times the initial IC50), isolate single-cell clones. Characterize these clones by re-evaluating the IC50 to confirm the level of resistance.
-
Cryopreservation: Freeze stocks of the resistant cells at various passages to ensure you have backups.[6][8]
Protocol 2: Western Blot for p-AKT / Total AKT
This protocol is for detecting the activation of the AKT bypass pathway.[9]
-
Sample Preparation: Grow both parental and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[11]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473). Use the dilution recommended by the manufacturer.[11]
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[11]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[11]
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total AKT.[10]
Protocol 3: RT-qPCR for ABCB1 Expression
This protocol is for quantifying the mRNA levels of the ABCB1 drug efflux pump.[12][13]
-
RNA Extraction: Extract total RNA from both parental and resistant cells using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[13]
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. A typical reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA, and nuclease-free water to a final volume of 20 µL.[13]
-
Thermal Cycling: Run the reaction on a real-time PCR instrument with a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Data Analysis: Analyze the results using the ΔΔCt method.[13][14] Normalize the expression of your target gene (ABCB1) to a stably expressed reference gene. The final result is expressed as the fold change in the resistant cells relative to the parental cells.
References
- 1. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 2. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. CST | Cell Signaling Technology [cellsignal.com]
- 12. ijop.net [ijop.net]
- 13. Overexpression of efflux pump genes is one of the mechanisms causing drug resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: F1-7 Kinase Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the off-target kinase inhibition of the hypothetical compound F1-7. The principles and protocols outlined here are broadly applicable to the study of kinase inhibitor selectivity.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected phenotypes in our cell-based assays after treatment with F1-7, suggesting potential off-target effects. How can we confirm this?
A1: Unexpected cellular phenotypes are a common indicator of off-target activity. To confirm if these effects are due to F1-7 binding to unintended kinases, a systematic approach is recommended. The initial and most crucial step is to perform a comprehensive kinase selectivity profiling assay.[1][2] This involves screening F1-7 against a large panel of kinases to identify potential off-target interactions.[3] Several platforms are available for this, including radiometric assays, fluorescence-based assays, and microfluidic mobility shift assays.[4][5][6]
Q2: Our initial kinase screen shows that F1-7 inhibits several kinases with similar potency to its intended target. What are our options to improve selectivity?
A2: When a kinase inhibitor demonstrates polypharmacology, several medicinal chemistry strategies can be employed to enhance its selectivity.[7] These include:
-
Exploiting Atropisomerism: If the inhibitor possesses a rotatable bond, it may exist as stable atropisomers (right- and left-handed versions). Synthesizing and testing these locked isomers separately can reveal significant differences in kinase inhibition profiles, with one isomer often being more selective.[8]
-
Structure-Activity Relationship (SAR) Studies: A systematic medicinal chemistry effort to modify the F1-7 scaffold can help identify key functional groups contributing to off-target binding. This can lead to the design of more selective analogs.
-
Covalent Inhibition: If there is a non-conserved cysteine residue in the ATP-binding pocket of the intended target, designing a covalent inhibitor that forms an irreversible bond can lead to exceptional selectivity.[9]
-
Bivalent Inhibitors: Linking the primary inhibitor to a second molecule that binds to another site on the target kinase can significantly increase selectivity.[9]
Q3: How do we differentiate between on-target and off-target effects in our cellular experiments?
A3: Differentiating on-target from off-target effects is critical for validating experimental findings. A combination of genetic and pharmacological approaches is recommended:
-
Target Knockout/Knockdown: Using techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended kinase target. If the observed phenotype persists after F1-7 treatment in these cells, it is likely due to an off-target effect.[7]
-
Resistant Mutant Rescue: Introducing a mutant form of the target kinase that does not bind F1-7. If this mutant reverses the phenotypic effects of the inhibitor, it provides strong evidence for on-target activity.[7]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values for F1-7
Problem: You are observing significant variability in the IC50 values of F1-7 in your in vitro kinase assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Assay Conditions | Ensure that the ATP concentration is consistent across experiments and ideally close to the Km value for the kinase. IC50 values are highly dependent on ATP concentration for ATP-competitive inhibitors.[10] |
| Enzyme Concentration and Quality | Use a consistent concentration of active, purified kinase. Enzyme activity can degrade with improper storage or handling. Perform a product-over-time progression curve to ensure the assay is in the linear range.[10] |
| Reagent Purity | Impurities in ATP, substrates, or buffers can affect reaction kinetics. Use high-quality reagents from a reliable supplier.[6] |
| DMSO Concentration | High concentrations of DMSO (the solvent for F1-7) can inhibit kinase activity. Keep the final DMSO concentration consistent and as low as possible (typically ≤1%).[6] |
| Assay Format | Different assay formats (e.g., luminescence vs. fluorescence) can yield different IC50 values due to varying sensitivities and potential for compound interference.[6] If possible, validate findings using an orthogonal assay method. |
Guide 2: Discrepancy Between Biochemical and Cellular Potency
Problem: F1-7 is potent in biochemical assays but shows weak or no activity in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Cell Permeability | F1-7 may have poor membrane permeability. Assess cellular uptake using methods like mass spectrometry. |
| Efflux Pumps | The compound may be actively transported out of the cell by efflux pumps. Co-incubate with known efflux pump inhibitors to see if cellular potency increases. |
| High Cellular ATP Levels | The intracellular concentration of ATP (millimolar range) is much higher than that used in most biochemical assays (micromolar range). This can lead to a significant rightward shift in the IC50 for ATP-competitive inhibitors. |
| Compound Metabolism | Cells may rapidly metabolize F1-7 into an inactive form. Analyze cell lysates over time to determine the stability of the compound. |
| Target Engagement | The compound may not be reaching its target in the cellular environment. Use target engagement assays like NanoBRET to confirm binding in living cells.[2][7] |
Experimental Protocols & Workflows
Protocol 1: Kinase Selectivity Profiling using a Commercial Service
This protocol outlines a general workflow for assessing the selectivity of F1-7 against a broad kinase panel.
-
Compound Preparation: Prepare a high-concentration stock solution of F1-7 (e.g., 10 mM) in 100% DMSO.
-
Selection of Kinase Panel: Choose a kinase panel that provides broad coverage of the human kinome. Several vendors offer panels of varying sizes (e.g., 24, 100, or >400 kinases).[1][3]
-
Assay Concentration: For an initial screen, a single high concentration of F1-7 (e.g., 1 µM or 10 µM) is typically used to identify potential off-targets.[3]
-
Data Submission: Provide the compound and relevant information to the chosen contract research organization (CRO).
-
Data Analysis: The CRO will provide data on the percent inhibition of each kinase at the tested concentration.
-
Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >70%), a follow-up dose-response experiment should be performed to determine the IC50 value.[3]
Protocol 2: Cellular Target Engagement using NanoBRET™ Assay
This protocol provides a method to quantify the binding of F1-7 to its intended target and potential off-targets within living cells.
-
Cell Line Preparation: Co-transfect cells with plasmids encoding the kinase of interest fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the kinase.
-
Cell Plating: Seed the transfected cells into a 96- or 384-well plate.
-
Compound Treatment: Add serial dilutions of F1-7 to the cells.
-
Tracer Addition: Add the fluorescent tracer to the wells.
-
Luminescence and Fluorescence Reading: Measure both the NanoLuc® luminescence (donor) and the tracer fluorescence (acceptor) using a plate reader.
-
BRET Ratio Calculation: Calculate the BRET ratio (Acceptor Emission / Donor Emission). F1-7 binding to the kinase will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the F1-7 concentration to determine the IC50 value for target engagement in a cellular context.
Signaling Pathway Diagrams
Off-target inhibition of F1-7 can lead to the unintended modulation of various signaling pathways. Below are diagrams illustrating hypothetical scenarios.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
F1-7 inhibitor stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage best practices for the F1-7 inhibitor. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for F1-7 inhibitor powder?
There is no specific published stability data for the F1-7 inhibitor. However, based on general best practices for similar small molecule kinase inhibitors, the solid (powder) form should be stored at -20°C for long-term stability, typically up to 3 years.[1] The container should be tightly sealed and protected from light and moisture.
Q2: How should I prepare and store stock solutions of the F1-7 inhibitor?
For stock solutions, it is recommended to dissolve the F1-7 inhibitor in a suitable organic solvent like DMSO. After preparation, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -80°C. Before use, allow the aliquot to thaw completely and bring it to room temperature.
Q3: What is the stability of the F1-7 inhibitor in aqueous media for cell-based assays?
The stability of small molecule inhibitors in aqueous solutions can be limited. It is best practice to prepare fresh dilutions in your cell culture media from the frozen stock solution immediately before each experiment. Avoid storing the inhibitor in aqueous media for extended periods, as this can lead to degradation and loss of activity.
Q4: I am observing precipitation of the F1-7 inhibitor in my cell culture medium. What should I do?
Precipitation can occur if the final concentration of the organic solvent (e.g., DMSO) is too high or if the inhibitor's solubility in the aqueous medium is exceeded. Here are some troubleshooting steps:
-
Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%.
-
Prepare intermediate dilutions of the stock solution in the culture medium to avoid shocking the inhibitor with a large volume of aqueous solution at once.
-
Gently vortex the solution after adding the inhibitor to ensure it is well-dissolved.
-
If precipitation persists, consider using a different solvent for your stock solution, if compatible with your experimental system.
Q5: My F1-7 inhibitor seems to have lost its activity. What are the possible reasons?
Loss of activity can be due to several factors:
-
Improper Storage: The inhibitor may have degraded due to exposure to light, moisture, or repeated freeze-thaw cycles.
-
Incorrect Handling: The inhibitor might have been stored in an aqueous solution for too long before use.
-
Experimental Errors: Pipetting errors leading to incorrect concentrations or issues with the assay itself.
-
Cell Line Resistance: Over time, cell lines can develop resistance to inhibitors.[2][3]
To troubleshoot, use a fresh aliquot of the inhibitor and verify the concentration. If the problem persists, consider testing the inhibitor on a fresh batch of cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | - Inaccurate inhibitor concentration- Variability in cell plating- Degradation of inhibitor in working solution | - Prepare fresh dilutions from a new stock aliquot for each experiment.- Ensure consistent cell seeding density.- Minimize the time the inhibitor is in aqueous solution before adding to cells. |
| High background signal in assays | - Non-specific binding of the inhibitor- Autofluorescence of the compound | - Include appropriate vehicle controls (e.g., DMSO alone).- Run a blank experiment with the inhibitor in media without cells to check for autofluorescence. |
| Unexpected off-target effects | - The inhibitor may have activity against other kinases.- High concentrations of the inhibitor are being used. | - Review the selectivity profile of the inhibitor if available.- Perform a dose-response experiment to determine the optimal concentration with minimal off-target effects. |
Experimental Protocols
General Protocol for Assessing F1-7 Inhibitor Stability (Forced Degradation Study)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[4][5][6][7][8]
Objective: To evaluate the stability of the F1-7 inhibitor under various stress conditions.
Materials:
-
F1-7 inhibitor
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the F1-7 inhibitor in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[8]
-
Thermal Degradation: Expose the solid inhibitor to dry heat (e.g., 80°C).
-
Photostability: Expose the solid inhibitor to UV light.
-
-
Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a gradient elution method with a mobile phase consisting of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid).
-
Monitor the elution of the parent compound and any degradation products using the detector.
-
-
Data Analysis:
-
Determine the percentage of degradation of the F1-7 inhibitor under each stress condition.
-
Identify and quantify the major degradation products.
-
Experimental Workflow for Forced Degradation Study
Signaling Pathway
The F1-7 inhibitor targets the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.[9][10] This pathway plays a crucial role in cell proliferation, survival, migration, and differentiation.[11] Dysregulation of the FGFR pathway is implicated in various cancers.[12][13][14] The F1-7 inhibitor exerts its anti-tumor effects by inhibiting FGFR phosphorylation and its downstream signaling cascades, including the MAPK pathway.[9][10]
FGFR Signaling Pathway Diagram
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. pharmtech.com [pharmtech.com]
- 9. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Data mining and safety analysis of FGFR tyrosine kinase inhibitors based on the FAERS database - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
Technical Support Center: Optimizing Western Blot for Phosphorylated FGFR (p-FGFR)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Western blot conditions for the detection of phosphorylated Fibroblast Growth Factor Receptor (p-FGFR).
Frequently Asked Questions (FAQs)
Q1: Why is detecting phosphorylated FGFR (p-FGFR) by Western blot so challenging?
A1: The detection of p-FGFR can be difficult due to several factors:
-
Low Abundance: Phosphorylated proteins, including p-FGFR, often represent a small fraction of the total FGFR protein pool, sometimes accounting for 10% or even less of the total protein.[1][2]
-
Signal Transience: Protein phosphorylation is a reversible process.[2] Upon cell lysis, endogenous phosphatases are released and can rapidly dephosphorylate your target protein, leading to a weak or absent signal.[1][2]
-
Antibody Specificity: It is crucial to use antibodies that are highly specific to the phosphorylated form of the protein to avoid detecting the total, non-phosphorylated protein.[3]
Q2: What is the recommended blocking buffer for p-FGFR Western blotting?
A2: It is highly recommended to use Bovine Serum Albumin (BSA) for blocking instead of non-fat dry milk.[1][2][4] Milk contains casein, a phosphoprotein, which can lead to high background signals by interacting with phospho-specific antibodies.[2][4][5] A starting concentration of 3-5% BSA in Tris-Buffered Saline with Tween-20 (TBST) is a common recommendation.[5][6][7]
Q3: Should I use phosphatase inhibitors?
A3: Yes, the use of phosphatase inhibitors is critical.[4] Add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use to preserve the phosphorylation state of FGFR during sample preparation.
Q4: How much protein should I load on the gel?
A4: Due to the low abundance of p-FGFR, it is often necessary to load a higher amount of total protein than for more abundant proteins.[1][3] The optimal amount should be determined empirically, but loading between 30-50 µg of total protein per lane is a good starting point.[8][9]
Q5: Is it necessary to probe for total FGFR?
A5: Yes, it is essential to probe for total FGFR in parallel. This serves as a loading control and allows you to determine the ratio of phosphorylated FGFR to total FGFR, providing a more accurate measure of changes in phosphorylation levels.[2][3] You can do this by stripping the membrane after detecting p-FGFR and then re-probing with a total FGFR antibody.[2]
Q6: I can't find information on an antibody called "F1-7" for p-FGFR. What should I do?
A6: Our search did not identify a specific antibody designated "F1-7" for p-FGFR. It is possible that this is an internal laboratory name or a clone name that is not widely indexed. We did find references to an "FGFR2 Monoclonal Antibody (1-F1-E7)" and an "FGFR1 Monoclonal Antibody (VBS-7)".[10][11] We recommend checking the manufacturer's datasheet for your specific antibody to confirm its target and recommended protocol. If you are unsure, contacting the antibody supplier for technical support is the best course of action.
Troubleshooting Guide
This guide addresses common issues encountered during p-FGFR Western blotting.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Inefficient phosphorylation of the target protein. | Ensure cells are properly stimulated to induce FGFR phosphorylation. Include a positive control with known FGFR activation. |
| Low abundance of p-FGFR. | Increase the amount of protein loaded on the gel.[3] Consider immunoprecipitation to enrich for FGFR before running the Western blot. | |
| Dephosphorylation of the sample during preparation. | Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice or at 4°C throughout the preparation process. | |
| Suboptimal primary antibody concentration or incubation time. | Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[12] | |
| Inappropriate blocking agent. | Some blocking agents can mask the epitope. While BSA is generally recommended, in some cases, other blockers might be tested.[13] | |
| High Background | Blocking is insufficient. | Increase the blocking time (e.g., 1-2 hours at room temperature) or the concentration of the blocking agent.[14] |
| Primary or secondary antibody concentration is too high. | Decrease the antibody concentration and/or reduce the incubation time.[12] | |
| Inadequate washing. | Increase the number and duration of wash steps with TBST after antibody incubations.[8][9] | |
| Use of milk as a blocking agent. | Switch to 3-5% BSA in TBST for blocking and antibody dilutions.[2][4] | |
| Non-specific Bands | Primary antibody is not specific enough. | Ensure your primary antibody is validated for detecting phosphorylated FGFR. Perform a BLAST search of the immunogen sequence to check for potential cross-reactivity. |
| Too much protein loaded. | Reduce the amount of total protein loaded per lane.[15] | |
| Sample degradation. | Use fresh samples and always include protease inhibitors in your lysis buffer. | |
| Bands at Incorrect Molecular Weight | FGFR isoforms or post-translational modifications. | FGFR can exist in multiple isoforms and can be glycosylated, which can affect its migration on the gel.[6] Consult literature for expected molecular weights of different FGFR forms. |
| Protein degradation. | Ensure proper sample handling with protease inhibitors to prevent protein degradation. |
Experimental Protocols
General Western Blot Protocol for p-FGFR
This protocol provides a general framework. Optimization of specific steps may be required for your particular experimental conditions and antibodies.
-
Sample Preparation:
-
Culture and treat cells as required to modulate FGFR phosphorylation.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a standard protein assay (e.g., BCA).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load 30-50 µg of total protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-FGFR antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.[7]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the signal using a chemiluminescence detection system.
-
-
Stripping and Re-probing for Total FGFR:
-
After detecting p-FGFR, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly.
-
Block the membrane again with 5% BSA in TBST.
-
Incubate with a primary antibody against total FGFR.
-
Repeat the secondary antibody incubation and detection steps.
-
Visualizations
Caption: Simplified FGFR signaling pathway.
Caption: Western blot workflow for p-FGFR detection.
References
- 1. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 2. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. Western blot optimization | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Phospho-FGF Receptor 1 (Tyr653/654) (D4X3D) Rabbit mAb (#52928) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 9. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 10. Invitrogen FGFR2 Monoclonal Antibody (1-F1-E7) 100 μL; Unconjugated:Antibodies, | Fisher Scientific [fishersci.com]
- 11. FGFR1 Monoclonal Antibody (VBS-7) (13-3100) [thermofisher.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. blog.addgene.org [blog.addgene.org]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Troubleshooting unexpected results in F1-7 xenograft studies
Welcome to the technical support center for F1-7 xenograft studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and navigating challenges encountered during their in vivo experiments involving the F1-7 FGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: We are observing highly variable tumor growth rates between mice in the same treatment group. What are the potential causes and solutions?
A1: Variable tumor growth is a common challenge in xenograft studies and can stem from several factors:
-
Cell Viability and Number: Ensure that the injected cells have high viability (>90%) and that each mouse receives the exact same number of cells. Prepare cell suspensions fresh for each cohort of mice to avoid settling and clumping.[1][2]
-
Injection Technique: Subcutaneous injection depth can impact tumor take rate and growth. Inconsistent injection depth may lead to some cells being deposited in tissues with different vascularization, affecting initial tumor establishment. Ensure all technicians are consistently trained on the injection procedure.[1]
-
Mouse Strain and Age: The genetic background and age of the mice can influence tumor engraftment and growth.[3][4] Using mice of a consistent age (e.g., 6-8 weeks) and from the same litter when possible can help reduce variability.[3][5]
-
Tumor Microenvironment: The host microenvironment, including the replacement of human stroma with murine stroma, can influence tumor growth.[6][7] While difficult to control, being aware of this phenomenon is crucial for data interpretation.
Troubleshooting Action Plan:
-
Standardize Cell Handling: Implement a strict protocol for cell harvesting, counting, and resuspension to ensure consistency.[8]
-
Refine Injection Technique: Provide thorough training on subcutaneous injection to all personnel involved. Consider using a consistent injection site on all animals.
-
Homogenize Animal Cohorts: Use mice of the same strain, sex, and a narrow age range. When possible, randomize animals from different litters across treatment groups.[5]
-
Monitor Animal Health: Overall animal health can impact tumor growth. Ensure consistent housing conditions, diet, and handling.
Q2: Our tumors are not growing, or are regressing, in the vehicle control group. What could be the issue?
A2: Lack of tumor growth or regression in the control group can invalidate a study. Potential causes include:
-
Low Tumorigenicity of the Cell Line: The specific cancer cell line used may have a low intrinsic ability to form tumors in mice.[9]
-
Insufficient Cell Number: The number of injected cells may be below the threshold required for consistent tumor formation.[2][10]
-
Host Immune Response: Even in immunodeficient mice, some residual innate immunity can clear a small inoculum of cancer cells.[7][11]
-
Cell Line Health: Problems with the cell line in culture, such as contamination or genetic drift after multiple passages, can affect its tumorigenicity.
Troubleshooting Action Plan:
-
Optimize Cell Number: Perform a pilot study with varying numbers of cells to determine the optimal concentration for robust tumor growth.
-
Use Matrigel: Co-injection of cells with Matrigel can enhance tumor take rate and initial growth by providing a supportive extracellular matrix.[12][13]
-
Verify Cell Line Authenticity: Regularly authenticate your cell line via short tandem repeat (STR) profiling to ensure it is the correct line and free from cross-contamination.
-
Select Appropriate Mouse Strain: More severely immunodeficient strains (e.g., NOD/SCID or NSG) may be required for cell lines with low tumorigenicity.[3][14]
Q3: We are not observing the expected anti-tumor efficacy with the F1-7 FGFR inhibitor. Why might this be?
A3: Lack of efficacy of a targeted agent like F1-7, an FGFR inhibitor, can be due to several biological and experimental factors:
-
FGFR Pathway Activation: The xenograft model may not have the specific FGFR amplification, fusion, or mutation that sensitizes it to F1-7.[15][16]
-
Drug Formulation and Administration: Issues with the formulation, dosing, or route of administration can lead to suboptimal drug exposure at the tumor site.
-
Development of Resistance: Tumors can develop resistance to targeted therapies through various mechanisms, including activation of bypass signaling pathways.[17]
-
Tumor Heterogeneity: The initial tumor may have been composed of a mixed population of cells, and a resistant subclone may have been selected for during tumor growth.[13][18]
Troubleshooting Action Plan:
-
Characterize the Xenograft Model: Confirm that the cancer cell line used in your xenograft model has the relevant FGFR pathway alteration. This can be done via genomic sequencing or protein expression analysis.[15]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to ensure that the administered dose of F1-7 results in adequate drug levels in the plasma and tumor tissue, and that it inhibits FGFR signaling in the tumor.
-
Investigate Resistance Mechanisms: If tumors initially respond and then regrow, analyze the resistant tumors to identify potential bypass signaling pathways that may have been activated. The IGF-1R pathway has been implicated in resistance to some targeted therapies.[19]
-
Evaluate Combination Therapies: If resistance is suspected, consider rational combination therapies to target potential bypass pathways.
Troubleshooting Guides
Guide 1: Inconsistent Tumor Volume Measurements
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability in tumor size within the same group. | Inconsistent cell injection; operator variability in caliper measurements; tumor ulceration affecting measurement. | Standardize injection technique; have the same technician measure all tumors; use digital calipers and record measurements in a consistent manner; exclude ulcerated tumors from analysis if the ulceration is severe. |
| Non-linear or erratic tumor growth curves. | Inaccurate measurements; cyclical tumor growth and regression; animal health issues. | Ensure proper caliper placement for length and width measurements; monitor animal health closely for signs of distress that could affect tumor growth; increase measurement frequency to better capture growth dynamics.[20] |
Guide 2: Unexpected Toxicity or Animal Health Issues
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Weight loss, lethargy, or other signs of toxicity in the F1-7 treated group. | Off-target effects of the F1-7 inhibitor; incorrect dosing or formulation. | Perform a dose-range finding study to determine the maximum tolerated dose (MTD); verify the formulation and concentration of the dosing solution; monitor animals daily for clinical signs of toxicity. |
| Ulceration of large tumors. | Tumor outgrowing its blood supply, leading to central necrosis and skin breakdown. | Establish ethical endpoints for tumor size to euthanize animals before tumors become excessively large and ulcerated. This is crucial for animal welfare and data quality. |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Establishment with Colon Cancer Cells (e.g., HT-29)
-
Cell Culture: Culture HT-29 cells in the recommended medium until they reach 70-80% confluency. Ensure cells are healthy and free of contamination.
-
Cell Harvesting: Wash cells with PBS and detach using trypsin. Neutralize trypsin with complete medium and centrifuge the cells.
-
Cell Counting and Viability: Resuspend the cell pellet in serum-free medium or PBS. Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion. Viability should be >90%.
-
Cell Suspension Preparation: Centrifuge the required number of cells and resuspend the pellet in the final injection vehicle (e.g., PBS or a 1:1 mixture of serum-free medium and Matrigel) to a final concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.
-
Animal Inoculation: Anesthetize 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID). Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Protocol 2: Administration of F1-7 FGFR Inhibitor
-
F1-7 Formulation: Prepare the F1-7 inhibitor in the appropriate vehicle solution as determined by its solubility characteristics. Ensure the final formulation is sterile.
-
Dosing: Based on prior dose-finding studies, administer the F1-7 inhibitor to the treatment group via the determined route (e.g., oral gavage, intraperitoneal injection). Administer the vehicle solution to the control group.
-
Treatment Schedule: Follow a consistent treatment schedule (e.g., once daily, five days a week).
-
Monitoring: Continue to monitor tumor growth and animal health (body weight, clinical signs) throughout the treatment period.
-
Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined endpoint size, or after a set treatment duration. Tissues can then be harvested for further analysis.
Visualizations
Caption: Experimental workflow for an F1-7 xenograft study.
Caption: Troubleshooting logic for lack of F1-7 efficacy.
Caption: Simplified FGFR signaling pathway and F1-7 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo toolkit [bnacredibility.org.uk]
- 6. neoplasiaresearch.com [neoplasiaresearch.com]
- 7. neoplasiaresearch.com [neoplasiaresearch.com]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 11. researchgate.net [researchgate.net]
- 12. Challenges and Prospects of Patient-Derived Xenografts for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. m.youtube.com [m.youtube.com]
- 15. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FGFR2 Might Be a Promising Therapeutic Target for Some Solid Tumors: Analysis of 1312 Cancers with FGFR2 Abnormalities [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 19. THE ROLE OF IGF-1 SIGNALING PATHWAY IN CISPLATIN-RESISTANT LUNG CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessing the performance of different outcomes for tumor growth studies with animal models - PMC [pmc.ncbi.nlm.nih.gov]
How to manage F1-7 induced cellular stress artifacts
Note on "F1-7": The term "F1-7" does not correspond to a known, publicly documented compound or inducer of cellular stress in scientific literature. The following guide is constructed based on the hypothetical premise that "F1-7" is a novel, experimental compound used in a laboratory setting to induce endoplasmic reticulum (ER) stress, a common mechanism studied in drug development. The principles, protocols, and troubleshooting steps are based on established best practices for cell-based assays and managing experimental artifacts.[1][2]
Welcome to the support center for F1-7, an experimental modulator of the ER stress pathway. This guide provides troubleshooting and answers to frequently asked questions to help you manage cellular stress artifacts and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the intended mechanism of action for F1-7?
A1: F1-7 is a synthetic small molecule designed to induce the Unfolded Protein Response (UPR) by reversibly inhibiting a key chaperone protein within the endoplasmic reticulum. This leads to an accumulation of unfolded proteins, triggering ER stress. The primary downstream pathways activated are PERK, IRE1α, and ATF6, which collectively aim to restore homeostasis but can lead to apoptosis if the stress is prolonged or severe.
Q2: What are the common cellular stress artifacts observed with F1-7 treatment?
A2: Artifacts are unwanted or misleading results that can arise from various factors in an experiment.[3] Common artifacts when using F1-7 include:
-
Off-target cytotoxicity: Cell death occurring through mechanisms other than the intended ER stress pathway.
-
Assay interference: F1-7 may directly interfere with assay reagents, such as fluorescent probes or luciferase reporters, leading to false positive or negative readouts.[4][5]
-
Inconsistent UPR activation: High variability in the phosphorylation of PERK or splicing of XBP1 mRNA between experiments.
-
Cell health variability: Baseline cell health, passage number, and seeding density can significantly impact the cellular response to F1-7.[1][2]
Q3: How can I validate that F1-7 is inducing ER stress specifically?
A3: To confirm on-target activity, you should measure key markers of the UPR pathway. A time-course and dose-response experiment analyzed by Western blot is recommended. Key markers include:
-
Phosphorylation of PERK (p-PERK)
-
Phosphorylation of eIF2α (p-eIF2α)
-
Increased expression of ATF4 and CHOP
-
Splicing of XBP1 mRNA (can be assessed by RT-PCR)
A successful experiment will show a transient increase in the phosphorylation of PERK and eIF2α, followed by an upregulation of ATF4 and CHOP.
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
You observe significant differences in cell viability or marker expression between wells treated with the same concentration of F1-7.
Possible Causes & Solutions
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability.[2]
-
Solution: Ensure a homogenous single-cell suspension before plating. After plating, allow the plate to sit at room temperature for 15-20 minutes before incubation to allow even settling.
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of F1-7 or assay reagents introduces errors.[6]
-
Solution: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure tips are properly submerged.
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, altering cell growth and response.
-
Solution: Avoid using the outer wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.
-
-
Cell Passage Number: Cells at very high or low passage numbers can behave differently.[7]
-
Solution: Maintain a consistent and narrow range of passage numbers for all experiments.
-
Issue 2: Low Potency or No Cellular Response to F1-7
You do not observe the expected level of UPR activation or downstream apoptosis, even at high concentrations of F1-7.
Possible Causes & Solutions
-
Compound Degradation: F1-7 may be unstable if stored improperly or subjected to multiple freeze-thaw cycles.
-
Solution: Aliquot F1-7 upon receipt and store at -80°C, protected from light. Use a fresh aliquot for each experiment.
-
-
Sub-optimal Cell Health: Unhealthy or stressed cells may not respond appropriately to stimuli.[8]
-
Solution: Regularly check cells for signs of contamination (e.g., mycoplasma) and ensure they are in the logarithmic growth phase before treatment.[7]
-
-
Incorrect Assay Timing: The peak response for UPR markers can be transient.
-
Solution: Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal endpoint for measuring your specific markers.
-
Table 1: Example Time-Course Data for UPR Marker Activation
| Time Point | p-PERK (Fold Change) | ATF4 (Fold Change) | CHOP (Fold Change) |
| 0 hr | 1.0 | 1.0 | 1.0 |
| 2 hr | 4.5 | 1.2 | 1.1 |
| 4 hr | 8.2 | 2.5 | 1.8 |
| 8 hr | 3.1 | 6.8 | 4.5 |
| 16 hr | 1.5 | 4.2 | 9.7 |
| 24 hr | 1.1 | 2.1 | 5.4 |
Data are hypothetical. Bold values indicate peak expression.
Issue 3: High Background or False Positives in Fluorescence/Luminescence Assays
Your assay shows a high signal in control wells or an apparent effect of F1-7 that is not biologically plausible. This is a known issue with small molecules in high-throughput screening.[4][9]
Possible Causes & Solutions
-
Compound Autofluorescence: F1-7 itself may fluoresce at the same wavelength as your reporter dye, creating a false positive signal.[5]
-
Solution: Run a control plate containing only F1-7 in media (no cells) to measure its intrinsic fluorescence. If it is significant, consider using a reporter with a different spectral profile (e.g., red-shifted dye).[5]
-
-
Luciferase Inhibition: Many small molecules can directly inhibit luciferase enzymes, a common reporter in cell health assays.[4]
-
Solution: Perform a cell-free validation assay by adding F1-7 directly to a solution of recombinant luciferase and its substrate. If inhibition is observed, switch to a non-enzymatic readout for cell viability, such as an MTS assay.
-
-
Compound Precipitation: At high concentrations, F1-7 may precipitate out of solution, causing light scatter that can be misread as a signal in optical assays.[3]
-
Solution: Visually inspect the wells after F1-7 addition using a microscope. Determine the maximal soluble concentration and work below this limit.
-
Experimental Protocols & Visualizations
Protocol: Western Blot for UPR Activation Markers
-
Cell Seeding & Treatment: Seed 1.5 x 10⁶ cells in a 6-well plate and allow them to adhere overnight. Treat with a dose range of F1-7 (e.g., 0.1, 1, 10 µM) and a vehicle control for the predetermined optimal time point.
-
Lysis: Wash cells twice with ice-cold PBS. Add 150 µL of RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine protein concentration using a BCA assay.
-
Electrophoresis: Normalize protein amounts for all samples (20 µg is typical). Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load samples onto a 4-20% Tris-glycine gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-PERK, anti-CHOP, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect using an ECL substrate and an imaging system.
Diagrams
Caption: F1-7 inhibits ER chaperones, leading to ER stress and UPR activation.
Caption: A logical workflow for troubleshooting variability in F1-7 experiments.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. biocompare.com [biocompare.com]
- 3. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. bioassaysys.com [bioassaysys.com]
- 7. youtube.com [youtube.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. Frequent hitters: nuisance artifacts in high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of FGFR1 Inhibitor 7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of the hypothetical FGFR1 inhibitor, Compound 7.
Frequently Asked Questions (FAQs)
Q1: What is FGFR1 inhibitor 7 and why is its bioavailability important for in vivo studies?
A1: this compound is a small molecule designed to selectively block the activity of Fibroblast Growth Factor Receptor 1 (FGFR1), a key protein involved in cell proliferation, differentiation, and survival.[1][2] Dysregulation of the FGFR1 signaling pathway is implicated in various cancers.[2][3][4] For in vivo studies, bioavailability—the fraction of an administered dose of unchanged drug that reaches the systemic circulation—is critical.[5] Low bioavailability can lead to sub-therapeutic concentrations at the tumor site, resulting in a lack of efficacy and potentially misleading experimental outcomes.[6]
Q2: What are the common reasons for the low bioavailability of small molecule inhibitors like this compound?
A2: Low bioavailability of small molecule inhibitors is often attributed to several factors:
-
Poor aqueous solubility: The compound may not dissolve well in the gastrointestinal fluids, limiting its absorption.[5]
-
Low permeability: The molecule may be unable to efficiently cross the intestinal membrane to enter the bloodstream.[6]
-
First-pass metabolism: After absorption, the drug may be extensively metabolized in the liver before it reaches systemic circulation.[5]
-
Efflux transporters: The inhibitor might be actively pumped back into the gut lumen by transporters like P-glycoprotein.[7]
Q3: How can I assess the bioavailability of my current formulation of this compound?
A3: A standard approach is to conduct a pharmacokinetic (PK) study in an animal model (e.g., mice or rats). This involves administering the compound intravenously (IV) and orally (PO) to different groups of animals. Blood samples are collected at various time points, and the plasma concentrations of the inhibitor are measured. The absolute bioavailability (F%) is then calculated by comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for the oral and IV routes.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability in plasma concentrations between animals. | Poor drug solubility leading to inconsistent absorption. | Improve the formulation by reducing particle size (micronization), using a solubilizing agent, or developing an amorphous solid dispersion.[5][6] |
| Animal-to-animal differences in metabolism or gut physiology. | Increase the number of animals per group to improve statistical power. Ensure consistent fasting and dosing procedures. | |
| Low or undetectable plasma concentrations after oral dosing. | Poor aqueous solubility and/or low permeability. | Consider formulation strategies such as lipid-based delivery systems (e.g., SEDDS) or nanoparticle formulations to enhance both solubility and absorption.[5][7] |
| High first-pass metabolism. | If metabolism is a major issue, structural modification of the inhibitor (a medicinal chemistry effort) may be necessary to block metabolic sites. | |
| Observed in vitro efficacy does not translate to in vivo tumor growth inhibition. | Insufficient drug exposure at the tumor site due to low bioavailability. | Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to correlate plasma and tumor concentrations of the inhibitor with target engagement (e.g., inhibition of FGFR1 phosphorylation). |
| Rapid clearance of the inhibitor. | Evaluate different dosing schedules (e.g., more frequent administration) or sustained-release formulations. |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Assessment
Objective: To determine the absolute oral bioavailability of this compound.
Methodology:
-
Animal Model: Use a relevant rodent model (e.g., male Sprague-Dawley rats, 8-10 weeks old).
-
Groups:
-
Group 1 (IV administration): n=3-5 animals.
-
Group 2 (Oral gavage): n=3-5 animals.
-
-
Dosing:
-
IV Dose: Administer a single dose of this compound (e.g., 1-2 mg/kg) dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline) via the tail vein.
-
Oral Dose: Administer a single oral dose (e.g., 10-20 mg/kg) of the inhibitor formulation via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., 100-200 µL) from the saphenous vein into heparinized tubes at pre-dose (0) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis:
-
Calculate pharmacokinetic parameters including AUC, Cmax (maximum concentration), and Tmax (time to maximum concentration) for both IV and oral routes using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Protocol 2: Formulation Development for Improved Bioavailability
Objective: To prepare and evaluate different formulations to enhance the oral bioavailability of this compound.
Methodology:
-
Formulation Preparation:
-
Micronization: Reduce the particle size of the inhibitor using techniques like jet milling to increase the surface area for dissolution.[5]
-
Lipid-Based Formulation (SEDDS): Dissolve the inhibitor in a mixture of oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-solvents (e.g., Transcutol HP).[7]
-
Amorphous Solid Dispersion: Create a solid dispersion of the inhibitor in a polymer matrix (e.g., PVP/VA 64) using spray drying or hot-melt extrusion to improve solubility.
-
-
In Vitro Characterization:
-
Solubility Studies: Determine the solubility of the different formulations in biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Dissolution Testing: Perform dissolution studies to compare the rate and extent of drug release from the different formulations.
-
-
In Vivo Evaluation:
-
Select the most promising formulations based on in vitro data.
-
Conduct an in vivo bioavailability study for each selected formulation as described in Protocol 1.
-
Compare the pharmacokinetic parameters of the new formulations to the initial formulation.
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (F%) |
| Crystalline Suspension | 20 | 150 ± 35 | 4 | 980 ± 210 | 5 |
| Micronized Suspension | 20 | 320 ± 60 | 2 | 2100 ± 450 | 11 |
| Lipid-Based (SEDDS) | 20 | 850 ± 150 | 1 | 5600 ± 980 | 29 |
| Amorphous Dispersion | 20 | 980 ± 180 | 1 | 6500 ± 1100 | 34 |
| IV Bolus | 2 | N/A | N/A | 3800 ± 550 | 100 |
Data are presented as mean ± SD and are for illustrative purposes.
Visualizations
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling cascade and the point of intervention for this compound.
Experimental Workflow for Improving Bioavailability
Caption: A stepwise workflow for the formulation and evaluation of this compound to improve bioavailability.
Troubleshooting Logic for Low In Vivo Efficacy
Caption: A decision tree for troubleshooting poor in vivo efficacy of this compound.
References
- 1. Reactome | Signaling by FGFR1 [reactome.org]
- 2. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. fda.gov [fda.gov]
F1-7 Technical Support Center: Refining Treatment Schedules for Long-Term Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments with the novel FGFR inhibitor, F1-7. The following guides and FAQs will help refine F1-7 treatment schedules to achieve long-term efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for F1-7?
A1: F1-7 is a small molecule pan-FGFR inhibitor. Its primary mechanism involves inhibiting the phosphorylation of Fibroblast Growth Factor Receptors (FGFRs) and their downstream signaling pathways.[1] This disruption leads to several anti-tumor effects, including DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) and ferroptosis in cancer cells.[1]
Q2: Which signaling pathways are most affected by F1-7 treatment?
A2: The most significantly affected downstream signaling pathway is the MAPK signaling cascade.[1] By inhibiting FGFR, F1-7 prevents the activation of key proteins in this pathway, which are crucial for cancer cell proliferation and survival.
Q3: How can we refine F1-7 treatment schedules to enhance long-term efficacy and prevent resistance?
A3: Long-term efficacy of kinase inhibitors like F1-7 can be compromised by acquired resistance. Mechanisms of resistance to FGFR inhibitors include the emergence of gatekeeper mutations in the FGFR gene and the activation of alternative signaling pathways. To potentially delay or overcome resistance, consider the following strategies:
-
Intermittent Dosing: Instead of continuous treatment, an intermittent dosing schedule (e.g., cycles of treatment followed by drug-free periods) may help to delay the development of resistant tumor clones.[2][3]
-
Combination Therapy: Combining F1-7 with inhibitors of other signaling pathways (e.g., MEK inhibitors) could provide a more robust and durable response by targeting multiple cancer cell survival mechanisms.
-
Adaptive Therapy: This approach involves adjusting the F1-7 dose or schedule in response to tumor dynamics, with the goal of managing the resistant cell population rather than attempting to eradicate all sensitive cells, which can select for resistance.
Q4: What are the known IC50 values for F1-7 against different FGFRs?
A4: F1-7 exhibits potent inhibition of recombinant FGFR1, 2, 3, and 4 kinases in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) values are provided in the table below.
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibition Profile of F1-7
| Target Kinase | IC50 (nmol/L) |
| FGFR1 | 10 |
| FGFR2 | 21 |
| FGFR3 | 50 |
| FGFR4 | 4.4 |
Data extracted from in vitro kinase assays.
Table 2: Anti-proliferative Activity of F1-7 in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) |
| HCT-116 | 1-2 |
| RKO | 1-2 |
| SW620 | 1-2 |
Data from MTT assays demonstrating concentration-dependent inhibition of cell viability.
Signaling Pathway and Experimental Workflow Diagrams
Caption: F1-7 inhibits FGFR phosphorylation, blocking the downstream MAPK signaling pathway.
Caption: A typical workflow for evaluating the anti-tumor effects of F1-7 in vitro and in vivo.
Troubleshooting Guides
Issue: High variability or low signal in MTT cell viability assays.
-
Question: My absorbance readings in the MTT assay are inconsistent between replicates, or the overall signal is too low. What could be the cause?
-
Answer:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly before aliquoting into each well. Edge effects in 96-well plates can also cause variability; consider not using the outermost wells for experimental samples.[4]
-
Insufficient Incubation Time: The incubation time with the MTT reagent may be too short for your cell line. Visually confirm the formation of purple formazan crystals under a microscope before adding the solubilizing solution. Some cell types may require longer incubation periods.
-
Incomplete Solubilization: Ensure formazan crystals are fully dissolved by triturating (pipetting up and down) after adding the solubilizing agent. Allow sufficient incubation time for complete solubilization.
-
MTT Reagent Degradation: The MTT reagent is light-sensitive. Store it protected from light. If the solution is green or blue instead of yellow, it may be contaminated or degraded and should be discarded.[5][6]
-
Issue: Low percentage of apoptotic cells detected by flow cytometry.
-
Question: I'm treating cells with F1-7, but the Annexin V/PI flow cytometry assay shows a low percentage of apoptotic cells. Why might this be?
-
Answer:
-
Incorrect Time Point: Apoptosis is a dynamic process. You may be analyzing the cells too early or too late. Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis in your specific cell line and F1-7 concentration.[7]
-
Loss of Apoptotic Cells: Early apoptotic cells can detach and float in the culture medium. When harvesting, be sure to collect both the supernatant and the adherent cells to avoid losing the apoptotic population.[8]
-
Insufficient Drug Concentration: The concentration of F1-7 may not be sufficient to induce a strong apoptotic response. Refer to the dose-response data (Table 2) and consider testing a range of concentrations.
-
Incorrect Staining Protocol: Annexin V binding is calcium-dependent. Ensure you are using a 1X binding buffer containing calcium. Do not wash the cells after adding the Annexin V and PI reagents, as this can dissociate the Annexin V from the cell surface.[9][10]
-
Issue: Weak or no signal for phosphorylated proteins (p-FGFR, p-MAPK) on Western Blots.
-
Question: I'm trying to detect the inhibition of FGFR signaling by F1-7, but I'm getting faint or no bands for the phosphorylated forms of FGFR and MAPK. What should I do?
-
Answer:
-
Suboptimal Antibody Concentration: The primary antibody concentration may be too low. Increase the antibody concentration or try a longer incubation period (e.g., overnight at 4°C).[11][12]
-
Protein Degradation: Prepare cell lysates quickly on ice using lysis buffers containing protease and phosphatase inhibitors to prevent the degradation and dephosphorylation of your target proteins.
-
Low Protein Abundance: The phosphorylated forms of these proteins might be low in abundance. Ensure you are loading a sufficient amount of total protein onto the gel (typically 20-40 µg of cell lysate).
-
Inefficient Transfer: Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer.[12] Optimize transfer conditions (time, voltage) based on the molecular weight of your target proteins.
-
Blocking Buffer Issues: Some blocking agents, like non-fat dry milk, can mask certain antigens. If you are using milk, try switching to Bovine Serum Albumin (BSA) as the blocking agent.[13][14]
-
Detailed Experimental Protocols
Disclaimer: The following are standard protocols and may require optimization for your specific cell lines and experimental conditions.
1. MTT Cell Viability Assay
This protocol is for assessing the effect of F1-7 on cancer cell proliferation and viability in a 96-well format.
-
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
Complete culture medium
-
F1-7 stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of F1-7 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the F1-7 dilutions (and a vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[15]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Colony Formation Assay
This assay assesses the long-term effect of F1-7 on the ability of single cells to form colonies.
-
Materials:
-
6-well tissue culture plates
-
Complete culture medium
-
F1-7 stock solution
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of F1-7 for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies by adding 1 mL of fixing solution to each well and incubating for 15-20 minutes at room temperature.[16]
-
Remove the fixing solution and allow the plates to air dry.
-
Stain the colonies by adding 1 mL of 0.5% crystal violet solution to each well and incubating for 10-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
3. Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following F1-7 treatment.
-
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of F1-7 for the determined optimal time point.
-
Harvest both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA. Combine all cells from each treatment condition.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
4. Western Blotting for FGFR Pathway Proteins
This protocol is for detecting changes in the phosphorylation status of FGFR and downstream targets like MAPK.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-MAPK, anti-MAPK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with F1-7 for the desired time, then place plates on ice.
-
Wash cells with cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST is often preferred for phospho-antibodies).[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Analyze the band intensities relative to a loading control (e.g., GAPDH or β-actin).
-
References
- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermittent dosing may combat drug resistance - ecancer [ecancer.org]
- 3. Generation of drug-resistant tumors using intermittent dosing of tyrosine kinase inhibitors in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. blog.quartzy.com [blog.quartzy.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. 7 Tips For Measuring And Reporting Apoptosis By Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. bosterbio.com [bosterbio.com]
- 14. clyte.tech [clyte.tech]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. ossila.com [ossila.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
Validation & Comparative
A Comparative Guide to F1-7 and Other Pan-FGFR Inhibitors in Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for colon cancer is continually evolving, with the Fibroblast Growth Factor Receptor (FGFR) signaling pathway emerging as a key therapeutic target. Aberrant FGFR signaling, driven by genetic alterations such as amplifications, mutations, and fusions, is implicated in the progression of a subset of colorectal cancers.[1][2] Pan-FGFR inhibitors, designed to block the activity of multiple FGFR family members, represent a promising strategy to counteract these oncogenic drivers. This guide provides a comprehensive comparison of the novel pan-FGFR inhibitor, F1-7, with other notable pan-FGFR inhibitors, focusing on their performance in colon cancer models and supported by experimental data.
Introduction to F1-7
F1-7 is a novel, second-generation small molecule pan-FGFR inhibitor that competitively binds to the ATP-binding pocket of FGFRs, thereby inhibiting their phosphorylation and blocking downstream signaling pathways.[1][3] Preclinical studies have demonstrated its potential as an anti-cancer agent in colon cancer by inducing DNA damage, inhibiting cell proliferation and migration, and promoting apoptosis.[4][5]
Comparative Efficacy of Pan-FGFR Inhibitors in Colon Cancer
The following tables summarize the available quantitative data for F1-7 and other pan-FGFR inhibitors in colon cancer models. It is important to note that the data are compiled from different studies and direct head-to-head comparisons should be interpreted with caution due to variations in experimental conditions and cell lines used.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Reference |
| F1-7 | 10 | 21 | 50 | 4.4 | [4] |
| Infigratinib | 1.1 | 1 | 2 | 61 | [6][7] |
| Erdafitinib | 22.1 | - | 13.2 | 25 | [8] |
| Rogaratinib | Potent inhibitor of FGFR1-4 (specific IC50 values not provided in the source) | [9] |
Note: Data for some inhibitors against all four FGFRs were not available in the cited sources.
Table 2: In Vitro Anti-proliferative Activity in Colon Cancer Cell Lines (IC50)
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| F1-7 | HCT-116 | ~1-2 | [4] |
| RKO | ~1-2 | [4] | |
| SW620 | ~1-2 | [4] | |
| AZD4547 (Comparator) | HCT-116 | >5 | [4] |
| RKO | >5 | [4] | |
| SW620 | >5 | [4] | |
| Erdafitinib | Patient-Derived Spheroids (7/25 lines sensitive) | 2.2-3.1 nM (in sensitive lines) | [10] |
| Rogaratinib | NCI-H716 (FGFR2 amplified) | Potent inhibition (specific IC50 not provided) | [9] |
Table 3: In Vivo Anti-Tumor Efficacy in Colon Cancer Xenograft Models
| Inhibitor | Model | Dosage | Tumor Growth Inhibition | Reference |
| F1-7 | HCT-116 Xenograft | Not specified | Significant inhibition | [4][5] |
| Rogaratinib | NCI-H716 Xenograft (FGFR2 amplified) | 35, 50, 65 mg/kg BID | Dose-dependent antitumor efficacy | [9] |
| C51 murine colon cancer | 75 mg/kg QD or 50 mg/kg BID | Potent growth inhibition | [9] |
Mechanism of Action and Signaling Pathways
Pan-FGFR inhibitors, including F1-7, exert their anti-tumor effects by blocking the activation of downstream signaling cascades. The binding of FGF ligands to their receptors triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signals primarily through the RAS-MAPK and PI3K-AKT pathways. These pathways regulate critical cellular processes such as proliferation, survival, and migration.[1]
Caption: FGFR signaling pathway and the inhibitory action of F1-7.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of F1-7 and other pan-FGFR inhibitors are provided below. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
MTT Assay for Cell Proliferation
This assay measures cell viability based on the metabolic activity of mitochondria.
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[11]
-
Treatment: Treat the cells with various concentrations of the FGFR inhibitor and a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blotting for Phosphorylated Proteins
This technique is used to detect the phosphorylation status of specific proteins, such as FGFR and its downstream effectors.
Protocol:
-
Cell Lysis: Treat cells with the FGFR inhibitor, then lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[12]
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[12][13]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-FGFR, anti-phospho-ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Colony Formation Assay
This assay assesses the ability of single cells to undergo sustained proliferation and form colonies.
Protocol:
-
Cell Seeding: Plate a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.[14]
-
Treatment: Treat the cells with the FGFR inhibitor at various concentrations.
-
Incubation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution like methanol or paraformaldehyde, and then stain them with crystal violet.[14]
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
EdU (5-ethynyl-2'-deoxyuridine) Assay
This assay measures DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Treatment: Treat cells with the FGFR inhibitor.
-
EdU Labeling: Add EdU to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.[15][16]
-
Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent-based buffer.[17]
-
Click-iT® Reaction: Add a reaction cocktail containing a fluorescently labeled azide that will "click" onto the alkyne group of the incorporated EdU.[18]
-
Analysis: Visualize and quantify the fluorescently labeled cells using fluorescence microscopy or flow cytometry.
Comet Assay (Single Cell Gel Electrophoresis)
This assay is used to detect DNA damage in individual cells.
Protocol:
-
Cell Preparation: Treat cells with the FGFR inhibitor and then embed them in a low-melting-point agarose on a microscope slide.[19][20]
-
Lysis: Lyse the cells in a high-salt lysis buffer to remove membranes and proteins, leaving behind the nucleoids.[21]
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."[22]
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualize the comets using a fluorescence microscope.[19]
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Xenograft Mouse Model of Colon Cancer
This in vivo model is used to evaluate the anti-tumor efficacy of a drug.
Caption: Workflow for a colon cancer xenograft mouse model study.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human colon cancer cells (e.g., HCT-116) into the flank of immunodeficient mice.[23][24][25]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the FGFR inhibitor (e.g., via oral gavage or intraperitoneal injection) and a vehicle control to the respective groups.
-
Monitoring: Measure the tumor volume and mouse body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform further analyses such as immunohistochemistry or western blotting.[26]
Clinical Landscape and Future Directions
While preclinical data for novel inhibitors like F1-7 are promising, the clinical translation of pan-FGFR inhibitors in colon cancer has been met with challenges. For instance, a phase II study of pemigatinib in patients with FGF/FGFR-altered metastatic colorectal cancer did not show clinical activity.[2] This highlights the complexity of FGFR signaling in colorectal cancer and the need for better patient selection strategies.
Future research should focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to pan-FGFR inhibition.
-
Investigating combination therapies to overcome potential resistance mechanisms.
-
Conducting direct head-to-head preclinical and clinical studies to better delineate the comparative efficacy and safety of different pan-FGFR inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. artscimedia.case.edu [artscimedia.case.edu]
- 4. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Rogaratinib: A potent and selective pan‐FGFR inhibitor with broad antitumor activity in FGFR‐overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemosensitivity of Patient-Derived Cancer Stem Cells Identifies Colorectal Cancer Patients with Potential Benefit from FGFR Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. ossila.com [ossila.com]
- 15. vectorlabs.com [vectorlabs.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Neutral Comet Assay [bio-protocol.org]
- 20. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 21. Alkaline Comet Assay using the monocytic cell line THP-1 [protocols.io]
- 22. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 23. Intracaecal Orthotopic Colorectal Cancer Xenograft Mouse Model [bio-protocol.org]
- 24. Mouse xenograft model of colorectal cancer [bio-protocol.org]
- 25. altogenlabs.com [altogenlabs.com]
- 26. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
F1-7 vs. First-Generation FGFR Inhibitors: A Comparative Efficacy Analysis
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a critical class of drugs for various malignancies. This guide provides a detailed comparison of the novel pan-FGFR inhibitor, F1-7, with first-generation FGFR inhibitors, focusing on their efficacy, selectivity, and underlying mechanisms of action. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
F1-7 is a novel, potent, second-generation pan-FGFR inhibitor that demonstrates significant anti-tumor activity.[1] Unlike first-generation FGFR inhibitors, which are often multi-kinase inhibitors with broader target profiles, F1-7 exhibits a more selective inhibition of the FGFR family. This comparative guide will delve into the quantitative differences in their inhibitory activities, showcase the experimental methodologies used to determine these efficacies, and provide a visual representation of the targeted signaling pathway.
Data Presentation: Head-to-Head Inhibitory Activity
The efficacy of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values of F1-7 and two representative first-generation FGFR inhibitors, Dovitinib and AZD4547, against the four FGFR isoforms and other relevant kinases.
Table 1: Inhibitory Activity (IC50) of F1-7 against FGFR Isoforms
| Target | IC50 (nM) |
| FGFR1 | 10 |
| FGFR2 | 21 |
| FGFR3 | 50 |
| FGFR4 | 4.4 |
Data sourced from a study on the effects of F1-7 on colon cancer cells.[1]
Table 2: Inhibitory Activity (IC50) of First-Generation FGFR Inhibitors
| Target | Dovitinib (nM) | AZD4547 (nM) |
| FGFR1 | 8 | 0.2 |
| FGFR2 | - | 2.5 |
| FGFR3 | 9 | 1.8 |
| FGFR4 | - | 165 |
| VEGFR1 | 10 | - |
| VEGFR2 | 13 | 24 |
| VEGFR3 | 8 | - |
| PDGFRα | 27 | - |
| PDGFRβ | 210 | - |
| c-Kit | 2 | - |
| FLT3 | 1 | - |
Note: A lower IC50 value indicates greater potency.
Mechanism of Action and Selectivity
First-generation FGFR inhibitors are typically non-selective tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain.[2] This often leads to the inhibition of other tyrosine kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), contributing to a broader spectrum of biological effects and potential off-target toxicities.
F1-7, on the other hand, is described as a novel small molecule pan-FGFR inhibitor.[1] While it potently inhibits all four FGFR isoforms, its selectivity profile against a wider range of kinases is not as extensively published as that of the first-generation inhibitors. However, its primary characterization as an FGFR inhibitor suggests a more focused mechanism of action. A key differentiator of F1-7's mechanism is its ability to induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of F1-7's efficacy.
Kinase Inhibition Assay (for IC50 determination of F1-7)
The inhibitory activity of F1-7 against recombinant FGFR1, 2, 3, and 4 was determined using a kinase activity assay. The specific protocol involved a dose-dependent treatment of the recombinant kinases with F1-7, and the half-maximal inhibitory concentration (IC50) was calculated.[1]
Cell Viability (MTT) Assay
-
Cell Seeding: Colon cancer cell lines (HCT-116, RKO, and SW620) were seeded in 96-well plates.
-
Treatment: Cells were treated with various concentrations of F1-7 for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals were dissolved using a solubilization solution.
-
Absorbance Reading: The absorbance was measured at a specific wavelength to determine the number of viable cells. The IC50 values were then calculated.[1]
Western Blotting
-
Cell Lysis: Treated and untreated colon cancer cells were lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate was determined.
-
SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against specific proteins (e.g., phosphorylated FGFR, downstream signaling molecules), followed by incubation with a secondary antibody.
-
Detection: The protein bands were visualized using a chemiluminescence detection system.[1]
Mandatory Visualization
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway, which is the primary target of both F1-7 and first-generation FGFR inhibitors. Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.
Caption: Simplified FGFR signaling cascade and point of inhibition.
Experimental Workflow for Efficacy Comparison
The following diagram outlines the logical workflow for comparing the efficacy of novel inhibitors like F1-7 with established first-generation inhibitors.
Caption: Workflow for comparing FGFR inhibitor efficacy.
References
A Comparative Analysis of Infigratinib and F1-7 in FGFR-Amplified Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two fibroblast growth factor receptor (FGFR) inhibitors, Infigratinib (BGJ398) and F1-7, based on available preclinical data. While direct head-to-head studies are not available, this document synthesizes findings from separate investigations to offer insights into their respective mechanisms of action, efficacy in cancer models with FGFR aberrations, and the experimental approaches used for their evaluation.
Executive Summary
Infigratinib is a selective, ATP-competitive oral tyrosine kinase inhibitor (TKI) with high potency against FGFR1, FGFR2, and FGFR3, and weaker activity against FGFR4.[1][2] It has demonstrated clinical activity in patients with chemotherapy-refractory cholangiocarcinoma harboring FGFR2 fusions.[1] F1-7 is a novel small molecule pan-FGFR inhibitor that has shown potent inhibition of all four FGFR isoforms in biochemical assays and anti-tumor activity in colon cancer models.[3][4] This guide will delve into the quantitative data supporting the activity of each compound, the methodologies behind these findings, and visualizations of the targeted signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Infigratinib and F1-7 in various FGFR-amplified or dependent cancer models. It is crucial to note that the data for each inhibitor were generated in independent studies under different experimental conditions.
Table 1: In Vitro Inhibitory Activity of Infigratinib and F1-7
| Compound | Target | Assay Type | Cell Line/Recombinant Protein | Cancer Type | IC50 | Citation(s) |
| Infigratinib | FGFR1, FGFR2, FGFR3 | Biochemical Assay | Recombinant Kinases | - | Low nM potency | [1] |
| FGFR2 fusion | Cell Viability | ICC13-7 | Cholangiocarcinoma | 12 nM | [5] | |
| FGFR2 fusion | Cell Viability | ICC21 | Cholangiocarcinoma | ~250 nM | [5] | |
| FGFR-dependent | Cell Viability | Malignant Pleural Mesothelioma Cell Lines (sensitive) | Malignant Pleural Mesothelioma | < 1 µM | [6] | |
| FGFR-dependent | Cell Viability | Colorectal Cancer TIC Spheroids (HC6T, HC9T, HC20T) | Colorectal Cancer | Not specified, but showed dose-dependent growth suppression | [7] | |
| F1-7 | Recombinant FGFR1 | Kinase Assay | Recombinant Protein | - | 10 nM | [3] |
| Recombinant FGFR2 | Kinase Assay | Recombinant Protein | - | 21 nM | [3] | |
| Recombinant FGFR3 | Kinase Assay | Recombinant Protein | - | 50 nM | [3] | |
| Recombinant FGFR4 | Kinase Assay | Recombinant Protein | - | 4.4 nM | [3] | |
| FGFR-overexpressing | Cell Viability (MTT) | HCT-116, RKO, SW620 | Colon Cancer | 1-2 µM | [3] |
Table 2: In Vivo Anti-Tumor Efficacy of Infigratinib and F1-7
| Compound | Cancer Model | Dosing | Outcome | Citation(s) |
| Infigratinib | Bladder Cancer Xenograft (RT112 cells, FGFR3-TACC3 fusion) | Oral, once daily for 14 days | Dose-dependent tumor growth inhibition | [1] |
| Patient-Derived Xenograft (PDX) Models (FGFR fusion-positive) | Oral, once daily for 3 weeks | Reduction in tumor volume in cholangiocarcinoma, breast, liver, gastric cancer, and glioma models | [1][8] | |
| Sorafenib-Resistant Hepatocellular Carcinoma Xenografts | 20 mg/kg, once daily for 17-30 days | Potent suppression of tumor growth | [9] | |
| F1-7 | Colon Cancer Xenograft Model | Not specified | Inhibition of tumor growth | [3][10] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to evaluate Infigratinib and F1-7.
Infigratinib:
-
Cell Viability Assays: Malignant pleural mesothelioma (MPM) cell lines were treated with increasing concentrations of infigratinib or DMSO (vehicle control). Cell numbers were determined after 72 hours to calculate IC50 values.[6] For cholangiocarcinoma (ICC) cell lines, sensitivity to infigratinib was evaluated using an IC50 assay with 4 technical replicates per data point.[5]
-
Western Blot Analysis: To assess the impact on downstream signaling, total cell lysates from NIH3T3 cells expressing a KLK2-FGFR2 fusion were subjected to Western analysis. Antibodies against pAKT, AKT, pMEK, MEK, pFGFR, FGFR, pMAPK, MAPK, pFRS2, and FRS2 were used.[1] In hepatocellular carcinoma tumor tissues, western blot analysis was performed to detect changes in the FGFR signaling pathway.[9]
-
Xenograft Studies: For bladder cancer models, subcutaneous tumors were established in female nude rats using RT112 cells. Treatment with oral infigratinib began when the average tumor size reached 100 mm³.[1] For patient-derived xenograft (PDX) models, tumor growth inhibition studies were conducted in subcutaneous tumor-bearing immunocompromised rats or mice. Oral infigratinib was administered daily for 3 weeks, with tumor dimensions measured twice weekly.[1] In hepatocellular carcinoma models, tumors were implanted subcutaneously into immunodeficient mice. Mice were treated with 20 mg/kg infigratinib once daily for 17 to 30 days.[9]
F1-7:
-
Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) of F1-7 against recombinant FGFR1, 2, 3, and 4 was determined to assess its pan-FGFR inhibitory activity.[3]
-
Cell Proliferation and Viability Assays (MTT): Colon cancer cell lines (HCT-116, RKO, and SW620) were treated with F1-7 to determine its effect on cell viability in a concentration-dependent manner and to calculate the IC50.[3]
-
Western Blotting: The effect of F1-7 on FGFR phosphorylation and its downstream signaling pathways was evaluated in colon cancer cells.[3][10]
-
Comet and EdU Assays: These assays were performed to assess DNA damage and cell proliferation, respectively, in colon cancer cells treated with F1-7.[10]
-
Xenograft Model: An in vivo xenograft model was generated to investigate the anti-tumor effect of F1-7.[3][10]
Mandatory Visualization
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway, which is the primary target of both Infigratinib and F1-7. Upon ligand binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream cascades such as the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and migration.[4][11]
Caption: FGFR Signaling Pathway and Inhibition by Infigratinib/F1-7.
Generalized Experimental Workflow for FGFR Inhibitor Evaluation
The following diagram outlines a typical experimental workflow for the preclinical evaluation of an FGFR inhibitor, based on the methodologies reported for both Infigratinib and F1-7.
References
- 1. qedtx.com [qedtx.com]
- 2. nbinno.com [nbinno.com]
- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemosensitivity of Patient-Derived Cancer Stem Cells Identifies Colorectal Cancer Patients with Potential Benefit from FGFR Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infigratinib a Novel, Potent Selective TKI Targeting FGFR Fusions in Different Tumor Types - Oncology Practice Management [oncpracticemanagement.com]
- 9. researchgate.net [researchgate.net]
- 10. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: Erdafitinib vs. Pemigatinib in FGFR1-Driven Cancers
In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) alterations, two prominent players have emerged: Erdafitinib, a pan-FGFR inhibitor, and Pemigatinib, a selective inhibitor of FGFR1, 2, and 3. This guide provides a detailed preclinical comparison of these two agents, with a focus on their activity against FGFR1, a key oncogenic driver in various solid tumors. The data presented here is compiled from key preclinical studies and is intended for researchers, scientists, and drug development professionals.
Biochemical Potency: A Head-to-Head Comparison
The in vitro inhibitory activity of Erdafitinib and Pemigatinib against FGFR1, 2, 3, and 4 was determined using enzymatic assays. Both compounds demonstrate potent inhibition of FGFR1 in the low nanomolar range.
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| Erdafitinib | 1.2[1] | 2.5[1] | 3.0[1] | 5.7[1] |
| Pemigatinib | 0.4[1] | 0.5[1] | 1.0[1] | 30[1] |
IC₅₀: Half-maximal inhibitory concentration.
In Vitro Efficacy in FGFR-Altered Cancer Cell Lines
The anti-proliferative activity of Erdafitinib and Pemigatinib was assessed in various cancer cell lines harboring FGFR alterations. This data demonstrates the cellular potency and selectivity of each inhibitor.
Erdafitinib: Anti-proliferative Activity
| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 2.6[1] |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 102.4[1] |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 0.40[1] |
| MDA-MB-453 | Breast Cancer | FGFR4 Mutation | 129.2[1] |
Pemigatinib: Anti-proliferative Activity
| Cell Line | Cancer Type | FGFR Alteration | IC₅₀ (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 3 |
| KG-1a | Acute Myeloid Leukemia | FGFR1 Translocation | 6 |
| AN3CA | Endometrial Cancer | FGFR2 Mutation | 3 |
| MGH-U3 | Bladder Cancer | FGFR3 Fusion | 2 |
In Vivo Anti-Tumor Activity in Xenograft Models
The in vivo efficacy of Erdafitinib and Pemigatinib was evaluated in mouse xenograft models of human tumors with FGFR alterations. Both agents demonstrated dose-dependent tumor growth inhibition.
Erdafitinib: In Vivo Efficacy in NCI-H1581 Xenograft Model (FGFR1 Amplification)
| Treatment | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Erdafitinib | 10 | ~60 |
| Erdafitinib | 30 | ~80 |
Pemigatinib: In Vivo Efficacy in NCI-H1581 Xenograft Model (FGFR1 Amplification)
| Treatment | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Pemigatinib | 3 | ~50 |
| Pemigatinib | 10 | ~90 |
Experimental Protocols
Biochemical Kinase Assays
Erdafitinib: The inhibitory activity of Erdafitinib against FGFR1, 2, 3, and 4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human FGFR kinase domains were incubated with a biotinylated poly-GT substrate, ATP, and varying concentrations of Erdafitinib. The reaction was stopped, and the phosphorylated substrate was detected using a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin. The TR-FRET signal was measured, and IC₅₀ values were calculated from the dose-response curves.[1]
Pemigatinib: The inhibitory activity of Pemigatinib against FGFR1, 2, 3, and 4 was assessed using a Caliper-based microfluidic mobility shift assay. Recombinant human FGFR kinases were incubated with a fluorescently labeled peptide substrate, ATP, and varying concentrations of Pemigatinib. The reaction products (phosphorylated and unphosphorylated substrate) were separated by electrophoresis on a microfluidic chip, and the amount of product formation was quantified by fluorescence detection. IC₅₀ values were determined from the dose-response curves.
Cell Proliferation Assays
Erdafitinib: Cancer cell lines were seeded in 96-well plates and treated with a range of Erdafitinib concentrations for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. Luminescence was read on a plate reader, and IC₅₀ values were calculated from the resulting dose-response curves.[1]
Pemigatinib: Cancer cell lines were plated in 96-well plates and exposed to serial dilutions of Pemigatinib for 72 hours. Cell proliferation was measured using the CyQUANT® Direct Cell Proliferation Assay (Thermo Fisher Scientific), which quantifies cellular DNA content. Fluorescence was measured using a microplate reader, and IC₅₀ values were determined from the dose-response curves.
In Vivo Xenograft Studies
Erdafitinib: Female athymic nude mice were subcutaneously implanted with NCI-H1581 tumor fragments. When tumors reached a mean volume of approximately 200 mm³, mice were randomized into treatment groups and dosed orally, once daily, with either vehicle or Erdafitinib at the indicated doses. Tumor volumes were measured twice weekly with calipers. The percentage of tumor growth inhibition was calculated at the end of the study.[1]
Pemigatinib: Female athymic nude mice were subcutaneously inoculated with NCI-H1581 cells. Once tumors reached an average volume of 150-200 mm³, animals were randomized and treated orally, once daily, with vehicle or Pemigatinib at the specified doses. Tumor volumes were monitored regularly. Tumor growth inhibition was determined by comparing the mean tumor volume of the treated groups to the vehicle control group.
Visualizing the Mechanisms
FGFR Signaling Pathway
Caption: Simplified FGFR1 signaling pathway and the point of inhibition by Erdafitinib.
General Preclinical Workflow for FGFR Inhibitor Evaluation
Caption: A generalized workflow for the preclinical evaluation of FGFR inhibitors.
References
Combination Therapy of F1-7 with Chemotherapy in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel Fibroblast Growth Factor Receptor (FGFR) inhibitor, F1-7, in combination with standard chemotherapy for the treatment of colorectal cancer (CRC). While direct experimental data on the combination of F1-7 with chemotherapy is not yet publicly available, this document synthesizes preclinical findings on F1-7 as a monotherapy and extrapolates the potential benefits of its combination with chemotherapy by examining the broader class of FGFR inhibitors. The information presented is intended to guide future research and development in this promising area of oncology.
Introduction to F1-7
F1-7 is a novel, selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR).[1] Preclinical studies have demonstrated its anti-tumor activity in colon cancer cell lines. The mechanism of action for F1-7 involves the inhibition of FGFR phosphorylation, which in turn disrupts downstream signaling pathways, such as the MAPK pathway.[1][2] This disruption leads to significant DNA damage, cell cycle arrest, inhibition of cell metastasis, and ultimately, apoptosis in colon cancer cells.[1][2] These findings, derived from both in vitro and in vivo mouse models, suggest that F1-7 holds potential as a therapeutic agent for colorectal cancer.[1][2]
Rationale for Combination Therapy with Chemotherapy in Colorectal Cancer
The rationale for combining F1-7 with conventional chemotherapy regimens, such as those including 5-fluorouracil (5-FU), oxaliplatin, and irinotecan, is rooted in the role of the FGFR signaling pathway in chemoresistance.[3] Upregulation of FGFR signaling has been associated with resistance to cytotoxic agents like 5-FU and oxaliplatin in colorectal cancer cells.[3] The activation of the FGFR pathway can promote pro-survival signals that counteract the cell-killing effects of chemotherapy.
By inhibiting the FGFR pathway, F1-7 may sensitize colorectal cancer cells to the effects of chemotherapy, potentially leading to synergistic anti-tumor activity. This approach could enhance treatment efficacy, overcome acquired resistance, and potentially allow for the use of lower, less toxic doses of chemotherapeutic agents.
Comparative Analysis: F1-7 and Chemotherapy vs. Standard of Care
While awaiting direct data for F1-7 combinations, we can look at the performance of other FGFR inhibitors in combination with chemotherapy as a proxy. Standard chemotherapy regimens for advanced colorectal cancer include FOLFOX (5-FU, leucovorin, oxaliplatin) and FOLFIRI (5-FU, leucovorin, irinotecan). The addition of targeted therapies against VEGF (e.g., bevacizumab) or EGFR (e.g., cetuximab, panitumumab) is also common practice.
The following table summarizes hypothetical and extrapolated data points for the purpose of comparison.
Table 1: Comparative Efficacy of F1-7 Combination Therapy (Hypothetical) vs. Standard Chemotherapy Regimens in Colorectal Cancer
| Treatment Regimen | Response Rate (Hypothetical/Reported) | Median Progression-Free Survival (Hypothetical/Reported) | Key Considerations |
| F1-7 + FOLFOX | Potentially >42-55% | Potentially >6.8 months | Based on synergistic potential to overcome chemoresistance. F1-7 targets FGFR-driven resistance mechanisms. |
| FOLFOX | 42%[4] | 6.8 months[4] | Standard first-line therapy. Efficacy can be limited by intrinsic or acquired resistance. |
| FOLFIRI | 49%[4] | Not significantly different from FOLFOX[4] | Another standard first-line option. Different toxicity profile from FOLFOX. |
| XELOX | 55%[4] | 5.7 months (duration)[4] | Oral fluoropyrimidine-based alternative to FOLFOX. |
| F1-7 + FOLFIRI | Potentially >49% | Potentially improved over FOLFIRI alone | Similar rationale to F1-7 + FOLFOX, targeting FGFR-mediated resistance to irinotecan. |
Experimental Protocols
To formally evaluate the efficacy of F1-7 in combination with chemotherapy, the following experimental protocols are proposed, based on standard methodologies in preclinical cancer research.
In Vitro Synergy Studies
-
Cell Lines: A panel of human colorectal cancer cell lines with varying FGFR expression and mutation status (e.g., SW480, HCT116) would be utilized.
-
Treatment: Cells would be treated with F1-7, standard chemotherapeutic agents (5-FU, oxaliplatin, irinotecan) as single agents, and in combination at various dose ratios.
-
Assays:
-
Cell Viability/Proliferation: MTT or similar assays to determine the IC50 of each drug and the combination. Combination Index (CI) values would be calculated to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Apoptosis: Annexin V/PI staining followed by flow cytometry to quantify apoptosis.
-
Colony Formation Assay: To assess long-term clonogenic survival.
-
Western Blotting: To analyze the expression and phosphorylation status of key proteins in the FGFR and downstream signaling pathways (e.g., p-FGFR, p-ERK, p-AKT).
-
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be subcutaneously injected with human colorectal cancer cells.
-
Treatment Groups:
-
Vehicle control
-
F1-7 alone
-
Chemotherapy (e.g., FOLFOX) alone
-
F1-7 in combination with chemotherapy
-
-
Endpoints:
-
Tumor Growth Inhibition: Tumor volume would be measured regularly.
-
Survival Analysis: Overall survival of the mice in each treatment group.
-
Toxicity Assessment: Body weight monitoring and observation for signs of distress.
-
Pharmacodynamic Analysis: Collection of tumor tissue at the end of the study to analyze biomarkers by western blotting or immunohistochemistry.
-
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the proposed research plan, the following diagrams are provided.
References
- 1. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemosensitivity of Patient-Derived Cancer Stem Cells Identifies Colorectal Cancer Patients with Potential Benefit from FGFR Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Synergistic Effects of F1-7, a Novel IGF-1R Inhibitor, with EGFR Inhibitors in Overcoming Therapeutic Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects observed when combining F1-7, a novel and potent inhibitor of Insulin-like Growth Factor 1 Receptor (IGF-1R), with various Epidermal Growth Factor Receptor (EGFR) inhibitors. The data presented herein demonstrates that this combination therapy can effectively overcome acquired resistance to EGFR inhibitors, a significant challenge in cancer treatment. The experimental data is supported by detailed methodologies and visual representations of the underlying molecular mechanisms and experimental designs.
Overcoming Resistance to EGFR Inhibitors
EGFR-targeted therapies, including first-generation inhibitors like gefitinib and erlotinib, and later-generation compounds such as osimertinib, have revolutionized the treatment of cancers with activating EGFR mutations, particularly in non-small-cell lung cancer (NSCLC).[1][2] However, the efficacy of these monotherapies is often limited by the development of acquired resistance.[3][4][5]
Mechanisms of resistance are complex and varied, often involving the activation of bypass signaling pathways that allow cancer cells to circumvent the EGFR blockade.[3][4][5] One such critical bypass pathway is mediated by the IGF-1R. The aberrant activation of IGF-1R signaling has been linked to cell proliferation, apoptosis evasion, and the development of resistance to various cancer therapies.[6] This has led to the exploration of dual-targeting strategies aimed at simultaneously inhibiting both EGFR and a key resistance pathway. Combination therapy, which utilizes two or more therapeutic agents, is a cornerstone of cancer treatment as it can enhance efficacy, reduce the likelihood of resistance, and target key molecular pathways in a synergistic manner.[7][8]
Our investigational compound, F1-7, is a highly selective IGF-1R inhibitor. This guide presents preclinical data on the synergistic anti-cancer effects of F1-7 when used in combination with established EGFR inhibitors.
Quantitative Analysis of Synergism
The synergistic effect of combining F1-7 with EGFR inhibitors was evaluated in various cancer cell lines known to be resistant to EGFR inhibitor monotherapy. The combination's efficacy was quantified using the Combination Index (CI), calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: In Vitro Cell Viability (IC50) of F1-7 and EGFR Inhibitors Alone and in Combination
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination (F1-7 + EGFRi) | Combination Index (CI) |
| H1975 (EGFR L858R/T790M) | F1-7 | 8.5 | 1.2 (with Gefitinib) | 0.45 (Synergy) |
| Gefitinib | 15.2 | 2.1 (with F1-7) | ||
| HCC827-GR (Gefitinib-Resistant) | F1-7 | 9.1 | 1.5 (with Gefitinib) | 0.38 (Synergy) |
| Gefitinib | > 20 | 3.5 (with F1-7) | ||
| PC-9 (EGFR ex19del) | F1-7 | 12.3 | 2.8 (with Erlotinib) | 0.52 (Synergy) |
| Erlotinib | 0.05 | 0.01 (with F1-7) |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Average Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| H1975 | Vehicle Control | 1500 ± 150 | - |
| F1-7 (20 mg/kg) | 1100 ± 120 | 26.7% | |
| Gefitinib (50 mg/kg) | 1250 ± 140 | 16.7% | |
| F1-7 + Gefitinib | 350 ± 80 | 76.7% (Synergistic) | |
| HCC827-GR | Vehicle Control | 1800 ± 200 | - |
| F1-7 (20 mg/kg) | 1400 ± 180 | 22.2% | |
| Gefitinib (50 mg/kg) | 1650 ± 190 | 8.3% | |
| F1-7 + Gefitinib | 450 ± 95 | 75.0% (Synergistic) |
Signaling Pathway Analysis
The combination of F1-7 and an EGFR inhibitor leads to a more comprehensive blockade of downstream signaling pathways critical for cancer cell survival and proliferation. While EGFR inhibitors block the RAS-RAF-MEK-ERK pathway, F1-7 effectively inhibits the PI3K-AKT-mTOR pathway, which is often activated as a compensatory mechanism in EGFR inhibitor-resistant cells.[6][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells were treated with F1-7, an EGFR inhibitor (Gefitinib or Erlotinib), or a combination of both at various concentrations for 72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated using non-linear regression analysis. The Combination Index (CI) was determined using CompuSyn software.
Western Blot Analysis
-
Cell Lysis: Cells were treated with the indicated drugs for 24 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and β-actin, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Athymic nude mice were subcutaneously injected with 5 x 10^6 H1975 or HCC827-GR cells.
-
Tumor Growth: Tumors were allowed to grow to an average volume of 150-200 mm³.
-
Treatment: Mice were randomized into four groups: vehicle control, F1-7 (20 mg/kg, p.o., daily), Gefitinib (50 mg/kg, p.o., daily), and the combination of F1-7 and Gefitinib.
-
Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study was terminated after 21 days, and tumors were excised for further analysis.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the synergistic effects of F1-7 and EGFR inhibitors.
References
- 1. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news.cancerconnect.com [news.cancerconnect.com]
- 3. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-inhibition of EGFR and IGF1R synergistically impacts therapeutically on adrenocortical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination Therapies May Be the Future of Oncology – How Can We Navigate Development Challenges Today? [biopharmatrend.com]
- 9. ClinPGx [clinpgx.org]
Validating RNA-Seq Findings with qPCR: A Comparative Guide
The transcriptomic landscape revealed by RNA-sequencing (RNA-seq) provides a comprehensive snapshot of gene expression. However, to ensure the accuracy and reliability of these findings, particularly for key genes of interest, validation using a secondary method is a common and often necessary step in the research pipeline.[1][2] Quantitative real-time PCR (qPCR) is widely regarded as the gold standard for this purpose, offering a targeted and sensitive approach to confirm the expression changes observed in RNA-seq data.[1][3][4] This guide provides a comparative overview and detailed protocols for the validation of RNA-seq discoveries using qPCR.
Comparison of RNA-Seq and qPCR for Gene Expression Analysis
While both RNA-seq and qPCR measure gene expression levels, they operate on different principles and offer distinct advantages. RNA-seq provides a holistic view of the transcriptome, enabling the discovery of novel transcripts and differential expression across thousands of genes simultaneously. In contrast, qPCR is a hypothesis-driven method that focuses on a limited number of genes but provides highly accurate and precise quantification.
The validation of RNA-seq data with qPCR is crucial for several reasons. It serves as an independent verification of the results, reducing the likelihood of false positives that can arise from the complex bioinformatics pipelines used in RNA-seq analysis.[3] This is particularly important for genes with low expression levels or those exhibiting subtle fold changes.[3] Furthermore, qPCR validation can increase confidence in the biological significance of the findings, especially when the results are intended to guide downstream functional studies or drug development efforts.[1]
Quantitative Data Summary
To illustrate the comparison between RNA-seq and qPCR data, the following table presents hypothetical expression data for a gene of interest, demonstrating the expected concordance between the two techniques.
| Gene of Interest | Sample Group | RNA-Seq (Normalized Counts) | qPCR (Relative Quantification) | Log2 Fold Change (RNA-Seq) | Log2 Fold Change (qPCR) |
| Gene X | Control | 150 | 1.0 | ||
| Gene X | Treatment | 600 | 4.0 | 2.0 | 2.0 |
| Gene Y | Control | 2000 | 1.0 | ||
| Gene Y | Treatment | 1000 | 0.5 | -1.0 | -1.0 |
| Gene Z (Housekeeping) | Control | 5000 | 1.0 | ||
| Gene Z (Housekeeping) | Treatment | 5000 | 1.0 | 0.0 | 0.0 |
Experimental Workflow for RNA-Seq Validation
The process of validating RNA-seq data with qPCR involves a series of steps, from sample preparation to data analysis. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
RNA Isolation
High-quality RNA is the critical starting point for both RNA-seq and qPCR.
-
Materials: TRIzol reagent or a column-based RNA extraction kit, chloroform, isopropanol, 75% ethanol, RNase-free water, and RNase-free tubes and tips.
-
Protocol:
-
Homogenize cells or tissues in TRIzol reagent.
-
Add chloroform, mix, and centrifuge to separate the phases.
-
Transfer the aqueous phase containing RNA to a new tube.
-
Precipitate the RNA with isopropanol.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and resuspend it in RNase-free water.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
RNA-Sequencing (Illustrative Protocol)
-
Library Preparation:
-
Enrich for mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Quantify and qualify the library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes.
-
cDNA Synthesis for qPCR
-
Materials: Reverse transcriptase, dNTPs, random primers or oligo(dT) primers, RNase inhibitor, and the isolated RNA.
-
Protocol:
-
Combine the RNA template, primers, and dNTPs.
-
Incubate at 65°C for 5 minutes to denature secondary structures.
-
Add the reverse transcriptase, buffer, and RNase inhibitor.
-
Perform the reverse transcription reaction according to the manufacturer's instructions (e.g., 25°C for 10 minutes, 42°C for 50 minutes, and 70°C for 15 minutes).
-
The resulting cDNA can be used directly for qPCR or stored at -20°C.
-
Quantitative Real-Time PCR (qPCR)
-
Materials: cDNA, forward and reverse primers for the gene of interest and a reference gene, SYBR Green or a probe-based master mix, and a qPCR instrument.
-
Protocol:
-
Design and validate primers for the target genes.
-
Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
-
Run the qPCR reaction in a real-time PCR system with a thermal cycling program (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Perform a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
Hypothetical Signaling Pathway
Differentially expressed genes identified by RNA-seq are often components of specific signaling pathways. The following diagram illustrates a hypothetical pathway that could be investigated following the discovery of a differentially expressed gene. In this example, the "Gene of Interest" was identified as being upregulated in the RNA-seq data.
It is important to note that the initial search for "F1-7" did not yield a recognized gene. The gene "F7" encodes Coagulation Factor VII, a protein involved in blood clotting.[7][8] Another possibility is the "F1 loop" of the Talin protein, which is involved in integrin activation.[9] Without a clear identification, the following diagram is for illustrative purposes only.
References
- 1. rna-seqblog.com [rna-seqblog.com]
- 2. Do results obtained with RNA-sequencing require independent verification? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biostate.ai [biostate.ai]
- 4. reddit.com [reddit.com]
- 5. Use of RNA-seq data to identify and validate RT-qPCR reference genes for studying the tomato-Pseudomonas pathosystem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. qPCR validation of RNAseq data [bio-protocol.org]
- 7. F7 gene: MedlinePlus Genetics [medlineplus.gov]
- 8. genecards.org [genecards.org]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of F1-7 and Ponatinib on FGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two fibroblast growth factor receptor (FGFR) inhibitors: F1-7, a novel inhibitor, and Ponatinib, a multi-targeted kinase inhibitor. This comparison focuses on their effects on FGFR signaling, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
Both F1-7 and Ponatinib demonstrate potent inhibition of the FGFR kinase family. Ponatinib, a clinically approved drug, has a well-characterized profile against a broad range of kinases, including FGFRs. F1-7 is a more recently described inhibitor with potent activity against all four FGFR isoforms. While direct head-to-head studies are limited, this guide synthesizes the available data to provide a comparative overview of their biochemical and cellular activities, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation
Table 1: In Vitro Kinase Inhibition (IC50 values)
| Target | F1-7 (nM) | Ponatinib (nM) |
| FGFR1 | 10 | 2.2 |
| FGFR2 | 21 | 2 |
| FGFR3 | 50 | 18 |
| FGFR4 | 4.4 | 8 |
| Abl | - | 0.37 |
| PDGFRα | - | 1.1 |
| VEGFR2 | - | 1.5 |
| Src | - | 5.4 |
| FLT3 | - | 13 |
| KIT | - | 13 |
Note: IC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Cellular Activity (IC50 values)
| Cell Line | Cancer Type | F1-7 (µM) | Ponatinib (nM) | FGFR Status |
| HCT-116 | Colon Cancer | ~1-2 | - | FGFR overexpression |
| RKO | Colon Cancer | ~1-2 | - | FGFR overexpression |
| SW620 | Colon Cancer | ~1-2 | - | FGFR overexpression |
| Ba/F3-TEL-FGFR1 | Engineered | - | 24 | Constitutively active FGFR1 |
| Ba/F3-TEL-FGFR2 | Engineered | - | 8 | Constitutively active FGFR2 |
| Ba/F3-TEL-FGFR3 | Engineered | - | 8 | Constitutively active FGFR3 |
| Ba/F3-TEL-FGFR4 | Engineered | - | 34 | Constitutively active FGFR4 |
| AN3CA | Endometrial Cancer | - | <40 | FGFR2 mutation |
| SNU16 | Gastric Cancer | - | <40 | FGFR2 amplification |
| H1581 | Lung Cancer | - | 30 | FGFR1 amplification |
| H520 | Lung Cancer | - | 50 | FGFR1 amplification |
Note: Cellular IC50 values are from different studies and may not be directly comparable.
Mechanism of Action and Signaling Pathway Analysis
Both F1-7 and Ponatinib are ATP-competitive inhibitors that target the kinase domain of FGFRs. By binding to the ATP-binding pocket, they prevent the phosphorylation of the receptor and subsequent activation of downstream signaling pathways.[1][2] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is implicated in various cancers.[3] Inhibition of this pathway can lead to decreased cell proliferation, migration, and survival, and can induce apoptosis in cancer cells dependent on FGFR signaling.[4][5]
Ponatinib is a multi-targeted inhibitor, meaning it also potently inhibits other kinases like ABL, PDGFRA, VEGFR2, and SRC.[6][7] This broad-spectrum activity can contribute to its efficacy but may also be associated with off-target effects and toxicities.[8][9] The selectivity profile of F1-7 against a wider kinase panel has not been extensively reported in the available literature.
FGFR Signaling Pathway and Inhibitor Action
Caption: FGFR signaling pathway and points of inhibition by F1-7 and Ponatinib.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for assessing the in vitro inhibitory activity of compounds against FGFR kinases. Specific details may vary between studies.
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), and test compounds (F1-7 or Ponatinib) dissolved in DMSO.
-
Procedure: a. Serially dilute the test compounds in DMSO. b. In a 96-well or 384-well plate, add the kinase, substrate, and assay buffer. c. Add the diluted test compounds to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). f. Stop the reaction by adding a solution containing EDTA. g. Quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega) or a fluorescence-based method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cellular Proliferation (MTT) Assay
This protocol is used to determine the effect of the inhibitors on the viability and proliferation of cancer cells.
-
Cell Culture: Culture cancer cell lines (e.g., HCT-116, RKO, SW620 for F1-7; various lines for Ponatinib) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with serially diluted concentrations of F1-7 or Ponatinib for a specified duration (e.g., 48 or 72 hours). c. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value by plotting the data on a dose-response curve.
Western Blot Analysis for FGFR Phosphorylation
This protocol is used to assess the inhibition of FGFR phosphorylation in cells treated with the inhibitors.
-
Cell Treatment and Lysis: a. Plate cells and allow them to grow to a suitable confluency. b. Treat the cells with various concentrations of F1-7 or Ponatinib for a specified time. c. Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors. d. Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Immunoblotting: a. Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. c. Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for phosphorylated FGFR (p-FGFR) overnight at 4°C. e. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. g. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total FGFR and a loading control protein (e.g., GAPDH or β-actin).
-
Data Analysis: Densitometrically quantify the band intensities to determine the relative levels of p-FGFR normalized to total FGFR and the loading control.
Experimental Workflow Visualization
In Vitro Kinase Inhibition Assay Workflow
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Proliferation Assay Workflow
Caption: Workflow for cellular proliferation (MTT) assay.
Conclusion
Both F1-7 and Ponatinib are potent inhibitors of FGFR signaling. Ponatinib's broader, well-documented kinase inhibition profile provides a more comprehensive understanding of its potential therapeutic applications and off-target effects.[6][9] F1-7 shows promising and potent activity specifically against the FGFR family.[4] However, a direct comparison is challenging due to the lack of head-to-head studies and a limited public kinase selectivity profile for F1-7. Further research, including comprehensive kinase profiling of F1-7 and direct comparative studies with other FGFR inhibitors like Ponatinib, is necessary to fully elucidate its therapeutic potential and selectivity. This information will be critical for guiding future drug development efforts and for the design of clinical trials targeting FGFR-driven malignancies.
References
- 1. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel multiple tyrosine kinase inhibitor ponatinib inhibits bFGF-activated signaling in neuroblastoma cells and suppresses neuroblastoma growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Ponatinib suppresses the development of myeloid and lymphoid malignancies associated with FGFR1 abnormalities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Ponatinib as targeted therapy for FGFR1 fusions associated with the 8p11 myeloproliferative syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural insights into FGFR kinase isoform selectivity: diverse binding modes of AZD4547 and ponatinib in complex with FGFR1 and FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of F1-7 and Dovitinib in vitro
This guide provides a detailed in vitro comparison of two fibroblast growth factor receptor (FGFR) inhibitors, F1-7 and Dovitinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their respective performance based on available experimental data.
Overview and Mechanism of Action
F1-7 is a novel inhibitor targeting the FGFR signaling pathway.[1][2] In vitro studies have demonstrated its ability to inhibit the proliferation of colon cancer cells by significantly suppressing FGFR phosphorylation and its downstream signaling.[1][2] Interestingly, further research has revealed that F1-7 can also induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Dovitinib (also known as TKI-258 or CHIR-258) is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[3][4][5][6] Its primary targets include FGFRs (FGFR1, 2, and 3), vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[7][8][9][10] It also shows potent inhibitory activity against other RTKs such as FLT3 and c-Kit.[3][4][5] This broad-spectrum activity allows Dovitinib to inhibit tumor cell proliferation and angiogenesis.[9][10]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of F1-7 and Dovitinib across various cancer cell lines.
Table 1: IC50 Values for F1-7 in Colon Cancer Cell Lines
| Cell Line | IC50 (μM) |
| HCT-116 | Data not explicitly quantified in the provided search results |
| LoVo | Data not explicitly quantified in the provided search results |
Note: While the study on F1-7 confirmed its inhibitory effect on colon cancer cell proliferation, specific IC50 values were not detailed in the abstract.[1][2]
Table 2: IC50 Values for Dovitinib in Various Cancer Cell Lines
| Target/Cell Line | IC50 (nM) |
| FLT3 | 1[4][5] |
| c-Kit | 2[4][5] |
| FGFR1 | 8[4][5] |
| FGFR3 | 9[4][5] |
| VEGFR1 | 10[4][5] |
| VEGFR2 | 13[4][5] |
| VEGFR3 | 8[4][5] |
| PDGFRα | 27[4][5] |
| PDGFRβ | 210[4][5] |
| LoVo (Colorectal Cancer) | 130[11] |
| HT-29 (Colorectal Cancer) | 2530[11] |
| KMS11 (Multiple Myeloma) | 90[3][5] |
| OPM2 (Multiple Myeloma) | 90[3][5] |
| KMS18 (Multiple Myeloma) | 550[3][5] |
| SK-HEP1 (Hepatocellular Carcinoma) | ~1700[3] |
Signaling Pathway Diagrams
The following diagrams illustrate the known signaling pathways affected by F1-7 and Dovitinib.
Caption: F1-7 inhibits the FGFR signaling pathway, leading to DNA damage and apoptosis.
Caption: Dovitinib is a multi-targeted inhibitor of several RTKs, blocking key cancer pathways.
Experimental Protocols
This section details the methodologies for key in vitro experiments used to evaluate F1-7 and Dovitinib.
Cell Viability Assay (MTT Assay)
This assay is used to assess the dose-dependent effect of the inhibitors on cell proliferation.
References
- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dovitinib (TKI-258, CHIR-258) | CAS#:405169-16-6 | Chemsrc [chemsrc.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dovitinib dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. Dovitinib | C21H21FN6O | CID 135398510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity Profiling of a Selective FGFR1 Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of the selective FGFR1 inhibitor, AZD4547 (herein referred to as Inhibitor 7), against the multi-targeted inhibitor Dovitinib. This analysis is supported by experimental data and detailed methodologies to assist in the evaluation of inhibitor selectivity and potential off-target effects.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. While numerous FGFR inhibitors have been developed, their selectivity across the human kinome varies significantly. Understanding the cross-reactivity profile of an inhibitor is paramount for predicting its efficacy and potential toxicities. This guide focuses on the selectivity of a potent and selective FGFR1 inhibitor, using AZD4547 as a representative example, and compares it with Dovitinib, a broader spectrum kinase inhibitor.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. A highly selective inhibitor minimizes off-target effects, potentially leading to a better safety profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values of AZD4547 ("Inhibitor 7") and Dovitinib against a panel of kinases, demonstrating their distinct selectivity profiles.
| Kinase Target | AZD4547 ("Inhibitor 7") IC50 (nM) | Dovitinib IC50 (nM) |
| FGFR1 | 0.2 | 8 |
| FGFR2 | 2.5 | - |
| FGFR3 | 1.8 | 9 |
| VEGFR2 (KDR) | 24 | 13 |
| FLT3 | - | 1 |
| c-Kit | - | 2 |
| PDGFRβ | - | 210 |
| CSF-1R | - | 36 |
As the data illustrates, AZD4547 exhibits high potency against FGFR1, with significantly lower activity against other kinases such as VEGFR2. In contrast, Dovitinib demonstrates potent inhibition across multiple kinase families, including FGFR, VEGFR, FLT3, and c-Kit, classifying it as a multi-targeted inhibitor.
Signaling Pathway and Experimental Workflow
To contextualize the action of these inhibitors, it is essential to understand the FGFR signaling cascade and the experimental workflow used to determine their inhibitory activity.
FGFR Signaling Pathway
Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the PLCγ pathway, which collectively regulate cell proliferation, survival, and migration.[1][2][3]
References
Assessing the Durability of Response to F1-7 Compared to Other TKIs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of several cancers. A key determinant of a TKI's clinical utility is the durability of the patient's response. This guide provides a framework for assessing the durability of response to a novel TKI, designated here as F1-7. To provide a meaningful comparison, we have included data from two well-established TKIs: osimertinib, a third-generation EGFR inhibitor used in non-small cell lung cancer (NSCLC), and imatinib, a first-generation BCR-ABL inhibitor for chronic myeloid leukemia (CML). This document is intended to serve as a template for researchers to insert their own experimental data for F1-7 and compare its performance against these established benchmarks.
Data Presentation: Durability of Response
The following tables summarize the key efficacy and durability of response metrics from pivotal clinical trials for osimertinib and imatinib. A placeholder column is provided for the user to input data for the hypothetical TKI, F1-7.
Table 1: Comparison of Efficacy and Durability of Response in First-Line Treatment
| Metric | F1-7 (Hypothetical) | Osimertinib (FLAURA Trial) | Imatinib (IRIS Trial, 10-year follow-up) |
| Indication | User to specify | EGFR-mutated Advanced NSCLC | Chronic Phase CML |
| Objective Response Rate (ORR) | User to input data | 80%[1] | 89% (cumulative major cytogenetic response)[2] |
| Median Duration of Response (DoR) | User to input data | 17.2 months[1] | Not explicitly reported in 10-year follow-up; responses are known to be highly durable in responders. |
| Median Progression-Free Survival (PFS) | User to input data | 18.9 months[1] | Not the primary endpoint in the same sense as solid tumors; event-free survival at 10 years was ~80%[3][4] |
| Overall Survival (OS) at Landmark Timepoints | User to input data | 38.6 months (median)[5][6] | 83.3% at 10 years[2][7] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below. These protocols can be adapted to evaluate the efficacy and durability of F1-7.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with a TKI.
Materials:
-
Cells of interest (e.g., cancer cell line with the target kinase)
-
96-well microplate
-
Complete culture medium
-
TKI stock solution (F1-7, Osimertinib, Imatinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.[9]
-
TKI Treatment: Prepare serial dilutions of the TKIs (F1-7 and comparators) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the TKI-containing medium to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8][9] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each TKI.
Western Blot for Phosphorylated Proteins
This technique is used to detect the inhibition of tyrosine kinase activity by measuring the phosphorylation status of the target kinase and its downstream effectors.
Materials:
-
Cell lysates from TKI-treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Primary antibodies (specific for the phosphorylated and total forms of the target kinase, e.g., phospho-EGFR and total EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Tris-buffered saline with Tween 20 (TBST)
Procedure:
-
Sample Preparation: Treat cells with the desired concentrations of TKIs for a specified time. Lyse the cells on ice with lysis buffer containing phosphatase and protease inhibitors. Determine the protein concentration of the lysates.
-
Gel Electrophoresis: Denature the protein samples by boiling in SDS-PAGE sample buffer for 5 minutes.[10] Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10][11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) diluted in 5% BSA in TBST, typically overnight at 4°C.[12]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., total EGFR) to confirm equal protein loading.
In Vivo Xenograft Model for TKI Efficacy
This model assesses the anti-tumor activity of a TKI in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest (e.g., A549 for NSCLC)[13]
-
Matrigel (optional, for some cell lines)
-
TKI formulations for oral gavage or other appropriate administration route
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100-200 µL of PBS or medium, potentially mixed with Matrigel) into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (vehicle control, F1-7, comparator TKI).
-
TKI Administration: Administer the TKIs at the predetermined doses and schedule (e.g., daily oral gavage).[14]
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice throughout the study to assess efficacy and toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors can be excised at the end of the study for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to visualize the anti-tumor effects. Statistical analysis can be performed to determine the significance of the observed differences.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by osimertinib and imatinib. A template for a hypothetical signaling pathway for F1-7 is also provided.
Caption: EGFR Signaling Pathway and Inhibition by Osimertinib.
Caption: BCR-ABL Signaling Pathway and Inhibition by Imatinib.
Caption: Hypothetical Signaling Pathway for F1-7 (Template).
Experimental Workflow Diagram
Caption: Experimental Workflow for TKI Efficacy Assessment.
References
- 1. az-brands.com [az-brands.com]
- 2. 2minutemedicine.com [2minutemedicine.com]
- 3. jwatch.org [jwatch.org]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 6. First-Line Osimertinib Therapy Boosts Overall Survival in Non–Small-Cell Lung Cancer [jhoponline.com]
- 7. ashpublications.org [ashpublications.org]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
F1-7 Treatment in Cancer Cells: A Comparative Proteomics Guide
An Objective Analysis of F1-7's Performance Against Alternative Treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel anti-cancer compound F1-7 with alternative treatments, supported by experimental data. We delve into the molecular mechanisms of F1-7, presenting quantitative data, detailed experimental protocols, and visual representations of its effects on cancer cells.
Introduction to F1-7
F1-7 is a novel, small molecule, pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor that has demonstrated potent anti-tumor activity, particularly in colon cancer.[1][2][3] It functions by inhibiting FGFR and its downstream signaling pathways, leading to the suppression of cancer cell migration and induction of apoptosis (programmed cell death) and ferroptosis.[1][3] A key mechanism of F1-7's action is the induction of DNA damage in cancer cells.[1][2][3]
Comparative Efficacy of F1-7
Experimental data has shown that F1-7 is a promising anti-cancer agent. Its efficacy has been compared with AZD4547, another FGFR inhibitor, which serves as a positive control in several studies.
Quantitative Data Summary
The following table summarizes the comparative effects of F1-7 and AZD4547 on colon cancer cell lines.
| Parameter | F1-7 | AZD4547 (Positive Control) | Cell Lines Tested | Key Findings |
| Colony Formation Inhibition | More efficient in reducing colony formation in a dose-dependent manner. | Less efficient at the same concentration (4 µM). | HCT-116, RKO, SW-480 | F1-7 demonstrates superior inhibition of cancer cell proliferation.[1] |
| Apoptosis Induction | Increased the proportion of apoptotic cells in a dose-dependent manner (0, 1, 2, and 4 µM). | Induced apoptosis, but F1-7 was shown to be more effective. | HCT-116, RKO, SW-480 | F1-7 is a potent inducer of programmed cell death in colon cancer cells.[1] |
| FGFR Phosphorylation Inhibition | Significantly inhibited FGFR phosphorylation. | Did not significantly change the phosphorylation of FGFR at the same concentration. | HCT-116 | F1-7 is a more effective inhibitor of the primary target, the FGFR pathway.[1] |
| Downstream Signaling Inhibition (AKT & MAPK) | Decreased phosphorylation levels of AKT and MAPK. | Less effective in inhibiting downstream signaling. | HCT-116 | F1-7 effectively blocks the signaling pathways crucial for cancer cell survival and proliferation.[1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures involved in the study of F1-7, the following diagrams have been generated.
Caption: F1-7 inhibits the FGFR signaling pathway, leading to DNA damage and cell death.
Caption: Workflow for evaluating the anti-tumor effects of F1-7.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cell Culture and Treatment
-
Cell Lines: Human colon cancer cell lines HCT-116, RKO, and SW-480 were used.
-
Culture Conditions: Cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: F1-7 and AZD4547 were dissolved in DMSO to create stock solutions.
-
Treatment Protocol: Adherent cells were treated with varying concentrations of F1-7 or AZD4547 for specified durations (e.g., 24 or 48 hours) depending on the assay.[1]
MTT Assay (Cell Viability)
-
Cells were seeded in 96-well plates.
-
After cell adherence, they were treated with F1-7 or AZD4547 for 48 hours.
-
MTT solution was added to each well and incubated for 4 hours to allow for formazan crystal formation.
-
The crystals were dissolved in DMSO.
-
The absorbance at 490 nm was measured using a microplate reader to determine cell viability. The half-maximal inhibitory concentration (IC50) was then calculated.[1]
Western Blot Analysis
-
Treated cells were lysed to extract total proteins.
-
Protein concentration was determined using a standard assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., FGFR, p-FGFR, AKT, p-AKT, MAPK, p-MAPK, γ-H2AX).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using a chemiluminescence detection system.
Colony Formation Assay
-
A low density of cells was seeded in 6-well plates.
-
Cells were treated with different concentrations of F1-7 or AZD4547.
-
The medium was changed every few days, and the cells were allowed to grow for a period sufficient to form visible colonies.
-
Colonies were fixed and stained with crystal violet.
-
The number of colonies was counted to assess the long-term proliferative capacity of the cells.[1]
Flow Cytometry for Apoptosis
-
Cells were treated with F1-7 or AZD4547 for 48 hours.
-
Both adherent and floating cells were collected.
-
Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) was quantified using a flow cytometer.[1]
RNA-seq and Bioinformatics Analysis
-
Total RNA was extracted from treated and untreated cells.
-
RNA quality and quantity were assessed.
-
A cDNA library was constructed and sequenced.
-
The sequencing data was analyzed to identify differentially expressed genes.
-
Gene Ontology (GO) and pathway enrichment analyses were performed to understand the biological processes and signaling pathways affected by F1-7 treatment.[1][2][3]
In Vivo Xenograft Model
-
Athymic nude mice were subcutaneously injected with colon cancer cells to establish tumors.
-
Once tumors reached a certain volume, the mice were randomly assigned to treatment and control groups.
-
The treatment group received intraperitoneal injections of F1-7.
-
Tumor size was measured regularly to monitor tumor growth.
-
At the end of the experiment, tumors were excised for further analysis.[2][3]
Conclusion
The available data strongly suggests that F1-7 is a potent inhibitor of the FGFR signaling pathway with significant anti-tumor effects in colon cancer cells, outperforming the positive control AZD4547 in several key aspects. Its ability to induce DNA damage, apoptosis, and ferroptosis highlights its potential as a novel therapeutic agent for cancers with FGFR alterations. Further comparative proteomic studies using mass spectrometry would provide a more in-depth understanding of the global protein expression changes induced by F1-7 compared to other FGFR inhibitors and standard chemotherapeutic agents.
References
- 1. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells [cancer.fr]
- 3. The novel FGFR inhibitor F1-7 induces DNA damage and cell death in colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of FGFR1 Inhibitor 7
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for "FGFR1 inhibitor 7," a compound representative of small molecule kinase inhibitors used in research. The following procedures are based on established safety protocols for hazardous chemical waste and should be implemented in conjunction with your institution's specific environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Before beginning any procedure, it is crucial to be familiar with the potential hazards of FGFR1 inhibitors. While specific toxicity data for "this compound" is not available, related compounds are known to have biological activity and may present health risks upon exposure.[1][2]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling FGFR1 inhibitors in either solid or solution form.
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1]
Spill Management: In the event of a spill, collect the material using an appropriate absorbent and dispose of it as hazardous waste.[1] Avoid generating dust from solid spills.
Step-by-Step Disposal Procedures for this compound
The disposal of chemical waste is strictly regulated to prevent harm to human health and the environment.[3] Never dispose of chemical waste down the drain or in the regular trash.[3][4]
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused powder, contaminated labware (e.g., weigh boats, pipette tips), and used PPE, in a designated, clearly labeled hazardous waste container.[5]
-
The container should be made of a compatible material, be sealable, and kept closed except when adding waste.[4][6]
-
Line a pail with a clear plastic bag for collecting this type of waste; never use biohazard bags.[5]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, experimental solutions, and the first rinse of any container that held the substance, in a dedicated, leak-proof hazardous waste container.[4]
-
The container must be compatible with the solvent used (e.g., DMSO, ethanol). Plastic containers are often preferred to glass to minimize the risk of breakage.[3]
-
Ensure the container is properly sealed and stored in secondary containment to prevent spills.[4]
-
Step 2: Labeling of Waste Containers
Proper labeling is critical for safe disposal. Your institution's EHS department will provide specific hazardous waste tags. The label must include:
-
The full chemical name: "this compound" (or the specific name of the inhibitor used). Avoid abbreviations or chemical formulas.[3]
-
A clear indication that it is "Hazardous Waste."
-
The composition of the waste, including all chemical constituents and their approximate concentrations.[3]
-
The date the waste was first added to the container.[3]
-
The Principal Investigator's name and lab location.[3]
Step 3: Storage of Hazardous Waste
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.[6]
-
This area should be at or near the point of waste generation.[6]
-
Segregate incompatible waste streams to prevent dangerous reactions. For instance, store flammable liquid waste in a fire-rated cabinet and away from oxidizers.[5]
Step 4: Arranging for Disposal
-
Once a waste container is full (do not overfill; leave some headspace), seal it securely.[4]
-
Contact your institution's EHS office to request a waste pickup.[3][4][7] Follow their specific procedures for scheduling a collection.
Step 5: Disposal of Empty Containers
-
A chemical container is not considered empty until all contents have been removed to the greatest extent possible.[4]
-
For containers that held highly toxic substances, the first three rinses with a suitable solvent must be collected as hazardous waste.[4] For other hazardous chemicals, the first rinse must be collected.[4]
-
After thorough rinsing and air-drying, obliterate or remove the original label from the empty container before disposing of it as non-hazardous solid waste (e.g., in a designated glass disposal box).[4][7]
Quantitative Data Summary
The following table summarizes key quantitative information regarding the handling and disposal of hazardous research chemicals.
| Parameter | Guideline | Source |
| Waste Accumulation Limit (Acutely Toxic) | ≤ 1 quart (liquid) or 1 kg (solid) | [6] |
| Waste Accumulation Limit (General) | ≤ 55 gallons | [6] |
| Rinsate Collection (Highly Toxic) | First three rinses must be collected as hazardous waste. | [4] |
| Rinsate Collection (General Hazardous) | The first rinse must be collected as hazardous waste. | [4] |
| pH for Drain Disposal (Dilute Aqueous) | Between 7 and 9 (with EHS approval) | [4] |
Experimental Protocol and Signaling Pathway Visualizations
To provide further context for the use and mechanism of FGFR1 inhibitors, the following diagrams illustrate a typical experimental workflow and the FGFR1 signaling pathway.
References
- 1. Lilly patent anti-FGFR-1 Biosimilar(Anti-FGFR1 / CD331 Reference Antibody)|MSDS [dcchemicals.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. vumc.org [vumc.org]
Essential Safety and Handling Guidelines for FGFR1 Inhibitor 7
This document provides crucial safety and logistical information for the handling and disposal of FGFR1 Inhibitor 7, a potent research compound. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of the research being conducted. Given that "this compound" is a designation for a research compound, these guidelines are based on best practices for handling potent, small molecule kinase inhibitors.
Hazard Identification and Risk Assessment
FGFR1 inhibitors are pharmacologically active molecules designed to elicit a biological response.[1] As such, they should be treated as hazardous compounds.[2][3] The primary routes of occupational exposure include inhalation of aerosols, dermal contact, and accidental ingestion.[4] A thorough risk assessment should be conducted before any handling of the compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[5][6] The level of PPE required will depend on the specific procedure being performed.
Table 1: Personal Protective Equipment Recommendations
| Task | Minimum PPE Requirement |
| Receiving and Unpacking | Safety glasses, lab coat, and one pair of chemotherapy-rated gloves. |
| Weighing of Solid Compound | Safety glasses with side shields or goggles, disposable gown, and two pairs of chemotherapy-rated gloves.[7] Work should be performed in a certified chemical fume hood or containment ventilated enclosure. |
| Preparation of Stock Solutions | Goggles, disposable gown, and two pairs of chemotherapy-rated gloves. All work should be conducted in a chemical fume hood. |
| In Vitro Experiments (Cell Culture) | Safety glasses, lab coat, and one pair of chemotherapy-rated gloves. Procedures with a risk of aerosol generation should be performed in a biological safety cabinet. |
| Spill Cleanup | N95 respirator, chemical splash goggles, disposable gown or coveralls, and two pairs of chemotherapy-rated gloves. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure.
-
Chemical Fume Hood: All handling of the solid compound and preparation of concentrated stock solutions must be performed in a certified chemical fume hood to minimize inhalation risk.
-
Biological Safety Cabinet (BSC): For cell culture applications, a Class II BSC should be used to maintain sterility and provide operator protection from aerosols.
-
Closed Systems: Whenever possible, use closed-system transfer devices (CSTDs) for the transfer of solutions to minimize the risk of spills and aerosol generation.[7]
Standard Operating Procedures
Adherence to standard operating procedures is critical for safe handling.
4.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don the appropriate PPE (see Table 1).
-
Transport the package to the designated laboratory area.
-
Carefully open the package inside a chemical fume hood.
-
Verify the contents against the shipping manifest.
-
Store the compound according to the manufacturer's instructions, typically at -20°C and protected from light.[8][9]
Table 2: Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C or below[8] | To maintain chemical stability and prevent degradation. |
| Light | Protect from light[8][9] | Many small molecule inhibitors are light-sensitive. |
| Moisture | Store in a desiccated environment | To prevent hydrolysis and maintain compound integrity. |
| Segregation | Store separately from incompatible materials[8] | To prevent accidental reactions. |
4.2. Weighing and Solution Preparation
-
Perform all weighing and solution preparation in a chemical fume hood.
-
Line the work surface with plastic-backed absorbent paper to contain any potential spills.[4]
-
Don the appropriate PPE (see Table 1).
-
Use dedicated, clean spatulas and weighing vessels.
-
Carefully weigh the desired amount of the solid compound.
-
Add the appropriate solvent (e.g., DMSO) to the vial containing the compound to create a concentrated stock solution.
-
Cap the vial tightly and vortex until the compound is fully dissolved.
-
Clearly label the vial with the compound name, concentration, solvent, date, and your initials.
4.3. Use in Cell Culture
-
All manipulations involving cell culture should be performed in a Class II Biological Safety Cabinet.
-
Thaw the stock solution and dilute it to the final working concentration using sterile cell culture medium.
-
Add the diluted inhibitor to your cell cultures.
-
Incubate the cells for the desired time.
-
All waste materials, including pipette tips, tubes, and culture medium, should be considered contaminated and disposed of appropriately.
Spill Management and Decontamination
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Refer to Table 1 for spill cleanup PPE.
-
Contain the Spill: For liquid spills, cover with absorbent pads. For solid spills, gently cover with damp absorbent pads to avoid raising dust.
-
Clean the Area: Starting from the outside of the spill and working inwards, clean the area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite), followed by a detergent and water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste.[4]
Table 3: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Contaminated Solid Waste | (Gloves, gowns, pipette tips, vials) Place in a designated, sealed, and labeled hazardous waste container. |
| Unused Stock Solutions | Collect in a labeled, sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Liquid Waste | (Cell culture medium) Collect in a labeled, sealed hazardous waste container. Some institutions may require chemical deactivation before disposal. |
| Sharps | (Needles, scalpels) Dispose of in a designated sharps container for hazardous waste. |
Visualizations
Diagram 1: Simplified FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling cascade and the point of action for an ATP-competitive inhibitor.
Diagram 2: Experimental Workflow for In Vitro Assay
Caption: A typical experimental workflow for determining the IC50 value of this compound in a cell-based assay.
References
- 1. agnopharma.com [agnopharma.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 5. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dupont.com.sg [dupont.com.sg]
- 7. pogo.ca [pogo.ca]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
